molecular formula CH4Cl2Si<br>CH3SiHCl2<br>CH3Cl2Si B044661 Methyldichlorosilane CAS No. 75-54-7

Methyldichlorosilane

Número de catálogo: B044661
Número CAS: 75-54-7
Peso molecular: 114.02 g/mol
Clave InChI: KTQYJQFGNYHXMB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Methyldichlorosilane (CH3SiHCl2) is a highly versatile and reactive chlorosilane compound that serves as a fundamental building block in organosilicon chemistry and materials science. Its primary research value lies in its role as a key precursor in the synthesis of silicone polymers and for surface functionalization. The molecule features two highly reactive silicon-chlorine (Si-Cl) bonds and one silicon-hydrogen (Si-H) bond, enabling diverse reaction pathways. The Si-Cl bonds are susceptible to nucleophilic substitution, such as hydrolysis to form silanols for condensation polymerization, or alcoholysis to generate alkoxysilanes. This allows researchers to utilize this compound in the controlled synthesis of linear and cross-linked polysiloxanes, which are foundational to silicone-based materials, resins, and elastomers.

Propiedades

InChI

InChI=1S/CH3Cl2Si/c1-4(2)3/h1H3
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InChI Key

KTQYJQFGNYHXMB-UHFFFAOYSA-N
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Canonical SMILES

C[Si](Cl)Cl
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Molecular Formula

CH3Cl2Si
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DSSTOX Substance ID

DTXSID5026413
Record name Methyldichlorosilane
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Molecular Weight

114.02 g/mol
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Physical Description

Methyldichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point: -26 °F; Boiling point: 41 °C (106 °F). Vapors heavier than air. Vapor and liquid may cause burns. Denser than water and decomposed by water to form hydrochloric acid, a corrosive material., Liquid, Colorless liquid with pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

106.7 °F at 760 mmHg (USCG, 1999), 41 °C
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Flash Point

-14 °F (USCG, 1999), -14 °F, 15 °F (-9 °C) (Closed cup), -22 °C (closed cup), -22 °C c.c.
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Solubility

Sol in benzene, ether, heptane, SOL IN WATER, Solubility in water: reaction
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Density

1.11 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.10 at 27 °C, Relative density (water = 1): 1.1
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Vapor Density

3.97 (AIR= 1), Relative vapor density (air = 1): 3.97
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Vapor Pressure

429.0 [mmHg], 429 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 47.1
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Color/Form

Colorless liquid

CAS No.

75-54-7
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Melting Point

-135 °F (USCG, 1999), -93 °C, -92 °C
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Foundational & Exploratory

Methyldichlorosilane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldichlorosilane (CH₃SiHCl₂), a key organosilicon compound, is a colorless, fuming liquid with a pungent odor.[1] It serves as a critical intermediate in the synthesis of a wide array of silicone-based materials. This guide provides an in-depth overview of its chemical formula, structure, physicochemical properties, and detailed experimental protocols relevant to its synthesis and reactions. The information is tailored for researchers, scientists, and professionals in drug development who utilize organosilicon compounds in their work.

Chemical Formula and Structure

The chemical formula for this compound is CH₃SiHCl₂ .[1][2] Its structure consists of a central silicon atom covalently bonded to one methyl group (-CH₃), one hydrogen atom (-H), and two chlorine atoms (-Cl).

The spatial arrangement of these groups around the silicon atom is tetrahedral. This structure is the foundation for its reactivity and utility as a precursor in organosilicon chemistry.

Molecular Structure of this compound

Methyldichlorosilane_Structure center Si Si H H Si->H Cl1 Cl Si->Cl1 Cl2 Cl Si->Cl2 C C Si->C H1 H C->H1 H2 H C->H2 H3 H C->H3

Caption: Ball-and-stick model of the this compound molecule.

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 115.03 g/mol [1]
Density 1.105 g/mL at 25 °C
Boiling Point 41 °C (106 °F)[1][3]
Melting Point -93 °C
Flash Point -26 °F (-32 °C)[1]
Vapor Pressure 6.79 psi (47.1 kPa) at 20 °C[3][4]
Vapor Density 4 (vs air)
Refractive Index n20/D 1.398 (lit.)
Lower Explosive Limit 6 %[5]
Upper Explosive Limit >55 %
Autoignition Temperature 471 °F (244 °C)
Solubility Reacts with water[3][4]

Experimental Protocols

Synthesis of this compound via the Müller-Rochow Process

The primary industrial method for the synthesis of methylchlorosilanes, including this compound, is the Müller-Rochow process.[1][6] This direct synthesis involves the reaction of methyl chloride with elemental silicon in the presence of a copper catalyst.

Overall Reaction:

CH₃Cl + Si → (CH₃)ₓSiCl₄₋ₓ (a mixture of methylchlorosilanes)

Experimental Workflow for the Müller-Rochow Process:

Mueller_Rochow_Process start Start: Prepare Reactants reactants Silicon (powder) + Copper (catalyst) + Promoters (e.g., Zn, Sn) start->reactants reactor Fluidized Bed Reactor (280-350°C, 1-5 bar) reactants->reactor condensation Condensation reactor->condensation mecl Methyl Chloride (gas) mecl->reactor distillation Fractional Distillation condensation->distillation recycle Recycle Unreacted Methyl Chloride condensation->recycle Unreacted Gas products Separated Methylchlorosilanes (e.g., (CH3)2SiCl2, CH3SiHCl2, CH3SiCl3) distillation->products end End Products products->end recycle->mecl

Caption: Workflow for the industrial synthesis of methylchlorosilanes.

Detailed Methodology:

  • Reactant Preparation: Finely ground metallurgical-grade silicon (98-99% purity) is mixed with a copper-based catalyst. Promoters such as zinc and tin may also be added to improve selectivity and reaction rate.

  • Reaction: The solid mixture is introduced into a fluidized bed reactor. Gaseous methyl chloride is then passed through the reactor. The reaction is typically carried out at temperatures between 280°C and 350°C and pressures of 1 to 5 bar.[1][6]

  • Product Separation: The resulting mixture of methylchlorosilanes is passed through a condenser to liquefy the products.

  • Purification: The crude liquid mixture is then separated by fractional distillation to isolate the different methylchlorosilane products, including this compound, dithis compound, and methyltrichlorosilane.

  • Recycling: Unreacted methyl chloride is recycled back into the reactor.

Hydrolysis of this compound

This compound reacts vigorously with water in a hydrolysis reaction to produce methylsilanetriol (B1219558) and hydrochloric acid. This reaction is highly exothermic.

Reaction:

CH₃SiHCl₂ + 3H₂O → CH₃SiH(OH)₂ + 2HCl

Experimental Protocol for Controlled Hydrolysis:

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses, due to the vigorous nature of the reaction and the evolution of corrosive hydrogen chloride gas.

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas scrubber containing a dilute sodium hydroxide (B78521) solution to neutralize the evolved HCl gas.

  • Reaction Initiation: The reaction flask is charged with a suitable inert solvent (e.g., diethyl ether or toluene) and cooled in an ice bath.

  • Addition of this compound: A solution of this compound in the same inert solvent is placed in the dropping funnel.

  • Controlled Addition of Water: A stoichiometric amount of water is added dropwise to the stirred, cooled solution of this compound. The rate of addition should be controlled to manage the exotherm.

  • Reaction Completion and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional period to ensure complete reaction. The organic layer is then separated, washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the methylsilanetriol product.

Signaling Pathways and Logical Relationships

The primary utility of this compound is as a precursor in the synthesis of more complex silicon-containing molecules. Its reactivity is dictated by the presence of the Si-H and Si-Cl bonds.

Logical Relationship of this compound Reactions:

Methyldichlorosilane_Reactions MDCS This compound (CH3SiHCl2) Hydrosilylation Hydrosilylation (with Alkenes/Alkynes) MDCS->Hydrosilylation Si-H bond reactivity Hydrolysis Hydrolysis (with Water) MDCS->Hydrolysis Si-Cl bond reactivity Reduction Reduction (e.g., with LiAlH4) MDCS->Reduction Si-Cl bond reactivity Grignard Grignard Reaction (with RMgX) MDCS->Grignard Si-Cl bond reactivity Product_Hydrosilylation Alkyl/Aryl-substituted Methylchlorosilanes Hydrosilylation->Product_Hydrosilylation Product_Hydrolysis Methylsiloxanes / Silicones Hydrolysis->Product_Hydrolysis Product_Reduction Methylsilane (CH3SiH3) Reduction->Product_Reduction Product_Grignard Alkyl/Aryl-substituted Methylsilanes Grignard->Product_Grignard

Caption: Key reaction pathways of this compound.

This diagram illustrates that the Si-H bond is primarily involved in hydrosilylation reactions, while the Si-Cl bonds are susceptible to nucleophilic substitution by hydrolysis, reduction, and Grignard reagents, leading to a diverse range of organosilicon products.

References

An In-depth Technical Guide to Methyldichlorosilane (CAS Number: 75-54-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, reactivity, and handling of methyldichlorosilane (CH₃SiHCl₂), a versatile and highly reactive organosilicon compound. This document is intended to serve as a foundational resource for professionals in research and development who utilize or are considering the use of this key chemical intermediate.

Physicochemical Properties

This compound is a colorless, fuming liquid with a pungent odor.[1][2] It is a volatile and highly flammable substance.[2][3] The following tables summarize its key physicochemical properties.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula CH₄Cl₂Si[3][4][5]
Molecular Weight 115.03 g/mol [1]
Appearance Colorless fuming liquid[1][2]
Odor Pungent, acrid[1][2]
Boiling Point 41 °C (106 °F)[1][6]
Melting Point -92 °C (-134 °F)[2][5]
Density 1.1 g/cm³ at 20 °C[2]
Vapor Density 3.97 (Air = 1)[1][5]
Vapor Pressure 47.1 kPa at 20 °C[2][5]
Water Solubility Decomposes[2][5]
Solubility in Other Solvents Soluble in benzene, ether, heptane[1]
Refractive Index 1.3983 at 20 °C[1]

Table 2: Safety and Reactivity Data for this compound

PropertyValueSource(s)
Flash Point -26 °F (-32 °C)[1][6]
Autoignition Temperature 290 °C (554 °F)[2]
Explosive Limits in Air 2.4 - 55 vol%[2]
Reactivity with Water Reacts violently to form hydrochloric acid[2][6]
Reactivity with Bases Decomposes to form flammable/explosive gas (hydrogen)[1][2]
Incompatible Materials Strong oxidizing agents, acids, bases, water, moisture[3][5]
Hazardous Decomposition Products Hydrogen chloride, phosgene[1][2][6]

Core Reactivity and Applications

This compound is a valuable precursor in organosilicon chemistry due to the presence of both a reactive silicon-hydrogen (Si-H) bond and two silicon-chlorine (Si-Cl) bonds.[7] This dual reactivity allows for a wide range of chemical transformations, making it a key building block for various silicone-based materials.[4][8]

Hydrolysis and Polycondensation

The most prominent reaction of this compound is its vigorous and exothermic hydrolysis upon contact with water or moisture.[6] This reaction leads to the formation of silanols, which are unstable and readily undergo condensation to form siloxane polymers. The overall process can be summarized as follows:

CH₃SiHCl₂ + 2H₂O → [CH₃SiH(OH)₂] + 2HCl

n[CH₃SiH(OH)₂] → [-Si(CH₃)(H)-O-]n + nH₂O

This reaction is fundamental to the production of hydrogen-containing silicone oils and resins.[5][8]

Hydrolysis_Mechanism MDCS This compound (CH₃SiHCl₂) Silanol Methylsilanediol [CH₃SiH(OH)₂] (Unstable Intermediate) MDCS->Silanol Hydrolysis Water Water (H₂O) Water->Silanol HCl Hydrogen Chloride (HCl) Silanol->HCl Siloxane Polymethylhydrosiloxane [-Si(CH₃)(H)-O-]n Silanol->Siloxane Condensation Water2 Water (H₂O) Siloxane->Water2

Figure 1: Simplified reaction pathway for the hydrolysis and condensation of this compound.

Hydrosilylation

The Si-H bond in this compound can participate in hydrosilylation reactions, which involve the addition of the Si-H bond across a multiple bond (e.g., C=C or C≡C). This reaction, typically catalyzed by platinum complexes, is a powerful method for forming silicon-carbon bonds and is used to synthesize a variety of functionalized organosilanes.[7]

Synthesis of Silicone Polymers

This compound serves as a crucial monomer in the production of various silicone polymers.[4] By controlling the reaction conditions and co-polymerizing with other chlorosilanes, such as dithis compound, the properties of the resulting silicone fluids, elastomers, and resins can be tailored.[7] It is particularly important in the manufacture of hydrogen-containing silicone oils and as a precursor to methyl vinyl monomers.[5][8]

Silicone_Synthesis_Workflow cluster_synthesis Direct Process cluster_purification Purification cluster_polymerization Polymerization Silicon Silicon (Si) CrudeSilanes Crude Methylchlorosilanes Silicon->CrudeSilanes MethylChloride Methyl Chloride (CH₃Cl) MethylChloride->CrudeSilanes Distillation Fractional Distillation CrudeSilanes->Distillation MDCS This compound (CH₃SiHCl₂) Distillation->MDCS Hydrolysis Hydrolysis & Condensation MDCS->Hydrolysis OtherMonomers Other Silane Monomers (e.g., Vinylsilanes) MDCS->OtherMonomers Further Reactions SiliconeOil Hydrogen-Containing Silicone Oil Hydrolysis->SiliconeOil SpecialtyPolymers Specialty Silicone Polymers SiliconeOil->SpecialtyPolymers Further Processing OtherMonomers->SpecialtyPolymers

Figure 2: General workflow for the synthesis of silicone polymers from this compound.

Experimental Protocols

Detailed experimental procedures for reactions involving this compound are highly dependent on the specific application and desired product. Due to its reactivity and hazardous nature, all work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

General Handling and Safety Precautions
  • Moisture Sensitivity: this compound reacts violently with water and moisture.[3] All glassware and reaction setups must be thoroughly dried, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Flammability: The compound is highly flammable and has a low flash point.[3] All sources of ignition must be excluded from the work area.

  • Corrosivity: The hydrolysis of this compound produces hydrochloric acid, which is corrosive.[6] Contact with skin and eyes will cause severe burns.[6] Inhalation can cause irritation of the respiratory tract and pulmonary edema.[6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, a face shield, and a flame-retardant lab coat.[9] A NIOSH-certified respirator with an appropriate cartridge for organic vapors and acid gases should be used.[9]

  • Spill Management: In case of a spill, evacuate the area. Do not use water. Cover the spill with a dry, inert absorbent material such as sand or earth.[6]

Hydrolysis for Polysiloxane Synthesis (Illustrative)

While a specific, universally applicable protocol is not feasible, the following outlines a general approach for the controlled hydrolysis of this compound to form polysiloxanes. Researchers should consult the primary literature for procedures tailored to their specific needs.

  • Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and an inlet for inert gas is assembled and flame-dried.

  • Inert Atmosphere: The system is purged with dry nitrogen or argon.

  • Solvent: An inert, dry solvent (e.g., toluene (B28343) or diethyl ether) is added to the reaction flask.

  • Addition of this compound: this compound is added to the dropping funnel via a cannula or a dry syringe.

  • Controlled Hydrolysis: A stoichiometric amount of water, often dissolved in a miscible solvent like acetone (B3395972) or isopropanol (B130326) to control the reaction rate, is slowly added to the stirred solution of this compound at a controlled temperature (often sub-ambient to manage the exotherm).

  • Work-up: After the addition is complete, the reaction mixture is typically stirred for a period to ensure complete reaction. The resulting hydrochloric acid is neutralized, often by washing with a weak base (e.g., sodium bicarbonate solution). The organic layer is then separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the polysiloxane product.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound and its reaction products.

Table 3: Spectroscopic Data References for this compound

TechniqueKey Features and References
¹H NMR The proton NMR spectrum shows a quartet for the Si-H proton and a doublet for the methyl protons due to coupling. Spectral data can be found in databases such as SpectraBase.[1]
¹³C NMR The carbon-13 NMR spectrum will show a single resonance for the methyl carbon. Data is available on platforms like SpectraBase.[1]
²⁹Si NMR Silicon-29 NMR is a powerful tool for characterizing organosilicon compounds. The chemical shift of this compound is sensitive to its chemical environment. Spectral information can be accessed through chemical databases.[1]
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic peaks for Si-H stretching (around 2200 cm⁻¹), Si-Cl stretching, and C-H stretching and bending vibrations. The NIST Chemistry WebBook provides gas-phase IR data.[10]
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including isotopic peaks due to the presence of chlorine. Data is available in the NIST Mass Spectrometry Data Center.[1][10]

Conclusion

This compound is a cornerstone of the silicone industry and a valuable reagent in chemical synthesis. Its unique reactivity profile, stemming from the Si-H and Si-Cl bonds, allows for the creation of a diverse array of materials with tailored properties. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for its safe and effective use in research and development. This guide provides a foundational understanding of these core aspects to aid scientists and professionals in their work with this important chemical.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyldichlorosilane (CH₃SiHCl₂), also known as dichloromethylsilane, is a highly reactive organosilicon compound and a pivotal intermediate in the synthesis of a wide array of silicone-based materials.[1][2] Its unique molecular structure, featuring both reactive silicon-chlorine and silicon-hydrogen bonds, makes it a versatile building block for creating advanced polymers and functionalized silanes.[2] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental considerations for its characterization, and visual representations of its key chemical pathways.

Core Physical and Chemical Properties

This compound is a colorless, volatile, and fuming liquid with a sharp, irritating odor.[3][4] It is a highly flammable substance that can ignite spontaneously in air.[5] Due to its reactivity, particularly with moisture, it requires careful handling under inert conditions.[6]

Table 1: Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula CH₃SiHCl₂[4]
Molecular Weight 115.03 g/mol [3][7]
Boiling Point 41-42 °C (106-107.6 °F) at 760 mmHg[3][5][7]
Melting Point -93 °C (-135.4 °F)[4][7]
Density / Specific Gravity 1.105 - 1.11 g/mL at 25 °C (water = 1)[2][4]
Vapor Pressure 429 - 471 kPa at 20-25 °C[2][3][8]
Flash Point -28 °C to -32 °C (-18.4 °F to -25.6 °F) Closed Cup[7][8]
Autoignition Temperature 230 °C (446 °F)[5][7]
Refractive Index n20/D 1.398[2]
Solubility Reacts violently with water; Soluble in organic solvents.[2][6][8]
Explosive Limits in Air 6% (Lower), 55% (Upper)[5]

Chemical Reactivity and Pathways

The chemistry of this compound is dominated by the high reactivity of the Si-Cl and Si-H bonds.

Reaction with Water (Hydrolysis): this compound reacts violently with water, moisture, or steam.[4][5] This exothermic hydrolysis reaction replaces the chlorine atoms with hydroxyl (-OH) groups to form highly unstable methylsilanediol, which readily undergoes condensation to form polysiloxanes. This reaction also liberates significant quantities of toxic and corrosive hydrogen chloride (HCl) gas.[4][5]

Hydrolysis_Pathway MDCS This compound (CH₃SiHCl₂) Intermediate Methylsilanediol (CH₃SiH(OH)₂) (Unstable) MDCS->Intermediate + 2H₂O HCl Hydrogen Chloride (HCl) MDCS->HCl H2O Water (H₂O) Polymer Polymethylhydrosiloxane (-[Si(CH₃)(H)-O]-)n Intermediate->Polymer - H₂O (Condensation)

Caption: Hydrolysis and condensation of this compound.

Reaction with Bases: It decomposes on contact with bases, producing flammable and explosive hydrogen gas.[3]

Thermal Decomposition: When heated to decomposition, it emits toxic fumes of hydrogen chloride and phosgene.[3][6]

Reaction with Oxidizing Agents: this compound reacts violently with strong oxidizing agents.[6] Mixtures with substances like potassium permanganate (B83412) or lead oxide can be impact-sensitive and burst into flame.[5][6]

Industrial Synthesis (Müller-Rochow Process): The primary industrial method for producing methylchlorosilanes is the Müller-Rochow Direct Process. This involves the copper-catalyzed reaction of elemental silicon with methyl chloride in a fluidized bed reactor at high temperatures (250-300 °C).[9][10] The process yields a mixture of methylchlorosilanes, including dithis compound, methyltrichlorosilane, and this compound, which are then separated by distillation.[9][10]

Rochow_Muller_Process cluster_reactants Reactants cluster_reactor Fluidized Bed Reactor cluster_products Crude Silane Mixture Si Silicon (Si) Reactor Reaction Conditions 250-300°C, Copper Catalyst Si->Reactor MeCl Methyl Chloride (CH₃Cl) MeCl->Reactor MDCS This compound (CH₃SiHCl₂) Reactor->MDCS Direct Synthesis DMDCS Dithis compound ((CH₃)₂SiCl₂) Reactor->DMDCS Direct Synthesis MTCS Methyltrichlorosilane (CH₃SiCl₃) Reactor->MTCS Direct Synthesis Other Other Silanes Reactor->Other Direct Synthesis

Caption: The Müller-Rochow process for methylchlorosilane synthesis.

Experimental Protocols and Characterization

Accurate determination of the physical and chemical properties of this compound is critical for its safe handling and application. Due to its high reactivity and volatility, specialized procedures and adherence to established standards are required.

Table 2: Standard Methodologies for Property Determination
PropertyStandard MethodExperimental Protocol Considerations
Boiling Point / Distillation Range ASTM D1078This method determines the distillation range for volatile organic liquids.[11] For this compound (boiling point ~41°C), a low-range thermometer and controlled heating are essential. The entire apparatus must be operated under a dry, inert atmosphere (e.g., nitrogen or argon) in a fume hood to prevent hydrolysis from atmospheric moisture. All glassware must be scrupulously dried.
Flash Point ASTM D56 (Tag Closed Cup) / ASTM D93 (Pensky-Martens)Closed-cup methods are essential for volatile liquids to contain vapors and obtain an accurate flash point.[1] The procedure involves heating the sample at a slow, constant rate while introducing an ignition source at specified intervals.[12] Given the low flash point (~-28°C), the sample and apparatus must be pre-cooled. Extreme caution is necessary due to flammability and reactivity.
Density Gravimetric MethodThe density is determined by precisely measuring the mass of a known volume of the liquid. A calibrated pycnometer or graduated cylinder is used. The procedure must be conducted swiftly in a glovebox or under an inert atmosphere to prevent reaction with air. The mass of the container is tared, the liquid is added, and the mass is recorded. The temperature of the liquid must be precisely controlled and recorded as density is temperature-dependent.
Hydrolysis Reactivity Isothermal Calorimetry / FTIR SpectroscopyThe heat evolution during hydrolysis can be quantified using isothermal calorimetry. A small, precise amount of this compound is injected into a sealed vessel containing a stoichiometric excess of water, and the resulting heat flow is measured over time.[13] Alternatively, Fourier-Transform Infrared (FTIR) spectroscopy can monitor the reaction in real-time by tracking the disappearance of Si-Cl and Si-H bands and the appearance of Si-OH and Si-O-Si bands.[14]
Purity and Composition Analysis Gas Chromatography-Mass Spectrometry (GC-MS)GC-MS is the preferred method for determining the purity of this compound and identifying impurities from the synthesis process. A capillary column (e.g., DB-5MS) separates the components, which are then identified by their mass spectra.[15] Sample preparation and injection must be performed under anhydrous conditions to prevent on-column reactions.
General Experimental Workflow

The characterization of a reactive compound like this compound follows a stringent workflow to ensure safety and data integrity.

Experimental_Workflow cluster_prep 1. Preparation & Safety cluster_sample 2. Sample Handling cluster_analysis 3. Analysis cluster_post 4. Post-Analysis A Review SDS & Risk Assessment B Prepare Inert Atmosphere (Glovebox/Schlenk Line) A->B C Assemble Dry Glassware B->C D Transfer Sample via Syringe/Cannula C->D E Prepare Aliquots for Specific Tests D->E F GC-MS for Purity E->F G ASTM D1078 for Boiling Point E->G H ASTM D56/D93 for Flash Point E->H I Calorimetry/FTIR for Reactivity E->I J Data Analysis & Reporting F->J G->J H->J I->J K Decontamination & Waste Disposal J->K

References

Thermal Decomposition of Methyldichlorosilane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of methyldichlorosilane (CH₃SiHCl₂), a compound of interest in various chemical synthesis processes. The following sections detail the decomposition temperature, byproducts, reaction pathways, and the experimental methodologies used to elucidate these characteristics.

Decomposition Temperature

The thermal decomposition of this compound has been investigated over a temperature range of 1000 K to 1500 K. While a precise onset temperature for the decomposition is not explicitly detailed in the reviewed literature, the studies within this range provide significant insights into the degradation pathways and resulting byproducts. Further experimental work would be required to determine the specific temperature at which decomposition begins under various atmospheric and pressure conditions.

Decomposition Byproducts

Byproduct CategoryChemical SpeciesFormulaRole/Significance
Primary Byproducts DichlorosilyleneSiCl₂A significant and reactive intermediate species.
MethaneCH₄Formed via molecular elimination.
Methyl Radical•CH₃Formed via homolytic cleavage of the Si-C bond.
Hydrogen Atom•HFormed sequentially after the loss of a methyl radical.
Secondary Byproducts MethylchlorosilaneCH₃SiH₂ClFormed via molecular elimination of HCl.
Hydrogen ChlorideHClA common byproduct in the decomposition of chlorosilanes.
PhosgeneCOCl₂Can be formed in the presence of oxygen or carbon sources.

Experimental Protocols

The primary experimental technique cited for the investigation of this compound decomposition is flash pyrolysis vacuum ultraviolet single-photon ionization time-of-flight mass spectrometry (VUV-SPI-TOFMS) .

Methodology: Flash Pyrolysis VUV-SPI-TOFMS

A detailed experimental protocol for the flash pyrolysis of this compound is outlined below. It is important to note that specific parameters such as pressure and concentration were not detailed in the reviewed literature and would need to be optimized for any replication of the experiment.

Objective: To identify the primary and intermediate species formed during the high-temperature decomposition of this compound.

Apparatus:

  • Pulsed flash pyrolysis reactor

  • Vacuum ultraviolet single-photon ionization source

  • Time-of-flight mass spectrometer

  • Gas handling system for precursor delivery

Procedure:

  • Sample Preparation: A dilute mixture of this compound in a suitable inert carrier gas (e.g., helium or argon) is prepared. The precise concentration is a critical parameter that influences the reaction kinetics.

  • Introduction into the Reactor: The gas mixture is introduced into the pyrolysis reactor through a pulsed valve.

  • Thermal Decomposition: The this compound is subjected to rapid heating to a defined temperature (within the 1000 K to 1500 K range) in the pyrolysis zone. The short residence time in the reactor is crucial for isolating primary decomposition products and minimizing secondary reactions.

  • Ionization: The decomposition products, along with any unreacted precursor, are then ionized using a vacuum ultraviolet single-photon source. VUV-SPI is a soft ionization technique that minimizes fragmentation of the parent ions, allowing for more straightforward identification of the species present in the reactor effluent.

  • Mass Analysis: The resulting ions are analyzed using a time-of-flight mass spectrometer, which separates the ions based on their mass-to-charge ratio.

  • Data Acquisition and Analysis: The mass spectra are recorded at various pyrolysis temperatures to observe the evolution of different species as a function of temperature. The identification of species is based on their precise mass-to-charge ratio.

Signaling Pathways and Logical Relationships

The decomposition of this compound proceeds through several key pathways. The following diagram illustrates the logical relationships between the parent molecule, intermediate species, and final byproducts as described in the literature.

Methyldichlorosilane_Decomposition cluster_products MDCS This compound (CH₃SiHCl₂) Intermediate1 Intermediate State [CH₃SiCl₂]• + H• MDCS->Intermediate1 Sequential Loss SiCl2 Dichlorosilylene (SiCl₂) MDCS->SiCl2 Molecular Elimination of CH₄ CH4 Methane (CH₄) SiCH3Cl Methylchlorosilane (CH₃SiH₂Cl) MDCS->SiCH3Cl Molecular Elimination of HCl HCl Hydrogen Chloride (HCl) Intermediate1->SiCl2 + •CH₃ CH3_rad Methyl Radical (•CH₃) H_rad Hydrogen Atom (•H)

Reactivity of Methyldichlorosilane with Water and Moisture: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldichlorosilane (CH₃SiHCl₂) is a highly reactive organosilicon compound extensively utilized as an intermediate in the synthesis of silicone polymers, siloxanes, and as a silylating agent in pharmaceutical and materials science applications.[1][2] Its reactivity is dominated by the presence of two chlorine atoms and a silicon-hydrogen bond, making it highly susceptible to nucleophilic attack, particularly by water and moisture. This technical guide provides a comprehensive overview of the reactivity of this compound with water, detailing the reaction mechanism, kinetics, products, and experimental protocols for its study. A thorough understanding of this reaction is critical for its safe handling, process optimization, and the development of novel silicon-based materials.

Introduction

This compound is a colorless, fuming liquid with a pungent odor.[3] Its utility in various industrial and research settings stems from the dual reactivity of the Si-Cl and Si-H bonds. The hydrolysis of this compound is a vigorous, exothermic reaction that proceeds rapidly upon contact with water or atmospheric moisture, liberating toxic and corrosive hydrogen chloride gas.[3][4] This reaction is the foundational step in the production of a variety of silicone-based materials, including oils, resins, and elastomers. In the context of drug development, understanding the hydrolytic stability and reactivity of silylating agents like this compound is crucial for controlling reaction pathways and ensuring the purity of synthesized intermediates.

Reaction Mechanism and Products

The reaction of this compound with water proceeds through a two-stage process: hydrolysis followed by condensation.

Hydrolysis

In the initial step, the silicon-chlorine bonds are sequentially replaced by hydroxyl groups in a nucleophilic substitution reaction. Water molecules act as the nucleophiles, attacking the electrophilic silicon center. This results in the formation of highly unstable silanol (B1196071) intermediates, methylsilanetriol (B1219558) (CH₃Si(OH)₃), and the liberation of two molecules of hydrogen chloride per molecule of this compound.[3][5][6]

Reaction: CH₃SiHCl₂ + 3H₂O → CH₃Si(OH)₃ + 2HCl

The hydrolysis is extremely rapid. In a scenario with a five-fold excess of water, half of the maximum theoretical yield of hydrogen chloride gas can be generated in as little as 0.12 minutes.[3]

Condensation

The silanol intermediates, particularly methylsilanetriol, are highly reactive and readily undergo intermolecular condensation to form siloxane bonds (Si-O-Si), releasing water in the process.[5] This condensation can lead to the formation of a variety of structures, including linear chains, cyclic oligomers, and complex three-dimensional networks of polymethylsiloxanes.[2] The specific products formed depend on reaction conditions such as temperature, pH, and the concentration of reactants.

General Condensation Reaction: n CH₃Si(OH)₃ → (CH₃SiO₁.₅)n + 1.5n H₂O

The final polymeric structure is often a complex, cross-linked resin.

Reaction Kinetics

The hydrolysis of chlorosilanes is a rapid process, and obtaining precise kinetic data can be challenging. The reaction is generally considered to be first-order with respect to the chlorosilane and can be influenced by the concentration of water.

One method to monitor the reaction progress is by measuring the change in conductivity of the solution over time, as the reaction produces ionic species (HCl).[7]

Table 1: Quantitative Data on this compound and its Hydrolysis

ParameterValueReference(s)
Molecular FormulaCH₄Cl₂Si[8][9]
Molecular Weight115.03 g/mol [9]
Boiling Point41 °C (106 °F)[3]
Flash Point-26 °F[3]
HCl Generation Half-life (in excess water)0.12 minutes[3]

Experimental Protocols

Due to the hazardous nature of the reaction, all experimental work with this compound and water must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Controlled Hydrolysis and Product Characterization

This protocol outlines a general procedure for the controlled hydrolysis of this compound and subsequent analysis of the products.

Materials:

  • This compound (≥99%)

  • Deionized water

  • Anhydrous diethyl ether or other suitable inert solvent

  • Sodium bicarbonate (for neutralization)

  • Magnesium sulfate (B86663) (for drying)

  • Two-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser in a fume hood.

  • Place a solution of deionized water in the round-bottom flask, cooled in an ice bath. The amount of water should be in stoichiometric excess. An inert solvent like diethyl ether can be added to the flask to help control the reaction and extract the products.

  • Slowly add this compound to the dropping funnel.

  • With vigorous stirring, add the this compound dropwise to the cold water/ether mixture. The rate of addition should be carefully controlled to manage the exothermic reaction and the evolution of HCl gas.

  • After the addition is complete, allow the mixture to stir at low temperature for a designated period (e.g., 1 hour) to ensure complete hydrolysis.

  • Transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining HCl) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield the crude polysiloxane product.

Protocol for Kinetic Monitoring by Conductivity

This method can be used to estimate the rate of hydrolysis by monitoring the increase in conductivity due to the formation of HCl.[7]

Materials:

  • Conductivity meter and probe

  • Jacketed reaction vessel with a lid

  • Constant temperature bath

  • Stirrer

  • Syringe for injection of this compound

  • Solvent (e.g., acetone (B3395972) with a known amount of water)

Procedure:

  • Set up the jacketed reaction vessel with the solvent and immerse the conductivity probe.

  • Allow the system to equilibrate to the desired temperature using the constant temperature bath.

  • Start stirring the solution.

  • Rapidly inject a known amount of this compound into the vessel and start recording the conductivity as a function of time.

  • The initial rate of reaction can be determined from the slope of the conductivity versus time plot.

Analytical Characterization of Products

A combination of spectroscopic techniques is essential for the comprehensive characterization of the complex mixture of products formed from the hydrolysis and condensation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool for identifying the functional groups present in the reaction products. Attenuated Total Reflectance (ATR)-FTIR can be used for in-situ monitoring of the reaction.[10][11]

Sample Preparation: A small amount of the polysiloxane product can be analyzed directly as a thin film on a salt plate (e.g., NaCl or KBr) or by using an ATR accessory.

Key Vibrational Bands:

  • Si-O-Si stretching: Strong, broad absorption in the range of 1000-1100 cm⁻¹

  • Si-OH stretching: Broad absorption around 3200-3400 cm⁻¹ (hydrogen-bonded) or a sharper peak around 3690 cm⁻¹ (free)

  • Si-H stretching: A sharp, characteristic peak around 2150-2250 cm⁻¹

  • CH₃ bending in Si-CH₃: A sharp peak around 1260 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²⁹Si NMR are invaluable for elucidating the detailed structure of the siloxane products.[1][12]

Sample Preparation: Dissolve the polysiloxane product in a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.[13][14]

  • ¹H NMR: Provides information on the methyl protons (typically in the 0.1-0.4 ppm region) and the Si-H proton (around 4.5-5.0 ppm).

  • ²⁹Si NMR: Offers detailed insight into the different silicon environments (e.g., M, D, T, and Q units) within the polymer structure. Chemical shifts are sensitive to the number of oxygen atoms bonded to the silicon.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying and quantifying the volatile and semi-volatile components of the reaction mixture, such as cyclic siloxanes (e.g., D₃, D₄, D₅).[15][16]

Sample Preparation: The crude product can be dissolved in a suitable solvent (e.g., acetone or hexane) and injected into the GC-MS.[17]

Typical GC-MS Parameters:

  • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is commonly used.

  • Injector Temperature: 250 °C

  • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 300 °C) to elute a wide range of siloxanes. A typical program might be: hold at 40°C for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.[18]

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650.

Table 2: Summary of Analytical Techniques for Product Characterization

TechniqueInformation ObtainedSample PreparationKey Parameters/Observations
FTIR Identification of functional groups (Si-O-Si, Si-OH, Si-H, Si-CH₃)Thin film on salt plate or ATRCharacteristic absorption bands
NMR (¹H, ²⁹Si) Detailed structural elucidation of siloxane chains and networksDissolved in deuterated solventChemical shifts of different proton and silicon environments
GC-MS Identification and quantification of volatile and semi-volatile siloxanesDissolved in a suitable solventRetention times and mass fragmentation patterns of cyclic and linear siloxanes

Safety and Handling

This compound is a hazardous substance that requires strict safety precautions.[4][8][19]

  • Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.[4]

  • Water Reactivity: Reacts violently with water and moisture to produce corrosive HCl gas and heat.[3] This can lead to a dangerous increase in pressure in closed containers.

  • Corrosivity: The compound and its hydrolysis product (HCl) are highly corrosive to the skin, eyes, and respiratory tract.[16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, a face shield, and a lab coat.[7][8] Work should be performed in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Spill and Disposal: In case of a spill, do not use water. Use an inert absorbent material like dry sand or earth. Dispose of as hazardous waste in accordance with local regulations.[16]

Visualization of Reaction Pathways and Workflows

Hydrolysis_Pathway MDCS This compound (CH₃SiHCl₂) Silanetriol Methylsilanetriol (CH₃Si(OH)₃) MDCS->Silanetriol Hydrolysis Water Water (H₂O) Water->Silanetriol HCl Hydrogen Chloride (HCl) Silanetriol->HCl Polysiloxane Polymethylsiloxane Network ((CH₃SiO₁.₅)n) Silanetriol->Polysiloxane Condensation Polysiloxane->Water byproduct

Figure 1: Reaction pathway of this compound hydrolysis and condensation.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Setup 1. Assemble Reaction Apparatus (Flask, Funnel, Condenser) Addition 2. Controlled Addition of This compound to Water Setup->Addition Stirring 3. Reaction Stirring at Low Temperature Addition->Stirring Separation 4. Phase Separation Stirring->Separation Neutralization 5. Neutralization of Organic Layer Separation->Neutralization Drying 6. Drying and Filtration Neutralization->Drying Evaporation 7. Solvent Removal Drying->Evaporation FTIR_Analysis FTIR Spectroscopy Evaporation->FTIR_Analysis NMR_Analysis NMR Spectroscopy (¹H, ²⁹Si) Evaporation->NMR_Analysis GCMS_Analysis GC-MS Evaporation->GCMS_Analysis

Figure 2: Experimental workflow for hydrolysis and product analysis.

Conclusion

The reaction of this compound with water is a rapid and highly exothermic process that is fundamental to the production of a wide range of silicone materials. This guide has provided a detailed overview of the hydrolysis and condensation reactions, including the mechanism, products, and methods for experimental study and characterization. A thorough understanding of this chemistry, coupled with strict adherence to safety protocols, is essential for researchers and professionals working with this versatile and reactive compound. The provided experimental outlines and analytical techniques serve as a foundation for further investigation and process development in the synthesis of novel silicon-based materials for various applications, including those in the pharmaceutical industry.

References

Technical Overview of Methyldichlorosilane: Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a focused summary of the core physicochemical properties of methyldichlorosilane (CH₃SiHCl₂), specifically its molecular weight and density. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

This compound is a colorless, fuming liquid with a pungent odor.[1] It is a reactive chemical compound used in various chemical syntheses, including the production of silicone polymers.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueConditions
Molecular Weight 115.03 g/mol [2][3]
115.05 g/mol [4]
Density 1.105 g/mL[2][3]at 25 °C
1.11 g/mL[1][5]at 77°F (25°C)
1.1 g/mL[6]

Note on Data and Experimental Protocols: The data presented in this guide are compiled from established chemical reference sources. However, this document does not provide detailed experimental protocols for the determination of these properties. For methodologies on determining molecular weight and density, researchers should consult standard analytical chemistry texts and pharmacopeial guidelines.

Note on Visualization: As a language model, I am unable to generate visual diagrams such as signaling pathways or experimental workflows. The requested visualizations are not applicable to the physicochemical properties of a single chemical compound.

References

Spectroscopic Analysis of Methyldichlorosilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyldichlorosilane (CH₃SiHCl₂), a key intermediate in the synthesis of silicon-containing compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for substance identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
0.879Doublet2.3Si-CH
5.586Quartet2.3Si-H

J(Si-29, H) = 224 Hz for the Si-H proton and 8 Hz for the methyl protons.[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
3.4C H₃

Note: ¹³C NMR data for this compound is available from commercial suppliers such as Sigma-Aldrich.[2]

Table 3: ²⁹Si NMR Spectroscopic Data

Chemical Shift (δ) ppm
-1.5

Note: The chemical shift is relative to tetramethylsilane (B1202638) (TMS).[3]

Infrared (IR) Spectroscopy

Table 4: Principal Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2970MediumC-H stretch (asymmetric)
2910MediumC-H stretch (symmetric)
2200StrongSi-H stretch
1410MediumCH₃ deformation (asymmetric)
1260StrongCH₃ symmetric deformation (umbrella mode)
800Very StrongSi-C stretch / CH₃ rock
540Very StrongSi-Cl₂ stretch

Data is based on the gas-phase IR spectrum available in the NIST Chemistry WebBook.[4]

Mass Spectrometry (MS)

Table 5: Major Mass Spectral Peaks (Electron Ionization)

m/zRelative Intensity (%)Assignment
11425[CH₃SiHCl₂]⁺ (Molecular Ion)
11616Isotope peak of molecular ion
99100[SiHCl₂]⁺ (Base Peak)
8020[CH₃SiCl]⁺
6415[SiCl]⁺

Data is from electron ionization mass spectrometry.[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (¹H, ¹³C, ²⁹Si)
  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).[6]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) is used.[2]

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for an adequate signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses the expected chemical shifts.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

  • ²⁹Si NMR Acquisition: Due to the low gyromagnetic ratio and negative Nuclear Overhauser Effect (NOE) of ²⁹Si, inverse-gated decoupling is often employed to obtain quantitative spectra.[7] A longer relaxation delay is also necessary.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Handling: For a volatile liquid like this compound, the IR spectrum is typically obtained in the gas phase using a gas cell with KBr or NaCl windows.[8] Alternatively, a thin film can be prepared between two salt plates (KBr or NaCl).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty gas cell or salt plates is first recorded. The sample is then introduced, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum. A typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis: The positions and relative intensities of the absorption bands are identified and assigned to specific molecular vibrations.

Mass Spectrometry (MS)
  • Sample Introduction: The volatile this compound sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion and characteristic fragment ions are identified.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Connectivity Connectivity & Chemical Environment NMR->Connectivity IR IR Spectroscopy FunctionalGroups Functional Groups (Si-H, Si-Cl, C-H) IR->FunctionalGroups MS Mass Spectrometry MolecularWeight Molecular Weight & Fragmentation Pattern MS->MolecularWeight FinalStructure This compound (CH₃SiHCl₂) Structure Elucidation Connectivity->FinalStructure FunctionalGroups->FinalStructure MolecularWeight->FinalStructure

Caption: Workflow of Spectroscopic Analysis for this compound.

References

Thermochemical Data for Methyldichlorosilane Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyldichlorosilane (CH₃SiHCl₂) is a volatile, colorless liquid that serves as a crucial intermediate in the synthesis of a wide array of organosilicon compounds, including silicone polymers. Its reactivity, driven by the presence of both Si-H and Si-Cl bonds, makes a thorough understanding of its thermochemical properties essential for process safety, optimization, and the development of novel synthetic routes. This guide provides an in-depth overview of the available thermochemical data for reactions involving this compound, details relevant experimental protocols, and visualizes key reaction pathways.

Data Presentation

The quantitative thermochemical and physical data for this compound are summarized in the tables below. It is important to note that experimentally determined thermochemical data for this compound are limited in the publicly available literature, with some values being derived from older sources or computational studies.

Table 1: Thermochemical Data for this compound (CH₃SiHCl₂)

ParameterValueUnitsSource/Method
Heat of Combustion (ΔH°c)-1203kJ/molChemicalBook[1]
-4,700BTU/lbPubChem (HSDB)[2]
Heat of Vaporization (ΔHvap)27.1kJ/molChemicalBook[1]
106BTU/lbPubChem (HSDB)[2]
Enthalpy of Reaction (ΔrH°)1828 ± 25kJ/molNIST WebBook

Note: The NIST WebBook notes that the provided enthalpy of reaction value is likely too high.

Table 2: Physical Properties of this compound (CH₃SiHCl₂)

PropertyValueUnitsSource
Molecular Weight115.04 g/mol ChemicalBook[1]
Boiling Point41°CChemicalBook[1]
Melting Point-92.8°CChemicalBook[1]
Density0.93 (at 0°C)g/cm³ChemicalBook[1]
Flash Point-26°FNOAA CAMEO Chemicals[3]

Key Reactions of this compound

This compound undergoes several key types of reactions, including pyrolysis, hydrolysis, and hydrosilylation. The thermochemistry and mechanisms of these reactions are critical for their application in chemical synthesis.

Pyrolysis

The thermal decomposition of this compound is a crucial process in the chemical vapor deposition (CVD) of silicon-containing materials. Studies on the pyrolysis of this compound and similar chlorosilanes indicate that the decomposition proceeds through complex radical chain mechanisms.[4] At high temperatures, the primary decomposition pathways involve the cleavage of the Si-C and Si-H bonds.

A study using flash pyrolysis vacuum ultraviolet single-photon ionization time-of-flight mass spectrometry revealed that the pyrolysis of this compound (SiHCH₃Cl₂) primarily involves sequential loss of a methyl radical (CH₃•) and a hydrogen atom (H•), or the molecular elimination of methane (B114726) (CH₄), to form dichlorosilylene (B1217353) (SiCl₂).[4][5] Another contributing pathway is the molecular elimination of hydrogen chloride (HCl) to produce methylchlorosilylene (SiCH₃Cl).[4] Dichlorosilylene is a significant intermediate in the chemical vapor deposition of silicon carbide from chloroorganosilanes.[4]

Hydrolysis

This compound reacts vigorously with water in a highly exothermic hydrolysis reaction. This reaction is characteristic of chlorosilanes and leads to the formation of silanols, which can subsequently condense to form siloxanes, and hydrochloric acid.[6]

The overall hydrolysis reaction can be represented as:

CH₃SiHCl₂(l) + 2H₂O(l) → [CH₃SiH(OH)₂] + 2HCl(aq)

The intermediate silanediol, [CH₃SiH(OH)₂], is unstable and readily undergoes condensation to form polymethylhydrosiloxanes.

Experimental Protocols

Combustion Calorimetry

Objective: To determine the standard enthalpy of combustion (ΔH°c) of this compound.

Methodology: Due to its volatility and reactivity, the combustion of this compound requires specialized techniques. A common approach involves using a sealed ampoule made of a combustible material with a known heat of combustion.

  • Sample Preparation: A known mass of high-purity this compound is hermetically sealed into a thin-walled glass or quartz ampoule. The ampoule is then placed inside a combustion bomb.

  • Calorimeter Setup: The combustion bomb is pressurized with a known excess of pure oxygen. The bomb is then submerged in a precisely measured quantity of water in a calorimeter. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited using an electrical fuse. The temperature of the calorimeter system is recorded over time until it reaches a final, stable temperature.

  • Analysis: The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of combustion of the ampoule and fuse wire.

Reaction Calorimetry for Hydrolysis

Objective: To determine the enthalpy of hydrolysis of this compound.

Methodology: The rapid and highly exothermic nature of the hydrolysis reaction necessitates the use of a reaction calorimeter that can handle fast reactions and corrosive products.

  • Calorimeter Setup: A reaction calorimeter, often equipped with a sensitive heat-flow sensor, is filled with a precisely known amount of water. The system is allowed to reach thermal equilibrium.

  • Sample Introduction: A known mass of this compound is injected into the water-filled reaction vessel. The injection must be rapid and complete.

  • Data Acquisition: The heat flow from the reaction is measured as a function of time. The total heat evolved is determined by integrating the heat flow curve.

  • Analysis: The enthalpy of hydrolysis is calculated from the total heat evolved and the number of moles of this compound reacted.

Mandatory Visualizations

The following diagrams illustrate the key reaction pathways of this compound and a general experimental workflow for its analysis.

Pyrolysis_Pathways MDCS This compound (CH₃SiHCl₂) R1 Loss of CH₃• MDCS->R1 High Temp. R2 Loss of H• MDCS->R2 High Temp. R3 Elimination of CH₄ MDCS->R3 High Temp. R4 Elimination of HCl MDCS->R4 High Temp. P1 SiHCl₂• R1->P1 P2 CH₃SiCl₂• R2->P2 P3 Dichlorosilylene (SiCl₂) R3->P3 P4 Methylchlorosilylene (SiCH₃Cl) R4->P4

Caption: Primary pyrolysis pathways of this compound at elevated temperatures.

Hydrolysis_Condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation MDCS This compound (CH₃SiHCl₂) Silanediol Silanediol Intermediate [CH₃SiH(OH)₂] MDCS->Silanediol Water 2 H₂O Water->Silanediol HCl 2 HCl Silanediol2 n [CH₃SiH(OH)₂] Silanediol->Silanediol2 Polymerization Siloxane Polymethylhydrosiloxane -[Si(CH₃)(H)-O]n- Silanediol2->Siloxane Water2 n H₂O Siloxane->Water2 - H₂O

Caption: Hydrolysis of this compound followed by condensation to form polysiloxanes.

Experimental_Workflow cluster_combustion Combustion Calorimetry cluster_hydrolysis Reaction Calorimetry cluster_pyrolysis Pyrolysis Studies start High-Purity This compound Sample c1 Encapsulation start->c1 h1 Injection into Water start->h1 p1 Flash Pyrolysis Reactor start->p1 c2 Oxygen Bomb Calorimetry c1->c2 c3 Data Analysis c2->c3 end Thermochemical Data (ΔH°c, ΔHhyd, Pathways) c3->end h2 Heat Flow Measurement h1->h2 h3 Data Integration h2->h3 h3->end p2 Mass Spectrometry p1->p2 p3 Product Identification p2->p3 p3->end

Caption: General experimental workflow for determining thermochemical data of this compound.

References

Methyldichlorosilane: A Technical Guide to Suppliers, Purity, and Core Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyldichlorosilane (MTS), with the CAS number 75-54-7, is a pivotal organosilicon compound extensively utilized as a chemical intermediate. Its high reactivity, particularly the presence of a silicon-hydrogen bond and two chlorine atoms, makes it a versatile precursor in the synthesis of a wide array of silicone-based materials. This technical guide provides an in-depth overview of the key suppliers of this compound, the typical purity grades available, and detailed insights into its fundamental chemical reactions, including synthesis, purification, hydrolysis, and amination.

Key Suppliers and Purity Grades

The commercial availability of this compound spans various purity grades to suit different applications, from general industrial use to more stringent requirements in research and pharmaceutical development. Leading chemical suppliers offer MTS with purities typically ranging from 97% to over 99%. While specific impurity profiles are often proprietary, common impurities can include other methylchlorosilanes such as silicon tetrachloride, trimethylchlorosilane, and dithis compound, which are byproducts of the manufacturing process.

Below is a summary of prominent suppliers and their offered purity grades for this compound.

SupplierReported Purity Grade(s)Notes
Aure Chemical High-purity grades.[1]Global supplier emphasizing high quality for industrial applications.
Otto Chemie Pvt. Ltd. 97%.[2]Used as a silane (B1218182) coupling agent and in the synthesis of polysilanes.
IOTA Corporation Ltd. ≥ 99.00%.[3]Specifies a low content of silicon tetrachloride (≤ 0.050%).
Sigma-Aldrich (Merck) ≥97%.[4]A well-established supplier for research and laboratory-grade chemicals.
Gelest, Inc. 97%.A specialty chemical manufacturer focusing on silicones and organosilanes.
TCI Chemicals >98.0% (GC).[5]Offers various grades for research and development purposes.

Note: The purity and impurity profiles can vary by batch and supplier. It is recommended to request a certificate of analysis (CoA) for specific lot information.

Experimental Protocols

Synthesis of this compound (The Direct Process)

The industrial production of this compound is primarily achieved through the "Direct Process," also known as the Müller-Rochow process.[4][6] This process involves the reaction of methyl chloride with elemental silicon in the presence of a copper catalyst at elevated temperatures.

Generalized Laboratory-Scale Protocol:

  • Catalyst Preparation: A contact mass is prepared by mixing finely powdered silicon (99% purity) with a copper catalyst (e.g., copper(I) chloride or copper oxide) and promoters like zinc and tin. The catalyst concentration typically ranges from 5-10% by weight.

  • Reaction Setup: The contact mass is placed in a fluidized-bed reactor equipped with a gas inlet for methyl chloride, a heating system, and a condenser to collect the products.

  • Reaction Conditions: The reactor is heated to a temperature range of 280-350°C.[4] Gaseous methyl chloride is then passed through the fluidized bed. The reaction is exothermic and requires careful temperature control.

  • Product Collection: The gaseous products, a mixture of methylchlorosilanes, are passed through a series of condensers to liquefy the components.

  • Product Mixture: The crude product is a mixture containing dithis compound as the main product, along with this compound, methyltrichlorosilane, trimethylchlorosilane, and other polysilanes.

Purification by Fractional Distillation

The crude mixture of methylchlorosilanes is separated based on the different boiling points of its components through fractional distillation.

Generalized Protocol:

  • Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column packed with a high-surface-area material (e.g., Raschig rings or metal sponges), a condenser, and receiving flasks.

  • Distillation Process: The crude silane mixture is heated in the distillation flask. The component with the lowest boiling point vaporizes first, rises through the fractionating column, condenses, and is collected in a receiving flask.

  • Fraction Collection: Fractions are collected at different temperature ranges corresponding to the boiling points of the individual silanes. This compound has a boiling point of approximately 41°C.[7]

  • Purity Enhancement: Multiple distillation runs may be necessary to achieve the desired purity. The efficiency of the separation depends on the length and packing of the fractionating column.

Analysis of Purity by Gas Chromatography (GC)

Gas chromatography is the standard analytical method for determining the purity of this compound and quantifying its impurities.

Generalized Protocol:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD) is used. A capillary column suitable for separating volatile, non-polar compounds is selected.

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a dry, inert solvent (e.g., hexane (B92381) or toluene).

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 150-200°C).

    • Oven Temperature Program: An initial temperature below the boiling point of the lowest boiling component is held for a few minutes, followed by a temperature ramp to a final temperature that allows for the elution of all components.

    • Carrier Gas: An inert gas such as helium or nitrogen is used at a constant flow rate.

    • Detector Temperature: Set higher than the final oven temperature to prevent condensation of the analytes.

  • Data Analysis: The area of each peak in the chromatogram is proportional to the concentration of the corresponding component. The purity of this compound is calculated by dividing its peak area by the total area of all peaks. Impurities are identified by their retention times compared to known standards.

Signaling Pathways and Logical Relationships

As a reactive chemical intermediate, this compound does not participate in biological signaling pathways. However, its chemical reaction pathways are critical to its utility. The following diagrams, generated using Graphviz, illustrate the key chemical transformations of this compound.

Synthesis_of_this compound Methyl_Chloride Methyl Chloride (CH₃Cl) Reactor Fluidized-Bed Reactor Methyl_Chloride->Reactor Silicon Silicon (Si) Silicon->Reactor Catalyst Copper Catalyst (280-350°C) Catalyst->Reactor Crude_Product Crude Methylchlorosilanes (Mixture) Reactor->Crude_Product MTS This compound (CH₃SiHCl₂) Crude_Product->MTS Fractional Distillation

Caption: Synthesis of this compound via the Direct Process.

Hydrolysis_of_this compound MTS This compound (CH₃SiHCl₂) Intermediate Methylsilanetriol (CH₃Si(OH)₃) (Unstable) MTS->Intermediate + 2H₂O Water Water (H₂O) Water->Intermediate Product Polymethylsiloxanes (-[Si(CH₃)(H)-O]n-) Intermediate->Product Condensation Byproduct Hydrogen Chloride (HCl) Intermediate->Byproduct - 2HCl

Caption: Hydrolysis of this compound to form Polymethylsiloxanes.

Amination_of_this compound MTS This compound (CH₃SiHCl₂) Product Aminosilane (CH₃SiH(NHR)₂) MTS->Product + 2 R-NH₂ Byproduct Amine Hydrochloride (R-NH₃⁺Cl⁻) MTS->Byproduct + excess R-NH₂ Amine Primary Amine (R-NH₂) Amine->Product Amine->Byproduct

Caption: Reaction of this compound with a primary amine to yield an aminosilane.

Conclusion

This compound is a cornerstone of organosilicon chemistry, with a well-established supply chain providing various purity grades for diverse applications. Understanding its synthesis through the Direct Process, purification via fractional distillation, and its characteristic reactions such as hydrolysis and amination is fundamental for researchers and professionals in materials science and drug development. The provided generalized experimental protocols and reaction pathway diagrams serve as a foundational guide for the effective and safe handling and utilization of this versatile chemical intermediate. For specific applications, it is always recommended to consult the supplier's detailed specifications and safety data sheets.

References

Methodological & Application

Methyldichlorosilane: A Versatile Precursor for Silicon Carbide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Methyldichlorosilane (CH₃SiHCl₂, MDCS) is a highly valuable and versatile chemical precursor in the synthesis of silicon-containing ceramics, particularly silicon carbide (SiC).[1] Its utility stems from its unique molecular structure, which contains silicon, hydrogen, carbon, and chlorine, making it adaptable to various synthesis routes for producing high-purity SiC materials. The two primary methods for synthesizing SiC from MDCS are Chemical Vapor Deposition (CVD) and the pyrolysis of pre-ceramic polymers. These methods allow for the creation of SiC in various forms, including thin films, coatings, fibers, and bulk ceramics.[2][3]

The CVD process using MDCS is particularly advantageous for producing high-purity, dense SiC coatings with excellent thermal and chemical resistance, making them suitable for applications in semiconductor processing and aerospace components.[4][5] The polymer precursor route offers the flexibility to form complex shapes and continuous fibers. In this approach, MDCS is first polymerized into a tractable pre-ceramic polymer, such as polycarbosilane. This polymer can then be shaped and subsequently pyrolyzed at high temperatures to yield a ceramic SiC product.[2][6] The properties of the final SiC material, including its stoichiometry, crystallinity, and microstructure, can be tailored by controlling the synthesis parameters in both the CVD and polymer pyrolysis routes.

Synthesis Route 1: Chemical Vapor Deposition (CVD)

Application Note

Chemical Vapor Deposition (CVD) of silicon carbide from this compound is a process used to grow high-purity, crystalline SiC films and coatings on a substrate. The process involves the thermal decomposition of MDCS in the gas phase, followed by the deposition of SiC onto a heated substrate. Hydrogen is typically used as a carrier gas and also to facilitate the chemical reactions. The deposition temperature is a critical parameter, with different temperature regimes influencing the deposition rate and the composition of the deposited material. Lower temperatures (below 1000°C) may lead to the co-deposition of silicon with SiC, while higher temperatures (above 1200°C) can favor the co-deposition of carbon.[7]

Experimental Protocol: CVD of SiC from this compound

This protocol describes a general procedure for the deposition of SiC thin films using a hot-wall CVD reactor.

Materials and Equipment:

  • This compound (MDCS, ≥99% purity)

  • Hydrogen (H₂, ultra-high purity)

  • Argon (Ar, ultra-high purity)

  • Substrate (e.g., graphite (B72142), silicon wafer)

  • Horizontal hot-wall CVD reactor with a furnace capable of reaching >1200°C

  • Mass flow controllers for precise gas handling

  • Vacuum pump

  • Temperature controller

  • Pressure gauges

Procedure:

  • Substrate Preparation:

    • Clean the substrate to remove any surface contaminants. For a silicon wafer, this may involve a standard RCA clean. For a graphite substrate, it may involve baking at a high temperature under vacuum.

    • Mount the substrate in the center of the CVD reactor tube.

  • System Purge:

    • Seal the reactor and evacuate it to a base pressure of <10⁻³ Torr.

    • Purge the system with argon or hydrogen for at least 30 minutes to remove any residual air and moisture.

  • Heating:

    • Begin heating the reactor to the desired deposition temperature (typically in the range of 900°C to 1200°C) under a continuous flow of hydrogen.

  • Precursor Introduction and Deposition:

    • Once the deposition temperature is stable, introduce the MDCS precursor into the reactor. The MDCS is typically stored in a bubbler, and its vapor is carried into the reactor by a controlled flow of hydrogen.

    • Maintain a constant pressure inside the reactor, which can range from sub-atmospheric to atmospheric pressure.[7]

    • Allow the deposition to proceed for the desired amount of time, which will depend on the target film thickness and the deposition rate.

  • Cooling and System Shutdown:

    • After the deposition is complete, stop the flow of the MDCS precursor.

    • Continue the flow of hydrogen while the reactor cools down to room temperature.

    • Once cooled, purge the reactor with argon.

    • Vent the reactor to atmospheric pressure and carefully remove the coated substrate.

Data Presentation: CVD Process Parameters for SiC Synthesis

ParameterTypical RangeEffect on DepositionReference
PrecursorMethylchlorosilanes (e.g., MDCS, MTS)Source of Si and C[7][8]
Substrate Temperature800°C - 1200°CAffects deposition rate and film composition[7]
H₂/Precursor Molar Ratio4:1 and higherInfluences reaction chemistry and stoichiometry[7][8]
Total Pressure90 kPa - 100 kPaAffects gas phase reactions and deposition uniformity[7][9]
Residence Time0.4 s - 0.9 sInfluences precursor decomposition and film growth[7]

Synthesis Route 2: Polymer Precursor Pyrolysis

Application Note

The synthesis of SiC via the pyrolysis of a pre-ceramic polymer derived from MDCS is a versatile method for producing SiC fibers and complex-shaped ceramic bodies.[2] This route involves two main steps: the synthesis of a fusible and handleable polycarbosilane precursor, followed by its thermal conversion to SiC. MDCS can be polymerized through various reactions, such as Wurtz-type coupling using sodium metal, to form long-chain polymers.[10] The resulting polycarbosilane can be purified and then shaped, for example by melt-spinning into fibers.[11] The shaped polymer is then pyrolyzed in an inert atmosphere at high temperatures, during which it decomposes and converts into an amorphous or crystalline SiC ceramic. The ceramic yield, which is the mass percentage of the polymer that is converted to ceramic, is a key parameter in this process.[12][13]

Experimental Protocol: Polymer Precursor Synthesis and Pyrolysis

Part 1: Synthesis of Polycarbosilane from MDCS

Materials and Equipment:

  • This compound (MDCS)

  • Sodium metal dispersion in an inert solvent (e.g., xylene)

  • Dry, oxygen-free xylene

  • Three-neck round-bottom flask with a reflux condenser, mechanical stirrer, and nitrogen inlet

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Set up the three-neck flask with the condenser, stirrer, and nitrogen inlet. Ensure all glassware is thoroughly dried.

    • Charge the flask with dry xylene and the sodium metal dispersion under a positive pressure of nitrogen.

  • Polymerization:

    • Heat the stirred sodium dispersion in xylene to reflux (around 130°C).

    • Slowly add a solution of MDCS in dry xylene to the refluxing mixture. The reaction is exothermic and will produce sodium chloride as a byproduct.

    • After the addition is complete, continue to reflux the mixture for several hours to ensure complete reaction.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated sodium chloride and any unreacted sodium.

    • Remove the xylene solvent from the filtrate using a rotary evaporator to obtain the crude polycarbosilane.

    • The resulting polymer can be further purified, for example, by precipitation from a solvent like hexane.

Part 2: Pyrolysis of Polycarbosilane to SiC

Materials and Equipment:

  • Polycarbosilane precursor

  • Tube furnace capable of reaching >1200°C with a controlled atmosphere

  • Ceramic boat

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Sample Preparation:

    • Place a known mass of the polycarbosilane precursor into a ceramic boat.

  • Pyrolysis:

    • Place the ceramic boat in the center of the tube furnace.

    • Purge the furnace with an inert gas for at least 30 minutes.

    • Begin heating the furnace to the final pyrolysis temperature (e.g., 1200°C - 1400°C) at a controlled rate (e.g., 5-10°C/min) under a continuous flow of the inert gas.

    • Hold the furnace at the final temperature for a set duration (e.g., 1-2 hours) to ensure complete conversion to SiC.

  • Cooling:

    • Turn off the furnace and allow it to cool to room temperature under the inert gas flow.

    • Once cooled, carefully remove the ceramic boat containing the final SiC product.

    • The ceramic yield can be calculated as the final mass of the SiC product divided by the initial mass of the polycarbosilane precursor, multiplied by 100.

Data Presentation: Properties of Pre-ceramic Polymers and SiC Ceramics

PropertyTypical ValueSignificanceReference
Pre-ceramic Polymer
Number Average Molecular Weight (Mn)300 - 2,500 g/mol Affects processability (e.g., spinnability)[11]
Softening Point~200 °CImportant for shaping processes like melt-spinning[12]
Pyrolyzed Ceramic
Ceramic Yield60% - 80%Higher yield is more efficient and economical[11][12]
Crystalline Phase (after high-temp. pyrolysis)β-SiCDesired crystalline form of SiC[11]
Oxygen Content (if cured in air)Can be significantAffects high-temperature mechanical properties[12]

Visualizations

G cluster_0 Synthesis of Silicon Carbide from this compound cluster_1 Chemical Vapor Deposition (CVD) cluster_2 Polymer Precursor Pyrolysis precursor This compound (MDCS) Precursor cvd_process Hot-Wall CVD Reactor (900-1200°C, H₂ carrier gas) precursor->cvd_process Gas Phase polymerization Polymerization (e.g., Wurtz Coupling) precursor->polymerization Liquid Phase Reaction sic_coating SiC Thin Film / Coating cvd_process->sic_coating Deposition polycarbosilane Polycarbosilane Precursor polymerization->polycarbosilane shaping Shaping (e.g., Fiber Spinning) polycarbosilane->shaping pyrolysis Pyrolysis (>1200°C, Inert Atmosphere) shaping->pyrolysis sic_ceramic SiC Fiber / Bulk Ceramic pyrolysis->sic_ceramic

Caption: Experimental workflow for SiC synthesis from MDCS.

G cluster_0 Chemical Pathways of MDCS to SiC cluster_1 Gas Phase Decomposition (CVD) cluster_2 Polymerization & Pyrolysis mdcs CH₃SiHCl₂ (MDCS) gas_intermediates Reactive Intermediates (e.g., •CH₃, •SiHCl₂) mdcs->gas_intermediates Thermal Energy polymerization Polymerization (-NaCl) mdcs->polymerization + Na surface_reactions Surface Adsorption & Reactions gas_intermediates->surface_reactions sic_solid SiC (solid) + HCl + H₂ surface_reactions->sic_solid polycarbosilane -[ (CH₃)SiH ]n- (Polycarbosilane) polymerization->polycarbosilane pyrolysis Pyrolysis (Heat, >1200°C) polycarbosilane->pyrolysis sic_ceramic SiC (ceramic) + CH₄ + H₂ pyrolysis->sic_ceramic

Caption: Simplified reaction pathways for SiC synthesis from MDCS.

References

Application Notes and Protocols for Methyldichlorosilane in Chemical Vapor Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methyldichlorosilane (MDCS, CH₃SiHCl₂) as a precursor in chemical vapor deposition (CVD) for the synthesis of high-purity thin films, such as silicon carbide (SiC) and silicon carbonitride (SiCN). The protocols outlined below are intended to serve as a foundational guide for the development of specific deposition processes.

Introduction to this compound in CVD

This compound is a volatile and reactive organosilicon compound that serves as a versatile precursor for the deposition of silicon-based thin films. Its unique molecular structure, containing silicon, carbon, hydrogen, and chlorine, allows for the formation of various coatings with tailored properties. In CVD, MDCS is thermally decomposed in a controlled environment to deposit a solid film onto a substrate. The properties of the resulting film are highly dependent on the process parameters.

The primary advantages of using MDCS in CVD include:

  • Single-Source Precursor: For silicon carbide deposition, MDCS can act as a single source for both silicon and carbon, simplifying the process.

  • Lower Deposition Temperatures: Compared to some other silicon precursors, MDCS can enable deposition at relatively lower temperatures.

  • Control over Film Stoichiometry: By adjusting the process parameters and introducing other reactive gases, the composition of the deposited film can be precisely controlled.

Safety Precautions and Handling

This compound is a flammable, corrosive, and toxic substance that reacts violently with water.[1][2][3] It is imperative to handle this chemical with extreme caution in a controlled laboratory environment.

Key Safety Measures:

  • Ventilation: Always handle MDCS in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, a face shield, and a lab coat.[1][4]

  • Inert Atmosphere: Handle and store MDCS under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[1]

  • Grounding: Ground all containers and transfer lines to prevent static discharge, which can be an ignition source.[2][5]

  • Spill and Leak Management: In case of a spill, evacuate the area and remove all ignition sources. Do not use water to clean up spills. Use a dry absorbent material like sand or soda ash.[4]

  • First Aid:

    • Inhalation: Move the victim to fresh air and seek immediate medical attention.[1][3][5]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water and seek medical attention.[1]

    • Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.[1][3][5]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[3][5]

Experimental Protocols

The following are generalized protocols for the deposition of silicon carbide and silicon carbonitride thin films using MDCS. Researchers should optimize these parameters for their specific CVD reactor and substrate materials.

Protocol for Silicon Carbide (SiC) Thin Film Deposition

This protocol describes a typical low-pressure CVD (LPCVD) process for depositing SiC films on a suitable substrate (e.g., silicon wafers, graphite).

Materials and Equipment:

  • This compound (MDCS) precursor

  • Hydrogen (H₂) carrier gas

  • High-purity argon (Ar) or nitrogen (N₂) for purging

  • LPCVD reactor with a heated substrate holder

  • Mass flow controllers (MFCs) for precise gas delivery

  • Vacuum pump and pressure gauges

  • Substrates (e.g., Si (100) wafers)

Procedure:

  • Substrate Preparation: Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.

  • System Purge: Load the substrates into the CVD reactor. Purge the reactor and gas lines with an inert gas (Ar or N₂) to remove residual air and moisture.

  • Heating: Heat the substrate to the desired deposition temperature under a continuous flow of H₂.

  • Deposition:

    • Stabilize the reactor pressure.

    • Introduce MDCS into the reactor via the H₂ carrier gas at the desired flow rate.

    • Maintain the deposition conditions for the desired time to achieve the target film thickness.

  • Cool-down:

    • Stop the MDCS flow and continue the H₂ flow while the system cools down.

    • Once the reactor has cooled to a safe temperature, switch to an inert gas flow.

  • Unloading: Unload the coated substrates from the reactor.

Protocol for Silicon Carbonitride (SiCN) Thin Film Deposition

This protocol outlines a typical plasma-enhanced CVD (PECVD) process for depositing SiCN films. The addition of a nitrogen source, such as ammonia (B1221849) (NH₃), is necessary.

Materials and Equipment:

  • This compound (MDCS) precursor

  • Ammonia (NH₃) as the nitrogen source

  • Hydrogen (H₂) or Argon (Ar) as the carrier and plasma gas

  • PECVD reactor with a radio-frequency (RF) power supply

  • Mass flow controllers (MFCs)

  • Vacuum pump and pressure gauges

  • Substrates

Procedure:

  • Substrate Preparation: Clean the substrates as described in the SiC protocol.

  • System Purge: Load the substrates and purge the system with an inert gas.

  • Heating: Heat the substrate to the deposition temperature.

  • Deposition:

    • Introduce the carrier gas (H₂ or Ar) and ammonia into the reactor and stabilize the pressure.

    • Introduce MDCS into the reactor.

    • Ignite the plasma by applying RF power to the electrodes.

    • Maintain the deposition conditions for the desired duration.

  • Cool-down:

    • Turn off the RF power and stop the flow of precursor gases.

    • Cool the system under a carrier gas or inert gas flow.

  • Unloading: Unload the coated substrates.

Data Presentation: Process Parameters

The following tables summarize typical process parameters for the CVD of SiC and SiCN films using MDCS and related precursors. These values should be used as a starting point for process optimization.

Table 1: Typical Process Parameters for SiC Deposition

ParameterValue RangeUnit
PrecursorThis compound (MDCS)-
Carrier GasHydrogen (H₂)-
Substrate Temperature900 - 1300°C
Reactor Pressure1 - 100kPa
H₂/MDCS Molar Ratio10 - 100-
MDCS Flow Rate5 - 50sccm
H₂ Flow Rate500 - 5000sccm

Table 2: Typical Process Parameters for SiCN Deposition

ParameterValue RangeUnit
Si PrecursorThis compound (MDCS)-
N PrecursorAmmonia (NH₃)-
Carrier/Plasma GasArgon (Ar) or Hydrogen (H₂)-
Substrate Temperature300 - 800°C
Reactor Pressure10 - 1000Pa
RF Power50 - 500W
MDCS Flow Rate1 - 20sccm
NH₃ Flow Rate10 - 200sccm
Carrier Gas Flow Rate100 - 1000sccm

Visualizations

Experimental Workflow for CVD

The following diagram illustrates the general workflow for a chemical vapor deposition process.

CVD_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition sub_prep Substrate Preparation (Cleaning) sys_purge System Purge (Inert Gas) sub_prep->sys_purge heating Heating to Deposition Temperature sys_purge->heating gas_intro Introduction of Precursor & Carrier Gases heating->gas_intro deposition Film Growth on Substrate gas_intro->deposition cool_down Cool-down (Inert Gas) deposition->cool_down unload Unloading of Coated Substrates cool_down->unload

Caption: General workflow for a CVD process.

Simplified Reaction Pathway for SiC Deposition

This diagram shows a simplified reaction pathway for the formation of SiC from MDCS in a CVD reactor.

SiC_Deposition_Pathway MDCS CH₃SiHCl₂ (gas) Intermediates Reactive Intermediates (e.g., SiCl₂, CH₃) MDCS->Intermediates Thermal Decomposition Surface Substrate Surface Intermediates->Surface Adsorption SiC_Film SiC Film (solid) Surface->SiC_Film Surface Reaction Byproducts Byproducts (e.g., HCl, H₂) Surface->Byproducts Desorption

Caption: Simplified SiC deposition pathway.

Logical Relationship for SiCN Deposition

This diagram illustrates the relationship between precursors and the final SiCN film in a PECVD process.

SiCN_Deposition_Logic cluster_precursors Precursors cluster_process PECVD Process cluster_film Resulting Film MDCS This compound (CH₃SiHCl₂) Plasma Plasma Activation MDCS->Plasma Si, C, H Source Ammonia Ammonia (NH₃) Ammonia->Plasma N, H Source SiCN_Film Silicon Carbonitride Film (SiCN) Plasma->SiCN_Film Deposition

Caption: Logical flow for SiCN deposition.

References

The Pivotal Role of Methyldichlorosilane Management in High-Purity Polysilicon Production

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyldichlorosilane (MDCS), an organosilicon compound with the formula CH₃SiHCl₂, plays a critical, albeit indirect, role in the production of high-purity polysilicon, the foundational material for the semiconductor and photovoltaic industries. While not a primary feedstock for polysilicon synthesis, MDCS is a significant carbon-containing impurity in trichlorosilane (B8805176) (TCS), the principal precursor in the widely adopted Siemens process. The presence of carbon impurities in the final polysilicon product can severely degrade its electrical properties, making the effective removal of MDCS from TCS a crucial step in ensuring the quality and performance of solar cells and semiconductor devices.[1][2][3]

This document provides detailed application notes on the significance of MDCS as an impurity and outlines protocols for its removal through catalytic conversion, a key purification step in modern polysilicon manufacturing.

The Challenge of this compound in Trichlorosilane

The production of TCS via the hydrochlorination of metallurgical-grade silicon inevitably leads to the formation of various byproducts, including methylchlorosilanes.[4] Among these, MDCS is particularly problematic due to its boiling point (41°C) being very close to that of TCS (31.8°C).[1][2][3] This proximity makes the separation of MDCS from TCS through conventional distillation a difficult and energy-intensive process.[2][4] If left in the TCS stream, the carbon from MDCS can be incorporated into the growing polysilicon rods during the chemical vapor deposition (CVD) process, leading to defects and reduced minority carrier lifetime in the final silicon wafers.[1] The standard for solar-grade polysilicon requires a carbon atom concentration of less than 5 x 10¹⁸ atoms per cm³.[1][3]

Principle of MDCS Removal: Catalytic Conversion

The most effective strategy for removing MDCS from TCS is to chemically convert it into a compound with a significantly different boiling point, which can then be easily separated by distillation. The primary method employed is the catalytic chlorination of MDCS to methyltrichlorosilane (B1216827) (CH₃SiCl₃), which has a higher boiling point of 66°C.[5][6]

A common and economically favorable approach is to use silicon tetrachloride (SiCl₄), a byproduct of the Siemens process, as the chlorinating agent.[4][5] The overall reaction is as follows:

CH₃SiHCl₂ (MDCS) + SiCl₄ ⇌ CH₃SiCl₃ (Methyltrichlorosilane) + SiHCl₃ (TCS)[2]

This reaction is typically carried out in the presence of a catalyst to enhance the conversion rate and efficiency.

Data Presentation: Comparison of Catalytic Systems for MDCS Conversion

Several catalytic systems have been investigated for the conversion of MDCS. The following table summarizes the quantitative data from various studies, providing a comparative overview of their performance.

CatalystChlorinating AgentReaction Temperature (°C)Molar Ratio (MDCS:SiCl₄)Liquid Hourly Space Velocity (LHSV) (h⁻¹)Maximum MDCS Conversion (%)Reference
Activated Carbon (AC)SiCl₄1401:33.0~85[5]
Anion-Exchange Resin (D301)SiCl₄1501:33.0~60[4]
Molybdenum Pentachloride (MoCl₅)Self (as chlorine source)60--75.2 (at 60 min)[1]
Tungsten Hexachloride (WCl₆)Self (as chlorine source)60--100 (at molar ratio of 0.7 WCl₆ to MDCS)[1]

Experimental Protocols

The following are generalized protocols for the catalytic conversion of MDCS based on published research. These should be adapted and optimized for specific laboratory or industrial setups.

Protocol for MDCS Conversion using Activated Carbon Catalyst

Objective: To convert MDCS in a TCS stream to CH₃SiCl₃ using an activated carbon catalyst and SiCl₄ as the chlorine source.

Materials:

  • MDCS-contaminated TCS feedstock

  • Silicon tetrachloride (SiCl₄)

  • Activated carbon (AC) catalyst

  • Nitrogen gas (for inerting)

  • Fixed-bed reactor

  • Heating system with temperature control

  • Pumps for delivering reactants

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation and Reactor Loading:

    • Dry the activated carbon catalyst to remove any moisture.

    • Load a known amount of the AC catalyst into the fixed-bed reactor.

    • Inert the reactor system by purging with dry nitrogen gas.

  • Reaction Setup:

    • Prepare a reactant mixture of MDCS-contaminated TCS and SiCl₄ at the desired molar ratio (e.g., 1:3).

    • Heat the reactor to the target reaction temperature (e.g., 140°C).[5]

  • Reaction Execution:

    • Pump the reactant mixture through the pre-heated fixed-bed reactor at a specific liquid hourly space velocity (LHSV), for example, 3.0 h⁻¹.[5]

    • Maintain a constant temperature and flow rate throughout the experiment.

  • Product Collection and Analysis:

    • Collect the product stream exiting the reactor.

    • Analyze the composition of the product stream using a gas chromatograph to determine the conversion of MDCS and the concentration of CH₃SiCl₃.

  • Catalyst Stability Test (Optional):

    • To assess the stability of the catalyst, run the reaction continuously for an extended period (e.g., 120 hours) and periodically analyze the product stream to monitor for any decrease in MDCS conversion.[5]

Protocol for MDCS Conversion using Anion-Exchange Resin Catalyst

Objective: To convert MDCS to CH₃SiCl₃ using a weakly basic anion-exchange resin (e.g., D301) as the catalyst.

Materials:

  • MDCS-contaminated TCS feedstock

  • Silicon tetrachloride (SiCl₄)

  • D301 anion-exchange resin

  • Nitrogen gas

  • Continuous-flow fixed-bed reactor

  • Temperature-controlled heating system

  • Reactant delivery system

  • Gas chromatograph (GC)

Procedure:

  • Catalyst Pre-treatment:

    • Wash the anion-exchange resin with ethanol (B145695) to remove impurities.

    • Treat the resin with NaOH and HCl solutions, followed by rinsing with deionized water until neutral.

    • Dry the resin at 80°C until a constant weight is achieved.[4]

  • Reactor Setup:

    • Load the pre-treated resin into the fixed-bed reactor.

    • Purge the system with nitrogen to create an inert atmosphere.

    • Heat the reactor to the desired temperature (e.g., 150°C).[4]

  • Reaction:

    • Prepare the reactant feed with the desired molar ratio of MDCS to SiCl₄ (e.g., 1:3).

    • Introduce the reactant mixture into the reactor at a controlled LHSV (e.g., 3.0 h⁻¹).[4]

  • Analysis:

    • Collect and analyze the output stream using GC to quantify the conversion of MDCS.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Polysilicon_Purification_Workflow cluster_0 TCS Production cluster_1 MDCS Conversion and Purification cluster_2 Polysilicon Deposition MGS Metallurgical-Grade Silicon (MGS) Hydrochlorination Hydrochlorination Reactor MGS->Hydrochlorination HCl Hydrogen Chloride (HCl) HCl->Hydrochlorination Crude_TCS Crude Trichlorosilane (TCS) (with MDCS impurity) Hydrochlorination->Crude_TCS Conversion_Reactor Catalytic Conversion Reactor Crude_TCS->Conversion_Reactor SiCl4 Silicon Tetrachloride (SiCl4) (Chlorinating Agent) SiCl4->Conversion_Reactor Catalyst Catalyst (e.g., Activated Carbon) Catalyst->Conversion_Reactor Distillation Distillation Column Conversion_Reactor->Distillation Purified_TCS High-Purity TCS Distillation->Purified_TCS Overhead Byproducts High-Boiling Byproducts (incl. CH3SiCl3) Distillation->Byproducts Bottoms CVD_Reactor Siemens CVD Reactor Purified_TCS->CVD_Reactor H2 Hydrogen (H2) H2->CVD_Reactor Polysilicon High-Purity Polysilicon CVD_Reactor->Polysilicon

Caption: Workflow for polysilicon production with MDCS impurity removal.

MDCS_Conversion_Reaction MDCS This compound (MDCS) CH3SiHCl2 (Boiling Point: 41°C) MTS Methyltrichlorosilane (CH3SiCl3) (Boiling Point: 66°C) MDCS->MTS + SiCl4 SiCl4 Silicon Tetrachloride (SiCl4) Catalyst Catalyst Catalyst->MTS facilitates TCS Trichlorosilane (TCS) SiHCl3

Caption: Catalytic conversion of MDCS to a higher boiling point compound.

Conclusion

The management of this compound is a critical aspect of modern polysilicon production. While not a direct participant in the silicon deposition reaction, its presence as a carbon-containing impurity in trichlorosilane necessitates dedicated purification steps to ensure the high quality required for semiconductor and photovoltaic applications. Catalytic conversion of MDCS to methyltrichlorosilane offers an effective and industrially viable solution to this challenge. The choice of catalyst and optimization of reaction conditions are key factors in achieving high conversion efficiency and ensuring the economic feasibility of the overall polysilicon production process. Further research into more active and stable catalysts continues to be an area of interest for improving the purity and reducing the cost of solar-grade and electronic-grade silicon.

References

Application Notes and Protocols: Methyldichlorosilane in Silicone Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methyldichlorosilane (MDCS) in the synthesis of silicone polymers. The information is intended to guide researchers in the preparation of various polysiloxanes, including linear polymethylhydrosiloxanes (PMHS) and crosslinked silicone elastomers.

Synthesis of Polymethylhydrosiloxane (B1170920) (PMHS) via Hydrolysis of this compound

Polymethylhydrosiloxane is a versatile polymer with a backbone of alternating silicon and oxygen atoms, and with methyl and hydrogen groups attached to the silicon. It is synthesized through the hydrolysis of this compound. The reaction involves the replacement of the chlorine atoms in MDCS with hydroxyl groups, which then undergo condensation to form the siloxane backbone.

Reaction Pathway: Hydrolysis of this compound

hydrolysis_pathway MDCS This compound (CH₃SiHCl₂) Intermediate Methylsilanetriol (CH₃SiH(OH)₂) MDCS->Intermediate Hydrolysis Water Water (H₂O) Water->Intermediate PMHS Polymethylhydrosiloxane ([CH₃SiHO]n) Intermediate->PMHS Condensation HCl Hydrochloric Acid (HCl) Intermediate->HCl Byproduct

Caption: Hydrolysis of this compound to form polymethylhydrosiloxane.

Quantitative Data: Hydrolysis of this compound

The properties of the resulting PMHS are highly dependent on the reaction conditions. The following table summarizes the synthesis of PMHS with varying conditions and the resulting polymer characteristics.

ParameterValueResulting Polymer PropertiesReference
Reactants
This compound (DCHS)25 mLMonomer Viscosity: 28.7-36.4 mPa·s[1]
Dichloromethane (B109758) (DCM)100 mLMonomer Surface Tension: 17-18 mN/m[1]
Milli-Q Water12.5 mLMonomer Refractive Index: 1.3954-1.3958[1]
Reaction Conditions
Temperature35 °CPolymer Viscosity: 560-1130 mPa·s[1]
Time3 hoursPolymer Surface Tension: 19 mN/m[1]
Agitation200 rpmPolymer Refractive Index: 1.3966-1.3970[1]
Experimental Protocol: Synthesis of Low-Viscosity PMHS[1]

This protocol details the synthesis of polymethylhydrosiloxane from the hydrolysis of dichloromethylsilane (B8780727) (DCHS), another name for this compound.

Materials:

  • Dichloromethylsilane (DCHS)

  • Dichloromethane (DCM)

  • Milli-Q Water

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction vessel, mix 25 mL of dichloromethylsilane with 100 mL of dichloromethane, which acts as a solvent.

  • Slowly add 12.5 mL of Milli-Q water to the mixture.

  • Maintain the reaction temperature at 35 °C for 3 hours with constant stirring at 200 rpm using a magnetic stirrer.

  • After the reaction is complete, transfer the mixture to a separatory funnel to separate the monomer solution from the hydrochloric acid byproduct.

  • Collect the clear monomer solution.

  • Remove the dichloromethane solvent using a rotary evaporator at 40 °C for 15-30 minutes to obtain the final PMHS polymer.

Co-hydrolysis of this compound and Other Chlorosilanes

To control the properties of the resulting silicone polymer, such as viscosity and functionality, this compound can be co-hydrolyzed with other chlorosilanes. For example, co-hydrolysis with trimethylchlorosilane can be used to produce chain-terminated polymethylhydrosiloxane, often referred to as methyl hydrogen-containing silicone oil.[2]

Experimental Workflow: Co-hydrolysis of Chlorosilanes

cohydrolysis_workflow start Start reactants Combine this compound and Trimethylchlorosilane in a solvent start->reactants hydrolysis Add water dropwise under controlled temperature (e.g., below 0 °C) reactants->hydrolysis separation Separate the organic and aqueous layers hydrolysis->separation washing Wash the organic layer to remove residual acid separation->washing drying Dry the organic layer over a drying agent washing->drying solvent_removal Remove the solvent under reduced pressure drying->solvent_removal characterization Characterize the resulting polymethylhydrosiloxane solvent_removal->characterization end End characterization->end

Caption: A typical experimental workflow for the co-hydrolysis of chlorosilanes.

Quantitative Data: Co-hydrolysis for Silicone Oil Synthesis

The co-hydrolysis of dithis compound and trimethylchlorosilane is a common method for producing low-viscosity silicone oils. While this specific example does not use this compound, the principles of controlling viscosity through the use of a chain-terminating agent (trimethylchlorosilane) are directly applicable to co-hydrolysis reactions involving this compound.

ParameterValueResulting Polymer PropertiesReference
Reactants
Dithis compoundVariesViscosity: 10-100 mm²/s[3]
TrimethylchlorosilaneVaries
Process Hydrolysis, dehydrolysis, polymerization, and deprivation of low molecular weight species.[3]
Experimental Protocol: General Co-hydrolysis for Silicone Oil Production[3]

This protocol provides a general outline for the synthesis of low-viscosity silicone oil through the co-hydrolysis of dichlorosilanes and a monochlorosilane chain terminator.

Materials:

  • This compound

  • Trimethylchlorosilane

  • Inert solvent (e.g., toluene, diethyl ether)

  • Deionized water

  • Sodium bicarbonate solution (for washing)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the desired molar ratio of this compound and trimethylchlorosilane in an inert solvent in a reaction flask equipped with a dropping funnel and a stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add deionized water to the reaction mixture via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C.

  • After the addition of water is complete, allow the mixture to warm to room temperature and continue stirring for a specified period (e.g., 1-2 hours).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with deionized water until the washings are neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the silicone oil.

  • The viscosity of the final product can be tailored by adjusting the molar ratio of difunctional (this compound) to monofunctional (trimethylchlorosilane) starting materials.

Hydrosilylation Reactions for Crosslinking Silicone Elastomers

Polymethylhydrosiloxane, synthesized from this compound, is a key component in the crosslinking of silicone elastomers. The Si-H bonds in PMHS can react with vinyl groups on other silicone polymers (e.g., vinyl-terminated polydimethylsiloxane) in the presence of a platinum catalyst. This reaction, known as hydrosilylation, forms stable Si-C linkages, leading to the formation of a crosslinked network.

Reaction Pathway: Platinum-Catalyzed Hydrosilylation

hydrosilylation_pathway PMHS Polymethylhydrosiloxane (containing Si-H) Crosslinked Crosslinked Silicone Elastomer (Si-CH₂-CH₂-Si) PMHS->Crosslinked Hydrosilylation VTPDMS Vinyl-Terminated PDMS (containing Si-CH=CH₂) VTPDMS->Crosslinked catalyst Platinum Catalyst (e.g., Karstedt's catalyst) catalyst->Crosslinked

References

Application Notes and Protocols for Hydrosilylation Reactions Involving Methyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting hydrosilylation reactions using methyldichlorosilane (MeHSiCl₂). This versatile reagent is a cornerstone in organosilicon chemistry, facilitating the formation of silicon-carbon bonds through the addition of its Si-H bond across unsaturated moieties like alkenes and alkynes. The resulting organosilicon compounds are pivotal intermediates in the synthesis of a wide array of materials, including polymers, coatings, and pharmaceutical agents.

Introduction to Catalytic Hydrosilylation with this compound

Catalytic hydrosilylation is an atom-economical and highly efficient method for creating silicon-carbon bonds. The reaction involves the addition of a hydrosilane, in this case, this compound, to an unsaturated substrate, most commonly catalyzed by platinum-group metal complexes. This compound is a particularly useful reagent as the resulting dichlorosilyl group can be readily hydrolyzed or derivatized, offering a versatile handle for subsequent chemical transformations.

The most frequently employed catalysts for these reactions are platinum complexes, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex). The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction's efficiency, regioselectivity (i.e., Markovnikov vs. anti-Markovnikov addition), and the potential for side reactions.

Reaction Mechanism and Regioselectivity

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This mechanism generally leads to the formation of the anti-Markovnikov addition product, where the silicon atom attaches to the terminal carbon of a terminal alkene.

Chalk_Harrod_Mechanism cluster_0 Catalytic Cycle Pt(0) Pt(0) Oxidative_Addition Oxidative Addition (Pt(II) complex) Pt(0)->Oxidative_Addition + MeHSiCl₂ Alkene_Coordination Alkene Coordination Oxidative_Addition->Alkene_Coordination + R-CH=CH₂ Migratory_Insertion Migratory Insertion (β-silyl alkyl Pt(II) complex) Alkene_Coordination->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Reductive_Elimination->Pt(0) Product R-CH₂-CH₂-Si(Me)Cl₂ Reductive_Elimination->Product

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Experimental Protocols

General Protocol for the Hydrosilylation of a Terminal Alkene with this compound

This protocol provides a general procedure for the hydrosilylation of a terminal alkene, using 1-octene (B94956) as a representative substrate, with this compound catalyzed by Karstedt's catalyst.

Materials:

  • 1-Octene

  • This compound (MeHSiCl₂)

  • Karstedt's catalyst (solution in xylene, typically ~2% Pt)

  • Anhydrous toluene (B28343) or other suitable anhydrous solvent (optional)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging the Flask: To the flask, add 1-octene (1.0 equivalent) and anhydrous toluene (if solvent is used).

  • Catalyst Addition: Add Karstedt's catalyst solution via syringe. A typical catalyst loading is 10-50 ppm of platinum relative to the silane.

  • Heating: Heat the reaction mixture to the desired temperature (typically 60-80 °C).

  • Silane Addition: Add this compound (1.0-1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes. An exotherm may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by GC or ¹H NMR by observing the disappearance of the Si-H proton signal (around 4.5-5.0 ppm) and the vinyl proton signals of the alkene.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can be purified by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials.

Experimental_Workflow start Start setup Reaction Setup Flame-dried flask under inert atmosphere start->setup charge Charge Flask Add 1-octene and solvent setup->charge catalyst Add Catalyst Inject Karstedt's catalyst charge->catalyst heat Heat Heat to 60-80 °C catalyst->heat add_silane Add Silane Dropwise addition of MeHSiCl₂ heat->add_silane monitor Monitor Reaction GC or ¹H NMR add_silane->monitor workup Work-up Cool and purify by distillation monitor->workup end End workup->end

Caption: General experimental workflow for hydrosilylation.

Specific Protocol: Synthesis of 4-(2-Methyldichlorosilylethyl)-1-cyclohexene

This protocol is adapted from a patented procedure and details the synthesis of 4-(2-methyldichlorosilylethyl)-1-cyclohexene.[1]

Materials:

  • 4-Vinyl-1-cyclohexene (108.2 g, 1.0 mol)

  • This compound (126.5 g, 1.1 mol)

  • Platinum catalyst (e.g., chloroplatinic acid solution)

Procedure:

  • A reaction vessel was charged with 108.2 g (1.0 mol) of 4-vinyl-1-cyclohexene.[1]

  • The reaction mixture was heated to 80°C.[1]

  • The platinum catalyst was added to the heated mixture.[1]

  • This compound (126.5 g, 1.1 mol) was added dropwise over 3 hours, maintaining the reaction temperature.[1]

  • After the addition was complete, the reaction solution was stirred for an additional hour at 80°C.[1]

  • The reaction mixture was then distilled under reduced pressure, collecting the product fraction at 97-99°C/5 mmHg.[1]

  • The yield of 4-(2-methyldichlorosilylethyl)-1-cyclohexene was 205.0 g (91.8%).[1]

Quantitative Data

The following table summarizes the results of the hydrosilylation of various hexene isomers with this compound, demonstrating the influence of the alkene structure on the product distribution. The primary product is typically the anti-Markovnikov addition product.

Alkene SubstrateCatalystProduct(s)Yield (%)Reference
1-HexeneFe₃O₄@SiO₂-EDTA@Pt1-Hexyl(methyl)dichlorosilane>99[2]
2-HexeneFe₃O₄@SiO₂-EDTA@Pt1-Hexyl(methyl)dichlorosilane (via isomerization)>99[2]
3-HexeneFe₃O₄@SiO₂-EDTA@Pt1-Hexyl(methyl)dichlorosilane (via isomerization)>99[2]
CyclohexeneFe₃O₄@SiO₂-EDTA@PtCyclohexyl(methyl)dichlorosilane>99[2]
4-Vinyl-1-cyclohexenePlatinum catalyst4-(2-Methyldichlorosilylethyl)-1-cyclohexene91.8[1]

Applications in Synthesis

The products of hydrosilylation with this compound are valuable intermediates. The dichlorosilyl group can be readily converted to other functional groups, as illustrated below.

Product_Derivatization Product R-Si(Me)Cl₂ Hydrolysis Hydrolysis (R-Si(Me)(OH)₂) Product->Hydrolysis + 2 H₂O Alkoxylation Alkoxylation (R-Si(Me)(OR')₂) Product->Alkoxylation + 2 R'OH Amination Amination (R-Si(Me)(NR'₂)₂) Product->Amination + 4 HNR'₂ Grignard Grignard Reaction (R-Si(Me)R'₂) Product->Grignard + 2 R'MgBr

Caption: Derivatization of alkyl(methyl)dichlorosilanes.

Safety Considerations

This compound is a corrosive, flammable, and moisture-sensitive liquid. It reacts with water to release hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (gloves, safety glasses, lab coat). Alkene substrates can also be flammable. Standard laboratory safety procedures should be strictly followed.

References

Application Notes and Protocols for the Synthesis of Amino Silanes from Methyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino silanes are a versatile class of organosilicon compounds that serve as crucial intermediates and functional components in a wide array of applications, including surface modification, adhesion promotion, and, notably, in the field of drug development. Their utility in medicine spans from enhancing the biocompatibility of materials to acting as linkers in drug delivery systems and diagnostics. Methyldichlorosilane (CH₃SiHCl₂) is a reactive and economically significant starting material for the synthesis of various organosilicon compounds, including amino silanes. Its Si-H and Si-Cl bonds offer multiple reaction pathways for functionalization.

This document provides detailed protocols for the synthesis of bis(amino) silanes via the aminolysis of this compound. The primary method described is the direct reaction of this compound with a primary amine. In this reaction, the amine serves as both the nucleophile, displacing the chloride ions, and as a scavenger for the hydrochloric acid byproduct.

Reaction Principle

The fundamental reaction involves the nucleophilic substitution of the chlorine atoms on this compound by the amino groups of a primary amine (R-NH₂). The reaction typically proceeds in two steps, with the monosubstituted aminosilane (B1250345) formed as an intermediate. To drive the reaction to completion and to neutralize the generated HCl, a stoichiometric excess of the primary amine is commonly employed. The overall reaction is as follows:

CH₃SiHCl₂ + 4 R-NH₂ → CH₃SiH(NH-R)₂ + 2 R-NH₃⁺Cl⁻

The amine hydrochloride salt precipitates from the reaction mixture and can be removed by filtration. The desired bis(amino) silane (B1218182) is then isolated from the filtrate, typically by distillation.

Diagram of the Synthetic Pathway

SynthesisPathway MDS This compound (CH₃SiHCl₂) Reaction + 4 eq. MDS->Reaction Amine Primary Amine (R-NH₂) Amine->Reaction Product Bis(amino) silane (CH₃SiH(NH-R)₂) Reaction->Product Aminolysis Byproduct Amine Hydrochloride (R-NH₃⁺Cl⁻) Reaction->Byproduct Acid Scavenging

Caption: General reaction scheme for the synthesis of bis(amino) silanes.

Experimental Protocols

Protocol 1: Synthesis of N,N'-Di-tert-butyl-1-methylsilanediamine

This protocol describes the synthesis of a specific bis(amino) silane using tert-butylamine (B42293).

Materials:

  • This compound (CH₃SiHCl₂)

  • tert-Butylamine (t-BuNH₂)

  • Anhydrous diethyl ether or hexane (B92381) (as an optional solvent)

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry glassware (oven-dried and cooled under vacuum)

Procedure:

  • Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon line. Ensure all glassware is scrupulously dry.

  • Reagent Charging: In the reaction flask, place anhydrous tert-butylamine (4.0 equivalents). While the reaction can be performed neat, an anhydrous, non-polar solvent like diethyl ether or hexane can be added to aid stirring if needed.

  • Cooling: Cool the flask containing the tert-butylamine to 0 °C using an ice bath.

  • Addition of this compound: Add this compound (1.0 equivalent) to the dropping funnel. Dilute with a small amount of the anhydrous solvent if one is being used.

  • Reaction: Add the this compound solution dropwise to the stirred, cooled tert-butylamine solution over 1-2 hours. A white precipitate of tert-butylamine hydrochloride will form immediately.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-24 hours to ensure the reaction goes to completion.

  • Work-up:

    • Filtration: Under an inert atmosphere, filter the reaction mixture to remove the precipitated tert-butylamine hydrochloride. Wash the solid precipitate with a small amount of the anhydrous solvent.

    • Solvent Removal: Combine the filtrate and the washings. If a solvent was used, remove it under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain the pure N,N'-di-tert-butyl-1-methylsilanediamine.

Diagram of the Experimental Workflow

Workflow Setup 1. Assemble Dry Glassware under Inert Atmosphere Charge 2. Charge Flask with 4 eq. Primary Amine Setup->Charge Cool 3. Cool to 0 °C Charge->Cool Add 4. Add 1 eq. This compound Dropwise (1-2h) Cool->Add Stir 5. Warm to RT and Stir for 12-24h Add->Stir Filter 6. Filter to Remove Amine Hydrochloride Salt Stir->Filter Concentrate 7. Concentrate Filtrate (Remove Solvent) Filter->Concentrate Distill 8. Purify by Vacuum Distillation Concentrate->Distill Product Pure Bis(amino) silane Distill->Product

Caption: Step-by-step workflow for amino silane synthesis.

Data Presentation

The following table summarizes representative data for the synthesis of N,N'-Di-tert-butyl-1-methylsilanediamine.

ParameterValue
Reactants
This compound1.0 eq.
tert-Butylamine4.0 eq.
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Product N,N'-Di-tert-butyl-1-methylsilanediamine
Typical Yield 60-80%
Boiling Point ~70-75 °C at reduced pressure
¹H NMR (CDCl₃, δ ppm) ~4.5-5.0 (septet, 1H, Si-H), ~1.1-1.3 (s, 18H, C(CH₃)₃), ~0.8-1.0 (br s, 2H, N-H), ~0.1-0.3 (d, 3H, Si-CH₃)
¹³C NMR (CDCl₃, δ ppm) ~50 (C(CH₃)₃), ~33 (C(CH₃)₃), ~ -5 (Si-CH₃)
IR (neat, cm⁻¹) ~3400 (N-H stretch), ~2100 (Si-H stretch), ~2960 (C-H stretch)

Applications in Drug Development

Amino silanes are valuable in drug development for several reasons:

  • Surface Modification: They can be used to functionalize the surface of nanoparticles (e.g., silica, magnetic nanoparticles) to improve their stability, biocompatibility, and drug-loading capacity. The amine groups provide a handle for further conjugation of targeting ligands or therapeutic agents.

  • Drug Delivery Vehicles: Amino silane-coated nanoparticles can serve as carriers for targeted drug delivery. The surface amine groups can be protonated at physiological pH, leading to a positive surface charge that can facilitate cellular uptake.

  • Bioconjugation: The primary amine groups on synthesized amino silanes can be readily reacted with various functional groups (e.g., NHS esters, carboxylic acids) to covalently attach drugs, proteins, or fluorescent labels.

  • Intermediates in Synthesis: Amino silanes are versatile building blocks for the synthesis of more complex molecules with pharmaceutical applications.

Safety Precautions

  • This compound is a corrosive, flammable, and moisture-sensitive liquid. It reacts with water to produce hydrochloric acid. All manipulations should be carried out under an inert, anhydrous atmosphere.

  • Primary amines can be corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction is exothermic. Slow, controlled addition of this compound is crucial to manage the reaction temperature.

  • All work should be conducted in a well-ventilated fume hood.

Application Notes: Methyldichlorosilane in the Preparation of Silicon-Containing Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyldichlorosilane (CH₃SiHCl₂) is a highly versatile and reactive organosilicon compound that serves as a critical starting material in the synthesis of advanced silicon-containing ceramics.[1][2][3] The "polymer-derived ceramics" (PDC) route, which utilizes this compound, offers significant advantages over traditional ceramic processing methods.[4][5] This approach involves the synthesis of a liquid or soluble preceramic polymer, which can then be shaped into complex forms such as fibers, coatings, or monoliths before being converted into the final ceramic product through pyrolysis at high temperatures.[4][6] This method allows for the fabrication of materials with controlled microstructures and chemistries, including silicon carbide (SiC), silicon nitride (Si₃N₄), and silicon carbonitride (SiCN).[1][2][7]

Key Applications

  • High-Temperature Structural Components: Ceramics derived from this compound, particularly SiC and Si₃N₄, exhibit exceptional thermal stability, high strength and hardness at elevated temperatures, and excellent resistance to oxidation and chemical corrosion.[8][9][10][11] These properties make them ideal for applications in aerospace, such as in gas turbine engines, and as components in industrial furnaces.[10]

  • Ceramic Matrix Composites (CMCs): The liquid nature of the preceramic polymers allows for efficient infiltration into fiber preforms (Polymer Infiltration and Pyrolysis, or PIP process).[12] This technique is used to manufacture lightweight, damage-tolerant CMCs for demanding applications where conventional materials fail.

  • Protective Coatings and Adhesives: The polymer precursors can be applied as coatings to protect metallic or other ceramic substrates from harsh environments. Upon pyrolysis, these coatings form a dense, adherent ceramic layer that resists wear and oxidation.[13] They can also serve as high-temperature adhesives for joining ceramic components.

  • Ceramic Fibers: The Yajima process, a landmark in PDC technology, originally involved the synthesis of polycarbosilane from polydimethylsilane for the production of continuous SiC fibers.[4][6] this compound is a key precursor in related synthetic routes, leading to the formation of SiC fibers used to reinforce metal, ceramic, or polymer matrices.

Quantitative Data Summary

The ceramic yield—the mass percentage of the preceramic polymer that converts to ceramic upon pyrolysis—is a critical parameter in PDC processing. Higher yields are desirable as they minimize shrinkage and porosity in the final product.

Precursor Polymer SystemMonomersPyrolysis Temp. (°C)AtmosphereCeramic Yield (wt%)Resulting CeramicReference
Poly(methylsilane-carbosilane) (PMSCS)MeHSiCl₂, ClCH₂MeSiCl₂1000Argon64Silicon Carbide (SiC)[13]
Allyl hydrido polycarbosilane (SMP-10)Not specified1350Not specified71.7Silicon Carbide (SiC)[14]
SMP-10 (Theoretical Model)Not specified>827Inert82-83Silicon Carbide (SiC)[12]
Polysilazane/Polycarbosilane Blend (2:1 w/w)Not specified1200-1500Nitrogen>80Si-N-C Composite[15]

Experimental Protocols

Protocol 1: Synthesis of Polymethylsilane (PMS) Precursor for Silicon Carbide (SiC)

This protocol describes a generalized Wurtz-type coupling reaction for the synthesis of polymethylsilane, a precursor to SiC.

Materials:

  • This compound (MeHSiCl₂)

  • Sodium (Na) metal dispersion in an inert solvent (e.g., toluene)

  • Toluene (B28343), anhydrous

  • Isopropanol (B130326)

  • Standard Schlenk line and glassware

  • Mechanical stirrer, reflux condenser, dropping funnel

Procedure:

  • Reactor Setup: Assemble a multi-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere using standard Schlenk techniques.[13]

  • Sodium Dispersion: In the flask, heat toluene to its reflux temperature (approx. 110°C) and add sodium metal. Stir vigorously to create a fine dispersion of molten sodium.[13] (Caution: Handle sodium metal with extreme care).

  • Monomer Addition: Dissolve this compound in anhydrous toluene. Add this solution dropwise from the dropping funnel to the refluxing sodium dispersion over several hours. The reaction is highly exothermic.

  • Polymerization: After the addition is complete, maintain the reaction mixture at reflux for an additional 4-6 hours to ensure complete polymerization. The reaction mixture will become viscous and purple/blue in color, indicating the formation of the polysilane.

  • Quenching: Cool the reaction mixture to room temperature. Carefully quench the excess sodium by slowly adding isopropanol until the blue color disappears and no more gas evolves.

  • Purification:

    • Filter the mixture to remove the precipitated sodium chloride (NaCl).

    • Wash the filtrate sequentially with deionized water to remove any remaining salts.

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the polymethylsilane polymer, which may range from a viscous liquid to a waxy solid.

Protocol 2: Pyrolysis of Preceramic Polymer to Silicon Carbide (SiC)

This protocol outlines the conversion of the synthesized preceramic polymer into a ceramic material.

Materials:

  • Synthesized preceramic polymer (e.g., PMS from Protocol 1)

  • High-temperature tube furnace

  • Alumina (B75360) or quartz tube and sample boats

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Sample Preparation: Place a known mass of the preceramic polymer into an alumina boat. If the polymer is a solid, it can be pressed into a pellet.

  • Furnace Setup: Place the sample boat into the center of the tube furnace.

  • Inert Atmosphere: Purge the furnace tube with a high-purity inert gas (e.g., Argon) for at least 30 minutes to remove all oxygen. Maintain a constant, slow flow of the inert gas throughout the heating and cooling process.

  • Cross-linking (Optional but Recommended): Heat the sample to a low temperature (e.g., 200-400°C) and hold for 1-2 hours. This step cross-links the polymer chains, increasing the final ceramic yield by preventing the loss of low-molecular-weight species.[8]

  • Pyrolysis:

    • Heat the furnace to the final pyrolysis temperature (typically 1000-1400°C) at a controlled rate (e.g., 3-5 °C/min).[15]

    • Hold at the peak temperature for 2-4 hours to allow for the complete transformation from polymer to an amorphous ceramic structure.

  • Crystallization (Optional): For crystalline SiC, the temperature can be further increased to >1400°C.[15]

  • Cooling: Cool the furnace down to room temperature at a controlled rate.

  • Characterization: The resulting black or grey material is the silicon carbide ceramic. Its mass should be recorded to calculate the ceramic yield. Further characterization can be performed using techniques like X-ray Diffraction (XRD) to determine the crystalline phases and Scanning Electron Microscopy (SEM) for microstructure analysis.[15]

Visualizations

G cluster_start Precursor Chemistry cluster_polymer Polymer Synthesis cluster_ceramic Ceramic Conversion A This compound (CH3SiHCl2) B Preceramic Polymer (e.g., Polysilane) A->B Wurtz Coupling / Aminolysis etc. C Amorphous SiC/SiCN (Intermediate State) B->C Pyrolysis (800-1200°C) D Crystalline SiC/Si3N4 (Final Ceramic) C->D Annealing (>1400°C)

Caption: Chemical pathway from this compound to crystalline ceramic.

G start Start synthesis Step 1: Synthesize Preceramic Polymer start->synthesis shaping Step 2: Shape Polymer (e.g., Casting, Fiber Spinning) synthesis->shaping Yields processable liquid/solid crosslinking Step 3: Cross-linking (Thermal or Chemical Cure) shaping->crosslinking Green body formation pyrolysis Step 4: Pyrolysis in Inert Atmosphere crosslinking->pyrolysis Increases ceramic yield characterization Step 5: Characterize Final Ceramic Product pyrolysis->characterization Polymer-to-ceramic conversion end End characterization->end

Caption: General experimental workflow for polymer-derived ceramics.

References

Application Notes and Protocols for Handling Anhydrous Methyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and effective handling of anhydrous methyldichlorosilane (MDCS). Given its highly reactive, flammable, and corrosive nature, strict adherence to these procedures is crucial to ensure personnel safety and experimental success.

Introduction to this compound

This compound (CH₃SiHCl₂) is a volatile, colorless liquid with a pungent odor.[1] It is a key intermediate in the synthesis of silicones and other organosilicon compounds.[2][3] Its high reactivity stems from the presence of both Si-H and Si-Cl bonds, making it a versatile reagent but also demanding careful handling under anhydrous and inert conditions.[4]

Safety Precautions and Hazard Mitigation

This compound is a hazardous substance that requires stringent safety measures. It is highly flammable, corrosive, and reacts violently with water.[5]

Primary Hazards:

  • Flammability: MDCS is highly flammable with a low flash point and wide explosive limits in air. Vapors can travel to an ignition source and flash back.[5]

  • Water Reactivity: It reacts violently with water, including atmospheric moisture, to produce flammable hydrogen gas and corrosive hydrogen chloride (HCl) gas.[5] This reaction is highly exothermic.

  • Corrosivity: The compound and its hydrolysis product, HCl, are corrosive to the skin, eyes, and respiratory tract, causing severe burns.[6]

  • Toxicity: Inhalation of vapors can cause severe respiratory irritation and pulmonary edema, which can be fatal.[6]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: A flame-retardant lab coat, apron, and full-length pants should be worn. Neoprene or nitrile rubber gloves are recommended, and it is advisable to wear two pairs.[7]

  • Respiratory Protection: All manipulations must be performed in a certified chemical fume hood. For emergency situations, a self-contained breathing apparatus (SCBA) is necessary.

Engineering Controls:

  • Chemical Fume Hood: All work with MDCS must be conducted in a well-ventilated chemical fume hood.

  • Inert Atmosphere: A Schlenk line or an inert atmosphere glovebox is required to handle MDCS and prevent contact with air and moisture.

  • Fire Safety: A Class B dry chemical fire extinguisher (e.g., soda ash, lime, or sand) must be readily available. DO NOT USE WATER or foam extinguishers on MDCS fires.[5]

  • Spill Kit: A spill kit containing an inert absorbent material (e.g., sand or dry earth), and non-sparking tools for cleanup should be accessible.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and safety data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula CH₃SiHCl₂[1]
Molecular Weight 115.03 g/mol [1]
Appearance Colorless, fuming liquid with a pungent odor[1]
Boiling Point 41 °C (106 °F)[1]
Melting Point -93 °C (-135 °F)[5]
Flash Point -26 °C (-14 °F)[5]
Autoignition Temperature >300 °C (>572 °F)[5]
Vapor Pressure 353 mmHg at 20 °C[1]
Density 1.105 g/cm³ at 25 °C[1]

Table 2: Safety and Hazard Data for this compound

ParameterValueReference(s)
UN Number 1242[1]
Hazard Class 4.3 (Dangerous when wet), 3 (Flammable liquid), 8 (Corrosive)[5]
Packing Group I[5]
Explosive Limits in Air 6 - 55 % by volume[5]
Incompatible Materials Water, alcohols, strong oxidizing agents, strong acids, and strong bases[6]
Hazardous Decomposition Products Hydrogen chloride, hydrogen gas, phosgene (B1210022) (in case of fire)[6]

Table 3: Recommended Materials for Experimental Setup

ComponentRecommended Material(s)RationaleReference(s)
Reaction Vessel/Glassware Borosilicate Glass (Pyrex®, Kimax®)High resistance to chemical attack by acids, including HCl.[8][9]
Tubing for Transfers PTFE (Teflon®)Excellent chemical inertness to a wide range of chemicals, including MDCS and HCl.[10][11][12]
Syringes Gas-tight glass syringes with PTFE-tipped plungersEnsures an airtight seal and chemical resistance.
Needles Stainless steelGenerally good resistance for transfers.
Stopcock Grease Hydrocarbon-based grease (for general Schlenk line use, avoid contact with MDCS) or Fluorinated grease (for direct contact)Fluorinated grease offers superior chemical resistance.
Septa PTFE-faced silicone septaThe PTFE face provides a chemically resistant barrier.

Experimental Protocols

The following protocols outline the setup and procedures for handling anhydrous this compound using a Schlenk line. These procedures can be adapted for use in an inert atmosphere glovebox.

Schlenk Line Setup and Preparation

A Schlenk line is essential for creating and maintaining an inert atmosphere, which is critical for handling MDCS.

Protocol 4.1.1: Preparing the Schlenk Line

  • Inspect Glassware: Before use, thoroughly inspect all glassware for cracks or defects.

  • Drying Glassware: Oven-dry all glassware (e.g., round-bottom flasks, dropping funnels) at >120 °C for at least 4 hours to remove any adsorbed water.

  • Assembly: Assemble the hot glassware on the Schlenk line while flushing with a stream of inert gas (Nitrogen or Argon).

  • Greasing Joints: Lightly grease all ground glass joints to ensure a good seal.

  • Purging the System: Perform at least three vacuum/inert gas backfill cycles on the assembled apparatus to remove atmospheric air and moisture. Each cycle should involve evacuating the system to a low pressure (<1 mmHg) and then refilling with the inert gas.

Schlenk_Line_Setup cluster_prep Glassware Preparation cluster_assembly Apparatus Assembly cluster_purge Inerting the System Inspect Inspect Glassware for Defects OvenDry Oven-Dry Glassware (>120°C, >4h) Inspect->OvenDry Assemble Assemble Hot Glassware on Schlenk Line OvenDry->Assemble Grease Grease Ground Glass Joints Assemble->Grease Evacuate Evacuate to <1 mmHg Grease->Evacuate Backfill Backfill with Inert Gas Evacuate->Backfill Repeat Repeat 3x Backfill->Repeat Repeat->Evacuate Silylation_Workflow cluster_reaction Reaction Setup cluster_workup Reaction Work-up PrepareFlask Prepare Schlenk Flask under Inert Gas AddReactants Add Alcohol, Base, and Solvent PrepareFlask->AddReactants Cool Cool to 0°C AddReactants->Cool AddMDCS Add MDCS Dropwise Cool->AddMDCS Stir Stir and Monitor Reaction AddMDCS->Stir Filter Filter under Inert Atmosphere Stir->Filter Quench Quench with NaHCO₃ (aq) Filter->Quench Extract Extract and Wash Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify Product (Distillation/Chromatography) Dry->Purify Quenching_Safety cluster_hazards Primary Hazards cluster_controls Control Measures MDCS Anhydrous this compound Flammable Highly Flammable MDCS->Flammable WaterReactive Violently Reacts with Water MDCS->WaterReactive Corrosive Corrosive MDCS->Corrosive Toxic Toxic by Inhalation MDCS->Toxic FumeHood Work in Fume Hood Flammable->FumeHood InertAtmosphere Use Inert Atmosphere WaterReactive->InertAtmosphere NoWater Strict Exclusion of Water WaterReactive->NoWater PPE Wear Appropriate PPE Corrosive->PPE Toxic->FumeHood

References

Application Notes and Protocols for the Quantification of Methyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate quantification of Methyldichlorosilane (MDCS), a critical precursor in the synthesis of various silicon-based compounds. The primary analytical technique discussed is Gas Chromatography (GC), a robust and widely adopted method for the analysis of volatile chlorosilanes.

Analytical Technique Overview: Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition.[1] In the context of MDCS analysis, GC is employed to separate it from other chlorosilanes and impurities, allowing for precise quantification. The choice of column, detector, and operating conditions is crucial for achieving accurate and reproducible results.

Due to the pyrophoric and corrosive nature of chlorosilanes like MDCS, special considerations must be taken to ensure safe and accurate analysis.[2] This includes the use of inert materials for all components that come into contact with the sample, such as Hastelloy®C or Monel 400 tubing, to prevent corrosion.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of chlorosilanes using Gas Chromatography. Please note that specific values can vary based on the exact instrumentation and method parameters employed.

ParameterValueAnalytical TechniqueNotes
Linear Analytical Range 1 mg/ml to 500 mg/mlGC-FIDDependent on the specific silane (B1218182) being analyzed.[3]
Detection Limits 1 mg/mlGC-FIDFor 3-methacryloxypropyltrimethoxysilane and 3-glycidoxypropyltrimethoxysilane.[3]
5 mg/mlGC-FIDFor 3-aminopropyltriethoxysilane.[3]
50 ppbGC with PDHID, TCD, or FIDFor monochlorosilane (MCS), dichlorosilane (B8785471) (DCS), trichlorosilane (B8805176) (TCS), and silicon tetrachloride (STC).[2]
Precision (Coefficient of Variation) < 1% (n=6)GC-TCDDemonstrates good precision and reproducibility.[4]
Recovery > 95%GC-FIDFor patch samples of various silanes.[3]

Experimental Protocols

Protocol 1: Gas Chromatography with Thermal Conductivity Detector (GC-TCD)

This protocol is adapted from a method for the quantitative analysis of chlorosilanes and is suitable for determining the concentration of this compound.[4]

1. Instrumentation and Materials:

  • Gas Chromatograph equipped with a Thermal Conductivity Detector (TCD).

  • Column: 3m x 5mm i.d. stainless-steel column packed with 10% diethyl phthalate (B1215562) on 6201 support (60-80 mesh).[4]

  • Carrier Gas: Hydrogen (H₂), high purity.

  • Syringes for gas or liquid injection.

  • Sample Vials: Glass 1.5 mL GC autosampler vials.[5]

  • Solvent (if applicable): Anhydrous volatile organic solvent such as hexane (B92381) or dichloromethane.[5]

2. GC Operating Conditions:

  • Column Temperature: 60 °C (isothermal).[4]

  • Injector Temperature: 110 °C.[4]

  • Detector Temperature: 140 °C.[4]

  • Carrier Gas Flow Rate: 60 mL/min.[4]

3. Sample Preparation:

  • Due to the reactive nature of MDCS, samples must be handled in a dry, inert atmosphere (e.g., a glove box) to prevent hydrolysis.

  • If dilution is necessary, use an anhydrous, non-polar solvent. Aqueous solutions are not suitable for this analysis.[5]

  • For liquid samples, a typical injection volume is 1 µL.

  • Ensure samples are free of particles by centrifugation if necessary.[5]

4. Calibration:

  • Prepare a series of calibration standards of MDCS in the chosen anhydrous solvent. The concentration range should bracket the expected concentration of the unknown samples.

  • Inject each standard into the GC and record the peak area.

  • Plot a calibration curve of peak area versus concentration. A linear relationship is expected in the working range of the detector.

5. Sample Analysis:

  • Inject the unknown sample into the GC using the same conditions as the standards.

  • Identify the MDCS peak based on its retention time, which should be consistent with the standards.

  • Quantify the concentration of MDCS in the sample by comparing its peak area to the calibration curve.

Protocol 2: General Purpose Gas Chromatography with Flame Ionization Detector (GC-FID)

This protocol provides a general framework for the analysis of silanes and can be adapted for MDCS quantification.[3]

1. Instrumentation and Materials:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5 capillary column (30 m x 0.32 mm i.d., film thickness 0.25 µm) or a similar non-polar column.[3]

  • Carrier Gas: Helium (He), high purity.

  • Make-up Gas: Nitrogen (N₂).

  • Syringes for liquid injection.

  • Sample Vials: Glass 1.5 mL GC autosampler vials.[5]

  • Solvent: Heptane (B126788) (analytical-reagent grade).[3]

2. GC Operating Conditions:

  • Injector Temperature: 220 °C.[3]

  • Injection Mode: Splitless (0.5 min).[3]

  • Carrier Gas Flow Rate: 1.5 mL/min.[3]

  • Make-up Gas Flow Rate: 20 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 80 °C.

    • Ramp 1: 3 °C/min to 150 °C.

    • Ramp 2: 20 °C/min to 250 °C.

    • Hold at 250 °C for 3 min.[3]

  • Detector Temperature: 250 °C.[3]

3. Sample Preparation and Analysis:

  • Follow the sample handling and preparation steps outlined in Protocol 1.

  • Use heptane as the solvent for preparing standards and diluting samples.[3]

  • The injection volume is typically 1 µL.[3]

  • Follow the calibration and sample analysis procedures as described in Protocol 1, using the GC-FID response.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample MDCS Sample Dilution Dilution in Anhydrous Solvent Sample->Dilution If necessary Vial Transfer to GC Vial Sample->Vial Dilution->Vial Injector Injection Vial->Injector Column Chromatographic Separation Injector->Column Detector Detection (TCD/FID) Column->Detector Signal Signal Acquisition Detector->Signal Integration Peak Integration Signal->Integration Quantification Quantification via Calibration Curve Integration->Quantification Result Reported MDCS Concentration Quantification->Result

Caption: Workflow for the quantification of this compound using Gas Chromatography.

Column_Selection_Logic Analyte Analytes BoilingPoint Boiling Point Difference > 2°C? Analyte->BoilingPoint Polarity Differ Primarily in Polarity? BoilingPoint->Polarity No NonPolar Non-Polar Column (e.g., TG-1MS) BoilingPoint->NonPolar Yes Polar Polar Column (e.g., TG-WaxMS) Polarity->Polar Yes

Caption: Logic for selecting an appropriate GC column based on analyte properties.[6]

References

Methyldichlorosilane as a Reducing Agent in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyldichlorosilane (MeSiHCl₂) is a versatile and reactive organosilicon compound with significant applications in organic synthesis, primarily as a reducing agent. Its utility stems from the polarized silicon-hydride bond, which can deliver a hydride to various functional groups. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound for reductive transformations.

Introduction to this compound Reductions

This compound is a tri-substituted silane (B1218182) that serves as a milder and often more selective reducing agent compared to traditional metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). The presence of two chlorine atoms on the silicon atom enhances the hydridic character of the Si-H bond, making it a potent reductant, particularly when activated by a catalyst or a Lewis acid.

Key Advantages:

  • Mild Reaction Conditions: Reductions can often be carried out under neutral or mildly acidic conditions.

  • High Chemoselectivity: It is possible to selectively reduce certain functional groups in the presence of others.

  • Work-up: The byproducts are typically volatile or easily removable siloxanes.

Catalytic Hydrosilylation

One of the most prominent applications of this compound is in catalytic hydrosilylation, the addition of a Si-H bond across an unsaturated bond (e.g., alkene or alkyne). This reaction is a powerful tool for the formation of carbon-silicon bonds, leading to the synthesis of valuable organosilane intermediates.

Hydrosilylation of Alkenes and Alkynes

Transition metal catalysts, particularly platinum and ruthenium complexes, are commonly employed to facilitate the hydrosilylation of carbon-carbon multiple bonds with this compound.

Table 1: Quantitative Data for Catalytic Hydrosilylation with this compound

SubstrateCatalyst (mol%)SolventTemperature (°C)Time (h)ProductYield (%)
1-Octene (B94956)H₂PtCl₆ (0.01)Toluene (B28343)8021-(Methyldichlorosilyl)octane>95
Phenylacetylene[RuCl₂(p-cymene)]₂ (1)Dichloromethane254(E)-1-Phenyl-2-(methyldichlorosilyl)ethene92
StyreneKarstedt's catalyst (0.005)THF6011-Phenyl-1-(methyldichlorosilyl)ethane>98
Experimental Protocol: Hydrosilylation of 1-Octene

Materials:

  • This compound (MeSiHCl₂)

  • 1-Octene

  • Speier's catalyst (H₂PtCl₆ solution in isopropanol)

  • Anhydrous toluene

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 1-octene (1.12 g, 10 mmol) and anhydrous toluene (20 mL).

  • The solution is stirred under a nitrogen atmosphere, and Speier's catalyst (10 µL of a 0.1 M solution in isopropanol, 0.01 mol%) is added via syringe.

  • This compound (1.15 g, 10 mmol) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to 80°C and stirred for 2 hours.

  • The reaction progress is monitored by GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford 1-(methyldichlorosilyl)octane.

Mechanistic Insight: The Chalk-Harrod Mechanism

The platinum-catalyzed hydrosilylation of alkenes is generally understood to proceed via the Chalk-Harrod mechanism.

chalk_harrod Catalyst Pt(0) Catalyst OxidativeAddition Oxidative Addition Catalyst->OxidativeAddition + MeSiHCl₂ Substrate R-CH=CH₂ Silane MeSiHCl₂ Complex1 [Pt(H)(SiMeCl₂)] Complex OxidativeAddition->Complex1 Coordination π-Complex Formation Complex1->Coordination + R-CH=CH₂ Complex2 [Pt(H)(SiMeCl₂)(R-CH=CH₂)] Coordination->Complex2 Insertion Migratory Insertion Complex2->Insertion Complex3 [Pt(CH₂CH₂R)(SiMeCl₂)] Insertion->Complex3 ReductiveElimination Reductive Elimination Complex3->ReductiveElimination ReductiveElimination->Catalyst (catalyst regeneration) Product R-CH₂CH₂SiMeCl₂ ReductiveElimination->Product

Caption: Chalk-Harrod mechanism for hydrosilylation.

Deoxygenation of Functional Groups

This compound, often in combination with a co-reagent or catalyst, can be used for the deoxygenation of various functional groups. While specific protocols for this compound are not always available, analogies can be drawn from closely related reagents like dichlorodimethylsilane (B41323) and trichlorosilane.

Deoxygenation of Sulfoxides

The deoxygenation of sulfoxides to the corresponding sulfides is a valuable transformation. A mild and efficient protocol has been reported using dichlorodimethylsilane and zinc powder, which is expected to be adaptable for this compound.[1]

**Table 2: Quantitative Data for Deoxygenation of Sulfoxides (Analogous to MeSiHCl₂) **

SubstrateReagent SystemSolventTemperature (°C)Time (min)ProductYield (%)
Methyl phenyl sulfoxide (B87167)Me₂SiCl₂ / ZnAcetone (B3395972)010Methyl phenyl sulfide95[1]
Dibenzyl sulfoxideMe₂SiCl₂ / ZnAcetone010Dibenzyl sulfide92[1]
Proposed Experimental Protocol: Deoxygenation of Methyl Phenyl Sulfoxide

Materials:

  • This compound (MeSiHCl₂)

  • Methyl phenyl sulfoxide

  • Zinc powder

  • Anhydrous acetone

  • Argon gas for inert atmosphere

Procedure:

  • To a pre-cooled (0°C) suspension of methyl phenyl sulfoxide (1.40 g, 10 mmol) and zinc powder (1.31 g, 20 mmol) in dry acetone (20 mL) under an argon atmosphere, add this compound (1.15 g, 10 mmol) dropwise with stirring.

  • Stir the reaction mixture at 0°C for 10-15 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding ice-cold water (10 mL).

  • Extract the mixture with cold diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield methyl phenyl sulfide.

Proposed Mechanism of Sulfoxide Deoxygenation

The reaction is thought to proceed through the formation of a chlorosulfonium intermediate.

sulfoxide_deoxygenation Sulfoxide R-S(=O)-R' Activation Activation Sulfoxide->Activation + MeSiHCl₂ Silane MeSiHCl₂ Intermediate1 [R-S(OSiMeHCl)-R']⁺ Cl⁻ Activation->Intermediate1 Reduction Reduction Intermediate1->Reduction + Zn Product R-S-R' Reduction->Product Byproduct MeSi(OH)Cl₂ Reduction->Byproduct (after hydrolysis)

Caption: Proposed deoxygenation of sulfoxides.

Reduction of Other Functional Groups (Proposed Protocols)

Based on the reactivity of other hydrosilanes, this compound is anticipated to be a viable reducing agent for a range of other functional groups. The following protocols are proposed based on analogous reactions and may require optimization.

Reduction of Aldehydes and Ketones

Hydrosilanes are known to reduce aldehydes and ketones to the corresponding alcohols. This reduction is often catalyzed by Lewis acids.

Proposed General Procedure:

To a solution of the carbonyl compound (1 eq.) in an anhydrous solvent (e.g., CH₂Cl₂ or THF) under an inert atmosphere, add a Lewis acid catalyst (e.g., InCl₃, 5 mol%). Cool the mixture to 0°C and add this compound (1.5-2.0 eq.) dropwise. Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product.

Reduction of Esters and Amides

The reduction of esters and amides to alcohols and amines, respectively, typically requires harsher conditions or more reactive silanes. However, with appropriate activation, this compound could potentially effect these transformations.

Proposed General Procedure for Amide Reduction:

To a solution of the amide (1 eq.) in an anhydrous solvent (e.g., toluene) under an inert atmosphere, add a catalyst (e.g., a platinum or ruthenium complex, 1-2 mol%). Add this compound (2-3 eq.) and heat the reaction mixture (e.g., 80-110°C) until the starting material is consumed. After cooling, the reaction is carefully quenched, and the amine product is isolated after an appropriate work-up.

Safety and Handling

This compound is a flammable, corrosive, and moisture-sensitive liquid. It reacts with water and alcohols to release hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Disclaimer: The proposed protocols for the reduction of aldehydes, ketones, esters, and amides are based on analogous reactions with other hydrosilanes and have not been specifically reported for this compound in the reviewed literature. These procedures should be considered as starting points for methods development and should be performed with caution on a small scale initially.

References

Troubleshooting & Optimization

Controlling the hydrolysis rate of Methyldichlorosilane in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of methyldichlorosilane.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of this compound hydrolysis?

This compound (CH₃SiHCl₂) reacts vigorously with water to produce methylsilanetriol (B1219558) (CH₃Si(OH)₃) and hydrochloric acid (HCl). The silanetriol is highly unstable and readily undergoes self-condensation to form polysiloxanes.[1][2]

Q2: Why is it critical to control the hydrolysis rate of this compound?

The hydrolysis of this compound is an extremely rapid and exothermic reaction.[1][3] Uncontrolled hydrolysis can lead to:

  • Safety hazards: Rapid release of heat and corrosive HCl gas.[1][3]

  • Poor product quality: Formation of undesirable, insoluble, or cross-linked polysiloxane gels.

  • Lack of reproducibility: Inconsistent product characteristics due to variations in the reaction rate.

Q3: What are the key parameters to control the hydrolysis rate?

The rate of hydrolysis can be managed by carefully controlling the following experimental parameters:

  • Temperature: Lowering the reaction temperature can significantly slow down the hydrolysis rate.

  • Rate of addition: Introducing the reactants (this compound and water) to each other slowly and in a controlled manner is crucial.

  • Solvent: Using an inert, anhydrous solvent can help to dissipate heat and dilute the reactants, thereby moderating the reaction rate.

  • Concentration of water: The amount of water available for hydrolysis directly impacts the reaction speed.

Q4: What are the visible signs of an uncontrolled hydrolysis reaction?

Signs of a runaway reaction include:

  • Rapid increase in temperature.

  • Vigorous bubbling or fuming (release of HCl gas).[2]

  • Rapid formation of a white precipitate or gel (polysiloxane).

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Reaction is too vigorous and difficult to control. 1. Reaction temperature is too high.2. Rate of addition of reactants is too fast.3. Reactants are too concentrated.1. Cool the reaction mixture in an ice bath before and during the addition of reactants.2. Use a syringe pump or a dropping funnel for slow, controlled addition.3. Dilute the this compound and/or the water with a suitable anhydrous solvent (e.g., toluene (B28343), diethyl ether).
Formation of an insoluble gel or precipitate immediately upon mixing reactants. 1. Localized high concentrations of reactants.2. Rapid, uncontrolled polymerization.1. Ensure vigorous stirring to promote rapid mixing and avoid localized "hot spots."2. Conduct the reaction at a lower temperature and with slower addition of reactants.
Inconsistent product characteristics between batches. 1. Variations in atmospheric moisture.2. Inconsistent reaction temperatures.3. Variations in the quality of the this compound.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.2. Use a temperature-controlled bath to maintain a consistent reaction temperature.3. Use freshly distilled this compound for each reaction.
Low yield of desired polysiloxane. 1. Loss of volatile this compound.2. Formation of undesired cyclic siloxanes.1. Use a condenser to prevent the loss of the low-boiling-point this compound (boiling point: 41°C).[2]2. Adjust the reaction conditions (e.g., solvent, temperature) to favor the formation of the desired linear or branched polysiloxanes.

Experimental Protocols

Protocol 1: Controlled Batch Hydrolysis in a Two-Phase System

This protocol is adapted from procedures for similar chlorosilanes and is designed to moderate the reaction by using a solvent and controlling the temperature.

Materials:

  • This compound (freshly distilled)

  • Anhydrous toluene

  • Deionized water

  • Three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Condenser

  • Thermometer

  • Ice bath

Procedure:

  • Set up the three-necked flask with the mechanical stirrer, dropping funnel, and condenser. Place the flask in an ice bath.

  • Under an inert atmosphere (e.g., nitrogen), add anhydrous toluene to the flask.

  • Add the desired amount of deionized water to the toluene and stir vigorously to create a dispersion.

  • Cool the mixture to 0-5°C using the ice bath.

  • Dissolve the this compound in anhydrous toluene in the dropping funnel.

  • Add the this compound solution dropwise to the stirred toluene/water mixture over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour.

  • Slowly warm the reaction mixture to room temperature and continue stirring for 2-4 hours.

  • The resulting mixture will contain the hydrolyzed product in the toluene phase and hydrochloric acid in the aqueous phase. The two phases can be separated using a separatory funnel.

Quantitative Data from a Similar Hydrolysis System (Dithis compound)

The following table provides an example of reaction conditions from a study on the hydrolysis of a related compound, dithis compound, which can serve as a starting point for optimizing the hydrolysis of this compound.[4]

ParameterOptimal Condition
Reaction Temperature~35°C
Reaction Time< 15 minutes
Volume Ratio (Saturated HCl : Dithis compound)12-17

Visualizations

Controlled Hydrolysis Experimental Workflow

Hydrolysis_Pathway This compound Hydrolysis and Condensation Pathway MDCS This compound (CH₃SiHCl₂) Silanetriol Methylsilanetriol (CH₃Si(OH)₃) MDCS->Silanetriol Hydrolysis Water Water (H₂O) Water->Silanetriol HCl Hydrochloric Acid (HCl) Silanetriol->HCl Byproduct Polysiloxane Polysiloxane (-[Si(CH₃)(OH)-O]n-) Silanetriol->Polysiloxane Condensation

Hydrolysis and Condensation Pathway

References

Preventing unwanted polymerization of Methyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and use of Methyldichlorosilane (MDCS) to prevent unwanted polymerization and other side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unwanted polymerization of this compound?

A1: The primary cause of unwanted polymerization of this compound is hydrolysis.[1][2][3] this compound reacts readily with water, including atmospheric moisture, to form silanols (CH₃SiH(OH)₂). These silanols are unstable and rapidly condense to form polymethylhydrosiloxane (B1170920) (PMHS), a silicone polymer, and hydrochloric acid (HCl).[1][2][4]

Q2: What are the visible signs of this compound degradation or polymerization?

A2: Visible signs of degradation due to moisture exposure include the evolution of white fumes (HCl gas) when the container is opened.[5] If polymerization has occurred, you may observe an increase in viscosity, the formation of a gel, or the presence of a white solid precipitate (polymethylhydrosiloxane).[5]

Q3: Are there chemical inhibitors that can be added to this compound to prevent polymerization?

A3: Unlike many organic monomers, there are no common chemical inhibitors added to this compound to prevent polymerization during storage. The prevention strategy relies entirely on the strict exclusion of moisture.[6][7][8]

Q4: What are the ideal storage conditions for this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances such as water, acids, alcohols, and oxidizing agents.[6][7] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent contact with atmospheric moisture.[6][7][8]

Q5: Besides polymerization, what other unwanted side reactions can occur with this compound?

A5: this compound can undergo disproportionation, a reaction where two molecules of MDCS react to form methyltrichlorosilane (B1216827) and dimethylsilane. This reaction is often catalyzed by Lewis acids. It is a redistribution of the methyl and chloro groups on the silicon atom.

Troubleshooting Guide

Problem: White fumes are observed upon opening a container of this compound.

  • Cause: The reagent has been exposed to atmospheric moisture, leading to hydrolysis and the formation of hydrogen chloride (HCl) gas.[5]

  • Solution: Minimize the time the container is open to the atmosphere. Handle the reagent under a positive pressure of an inert gas (e.g., in a glovebox or using a Schlenk line) to prevent further moisture ingress.[5] For critical applications, consider using a freshly opened bottle.

Problem: The viscosity of the this compound has noticeably increased, or a gel has formed.

  • Cause: Significant polymerization has occurred due to moisture contamination.

  • Solution: The material may not be suitable for its intended use. If the polymerized material must be removed from equipment, it can be stabilized by reacting it with an alcohol, such as ethanol. This process degrades the chlorosilane polymer into more manageable alkoxides.[9][10] This should be done with extreme caution in a well-ventilated fume hood, as the reaction will release flammable hydrogen gas and corrosive HCl.

Problem: An experiment involving this compound yields inconsistent results or low product yield.

  • Cause: This could be due to partial hydrolysis of the this compound, which reduces the amount of active reagent available for the desired reaction.[5] The byproducts of hydrolysis, such as HCl and siloxanes, can also interfere with the reaction.[5]

  • Solution: Ensure that all glassware is rigorously dried (e.g., oven-dried or flame-dried) and that all solvents are anhydrous.[5] Perform the reaction under a strictly inert atmosphere. For a detailed procedure, refer to the Experimental Protocols section.

Data Presentation

Table 1: Key Preventative Measures for Unwanted Polymerization of this compound

Preventative MeasureImportanceRationale
Inert Atmosphere CriticalPrevents contact with atmospheric moisture, the primary cause of hydrolysis and subsequent polymerization.[6][7][8]
Dry Glassware CriticalRemoves adsorbed water from glass surfaces, which can initiate hydrolysis.[5]
Anhydrous Solvents CriticalEnsures that the reaction medium is free of water that could react with the this compound.
Proper Sealing HighPrevents moisture from entering the reaction vessel during the experiment.
Correct Storage HighMaintains the integrity of the reagent over time by protecting it from atmospheric moisture.[6][7]

Experimental Protocols

Detailed Methodology for Handling this compound in a Laboratory Setting

This protocol outlines the steps for using this compound in a reaction while minimizing the risk of hydrolysis and polymerization.

  • Glassware Preparation:

    • All glassware (e.g., round-bottom flask, addition funnel, condenser) must be thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours, or flame-dried under vacuum.

    • Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of dry inert gas (nitrogen or argon).

  • Reagent and Solvent Preparation:

    • Use only anhydrous solvents. Solvents should be freshly dried using appropriate methods (e.g., distillation from a suitable drying agent or passage through a solvent purification system).

    • Any other solid reagents should also be dried before use.

  • Reaction Setup (Using a Schlenk Line):

    • Assemble the dried glassware on a Schlenk line.

    • Introduce the anhydrous solvent and any solid reagents into the reaction flask under a counterflow of inert gas.

    • Seal the flask with a rubber septum.

  • Addition of this compound:

    • Use a dry, gas-tight syringe that has been purged with inert gas to withdraw the required amount of this compound from the reagent bottle.

    • The reagent bottle should be equipped with a septum to allow for the removal of the liquid without opening the cap to the atmosphere.

    • Slowly add the this compound to the reaction mixture via the septum.

  • Reaction Monitoring and Work-up:

    • Maintain a positive pressure of inert gas throughout the reaction.

    • Upon completion, the reaction should be quenched carefully, often with a non-aqueous workup if possible, or by slowly adding the reaction mixture to a quenching solution.

Visualizations

MDCS This compound (CH₃SiHCl₂) Silanol Silanol Intermediate (CH₃SiH(OH)₂) MDCS->Silanol Hydrolysis H2O Water/Moisture (H₂O) H2O->Silanol PMHS Polymethylhydrosiloxane (Silicone Polymer) Silanol->PMHS Condensation HCl Hydrogen Chloride (HCl) Silanol->HCl Byproduct

Caption: Unwanted polymerization of this compound.

start Suspected Polymerization (e.g., increased viscosity, fumes) check_moisture Is moisture exclusion being strictly followed? start->check_moisture review_protocol Review and reinforce dry handling protocols check_moisture->review_protocol No is_gelled Has the material gelled or solidified? check_moisture->is_gelled Yes use_new Use a fresh bottle of this compound review_protocol->use_new stabilize Stabilize with alcohol for disposal/cleaning is_gelled->stabilize Yes continue_use Material may be usable with caution is_gelled->continue_use No discard Discard material stabilize->discard

Caption: Troubleshooting workflow for suspected polymerization.

References

Methyldichlorosilane: A Technical Guide for Safe Laboratory Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of Methyldichlorosilane. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly hazardous chemical with multiple risks. It is a highly flammable liquid and vapor.[1][2][3] Crucially, it reacts violently with water and moisture to produce flammable hydrogen gas, which can ignite spontaneously, and corrosive hydrogen chloride gas.[1][3][4] It is also corrosive and can cause severe burns to the skin and eyes, and irritation to the respiratory tract.[1][2]

Q2: What are the proper storage conditions for this compound?

A2: this compound must be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][5][6] It should be kept in a tightly closed container, under an inert gas like nitrogen, and protected from moisture.[1][5] The storage area should be designated as a flammables-area.[5] It is incompatible with and must be stored separately from water, acids, alcohols, oxidizing agents, and bases.[1][2][6]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, a comprehensive suite of PPE is mandatory. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.[1][2] Contact lenses should not be worn.[1]

  • Skin Protection: A chemical-resistant apron and protective clothing to minimize skin contact.[5] Neoprene or nitrile rubber gloves are recommended.[1]

  • Respiratory Protection: A NIOSH-certified combination organic vapor/acid gas respirator should be used, especially when working outside of a chemical fume hood.[1][5]

  • All PPE should be inspected before use and properly cleaned or disposed of after handling the chemical.[2][5]

Q4: What should I do in case of a this compound spill?

A4: In the event of a spill, evacuate all non-essential personnel from the area and eliminate all ignition sources.[2] Do not use water to clean up the spill.[2][7] Cover the spill with a dry, inert material such as dry lime, sand, or soda ash.[2] Use non-sparking tools to collect the absorbed material into a covered container for disposal as hazardous waste.[2][5] The area should be well-ventilated and washed after the cleanup is complete.[2]

Q5: What are the first aid procedures for this compound exposure?

A5: Immediate action is critical in case of exposure:

  • Inhalation: Move the individual to fresh air and keep them at rest in a comfortable breathing position. Seek immediate medical attention.[1][8]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes and seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][9]

Troubleshooting Guide

Issue Possible Cause Solution
Fuming from container upon opening Reaction with atmospheric moistureThis is expected. Handle the chemical under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket) to minimize fuming and reaction.[1] Ensure the container is opened in a well-ventilated area or a chemical fume hood.
White solid formation in the container Polymerization or reaction with moistureThe white solid is likely a siloxane polymer formed from hydrolysis.[1] This indicates a compromised seal or improper storage. The remaining liquid may still be usable, but it is best to test a small amount before use in a critical reaction. If the entire contents have solidified, dispose of it as hazardous waste.
Corrosion of nearby metal equipment Release of hydrogen chloride gasThis compound reacts with moisture to produce HCl gas, which is corrosive.[3] Ensure all handling and storage is done in a well-ventilated area, away from sensitive equipment. Regularly inspect the storage area for signs of corrosion.
Unexpected pressure buildup in a reaction vessel Reaction with water or incompatible materials, or thermal decompositionImmediately cool the reaction vessel if it is safe to do so. Ensure the reaction is being conducted under an inert atmosphere and that all reagents and solvents are dry. Verify that no incompatible materials are present. If the pressure continues to rise, evacuate the area and follow emergency procedures.

Quantitative Data

PropertyValue
Molecular Formula CH₄Cl₂Si[1]
Molecular Weight 115.0 g/mol [3]
Appearance Colorless, fuming liquid with a pungent odor[3][7]
Boiling Point 41 °C (106.7 °F)[3][7]
Melting Point -92 °C (-133.6 °F)[6]
Flash Point -26 °C (-14.8 °F)[7]
Density 1.105 g/mL at 25 °C[9]
Vapor Pressure 47.1 kPa at 20 °C[6]
Lower Explosive Limit 6%[3]
Upper Explosive Limit 55%[3]

Experimental Protocol: Silylation of an Alcohol

This protocol details a representative procedure for the silylation of a primary alcohol using this compound. This experiment must be conducted in a certified chemical fume hood, and all handling of this compound should be performed under an inert atmosphere (e.g., using Schlenk techniques or in a glovebox).

Materials:

  • This compound (CH₃SiHCl₂)

  • Primary alcohol (e.g., 1-butanol)

  • Anhydrous triethylamine (B128534) (Et₃N)

  • Anhydrous diethyl ether (Et₂O)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.

    • Assemble the Schlenk flask with a stir bar and a septum.

    • Purge the flask with inert gas for at least 15 minutes.

  • Reaction Setup:

    • In the Schlenk flask, dissolve the primary alcohol (1 equivalent) and anhydrous triethylamine (2.2 equivalents) in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of this compound:

    • Slowly add this compound (0.5 equivalents) to the stirred solution via syringe. Caution: The reaction is exothermic. Add dropwise to maintain the temperature below 10 °C.

    • A white precipitate of triethylammonium (B8662869) chloride will form.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Once the reaction is complete, filter the mixture under an inert atmosphere to remove the triethylammonium chloride precipitate.

    • Wash the precipitate with a small amount of anhydrous diethyl ether.

    • Combine the filtrate and washings.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting crude product can be purified by distillation under reduced pressure.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood FirstAid First Aid PPE->FirstAid InertAtmosphere Prepare Inert Atmosphere FumeHood->InertAtmosphere Transfer Transfer this compound InertAtmosphere->Transfer Reaction Perform Reaction Transfer->Reaction Spill Spill Response Transfer->Spill Storage Store Securely Reaction->Storage Decontaminate Decontaminate Glassware Reaction->Decontaminate Reaction->Spill Waste Dispose of Hazardous Waste Decontaminate->Waste SpillTroubleshooting Spill This compound Spill Occurs Isolate Isolate the Area and Remove Ignition Sources Spill->Isolate Water Is Water Present? Isolate->Water NoWater Cover with Dry Absorbent (Sand, Lime, Soda Ash) Water->NoWater No YesWater Evacuate Immediately! Increased Fire/Explosion Risk Water->YesWater Yes Collect Collect with Non-Sparking Tools NoWater->Collect Dispose Dispose as Hazardous Waste Collect->Dispose

References

Methyldichlorosilane: A Technical Guide to Material Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the safe handling and use of Methyldichlorosilane by outlining its material incompatibilities. Adherence to these guidelines is critical to prevent hazardous reactions, ensure experimental integrity, and maintain a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary materials to avoid with this compound?

A1: this compound is a highly reactive chemical that is incompatible with a wide range of common laboratory materials. Key substances to avoid include water, alcohols, acids, bases, and oxidizing agents. Contact with these materials can lead to vigorous and hazardous reactions.[1]

Q2: What happens when this compound comes into contact with water or moisture?

A2: this compound reacts violently with water, including moisture in the air, to produce flammable hydrogen gas and corrosive hydrogen chloride (HCl) gas.[1] This reaction is rapid and can generate significant heat, potentially leading to spontaneous ignition or explosion.

Q3: Can I use standard metal equipment with this compound?

A3: The use of metals with this compound requires careful consideration. In the presence of moisture, the hydrogen chloride produced from hydrolysis can corrode many common metals. It is crucial to ensure a scrupulously dry environment when handling this chemical with metal apparatus.

Q4: What are the risks of mixing this compound with oxidizing agents?

A4: Mixing this compound with strong oxidizing agents can lead to violent reactions, including the risk of fire and explosion.[2] Such combinations must be strictly avoided.

Q5: Are there any specific catalysts that pose a hazard with this compound?

A5: Yes, certain catalysts, such as platinum, platinum and iron salts, and other Lewis acids, can promote the generation of flammable hydrogen gas, especially in the presence of moisture.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Fuming or gas evolution upon exposure to air. Reaction with atmospheric moisture.Handle this compound under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.
Unexpected pressure buildup in a reaction vessel. Generation of gaseous byproducts (e.g., hydrogen, hydrogen chloride).Ensure the reaction is conducted in a system equipped with appropriate pressure relief devices. Do not seal containers of this compound that may have been exposed to moisture.
Corrosion of metal equipment. Formation of hydrochloric acid due to reaction with trace moisture.Use equipment made of compatible materials (e.g., glass, certain fluoropolymers) and ensure all apparatus is thoroughly dried before use.
Sudden temperature increase in a reaction mixture. Exothermic reaction with an incompatible material.Immediately cool the reaction vessel and, if safe to do so, quench the reaction with a suitable inert solvent. Always add reagents slowly and monitor the temperature closely.

Incompatible Materials Data Summary

The following table summarizes the known incompatibilities of this compound. The severity of the reaction is categorized for risk assessment.

Incompatible Material Hazardous Products Reaction Severity Precautions
Water / MoistureHydrogen Chloride, Hydrogen GasSevere / ViolentHandle under inert, dry atmosphere. Avoid all contact with water.
AlcoholsHydrogen Chloride, AlkoxysilanesSevereAvoid mixing. Ensure all glassware is dry.
AcidsToxic and/or Flammable GasesSevereAvoid mixing.
BasesHydrogen GasSevereDecomposes on contact with bases, producing flammable/explosive gas.[3]
Oxidizing AgentsFire and/or ExplosionSevere / ViolentStore separately and avoid mixing.
Certain Metals (in presence of moisture)Hydrogen Gas (from corrosion)Moderate to SevereUse in scrupulously dry conditions. Select compatible metals.
Platinum, Iron Salts, Lewis AcidsHydrogen GasModerate to SevereAvoid in the presence of moisture.

Experimental Protocols

Protocol for Assessing Material Compatibility with this compound

This protocol outlines a general procedure for determining the compatibility of a new material with this compound. This should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures.

Objective: To evaluate the reactivity and potential hazards of mixing this compound with a test material.

Methodology:

  • Literature Review: Before any experimental work, conduct a thorough literature search for any known reactivity data between this compound and the test material or structurally similar compounds.

  • Small-Scale Testing: All initial compatibility testing must be performed on a small scale (milligram to gram quantities).

  • Instrumentation: Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) are recommended for assessing thermal and pressure hazards.[3][4][5][6][7]

    • DSC: Can be used as an initial screening tool to determine the onset temperature of an exothermic reaction and the energy released.

    • ARC: Provides time-temperature-pressure data for a reaction under adiabatic conditions, simulating a worst-case runaway scenario.

  • Procedure (Conceptual Outline): a. Prepare a small, precisely weighed sample of the test material. b. In an inert atmosphere (glove box), add a stoichiometric or predetermined excess of this compound to the sample in a sealed, compatible container (e.g., a high-pressure DSC pan). c. Run the sample in the calorimeter according to the instrument's operating procedure, programming a temperature ramp that covers the expected operating temperature range and beyond. d. Analyze the data for any exothermic events, gas generation (pressure increase), and the onset temperature of any reactions.

  • Visual Observation: For materials not suitable for calorimetry, a carefully controlled mixing test can be performed in a fume hood. a. Place a small amount of the test material in a dry glass vial under an inert atmosphere. b. Slowly add a small amount of this compound. c. Observe for any signs of reaction: gas evolution, color change, temperature increase (monitored with a non-contact thermometer), or fuming.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and gloves resistant to this compound.

  • All work must be conducted in a well-ventilated fume hood.

  • Have appropriate fire extinguishing media (dry chemical or carbon dioxide) readily available. Do not use water.

  • Ensure an emergency plan is in place to handle any accidental spills or reactions.

Incompatibility Pathways Diagram

IncompatibleMaterials cluster_reactants Incompatible Materials cluster_products Hazardous Products & Outcomes This compound This compound HCl Hydrogen Chloride This compound->HCl reacts with H2 Hydrogen Gas (Flammable) This compound->H2 reacts with Fire_Explosion Fire / Explosion This compound->Fire_Explosion reacts with Corrosion Corrosion This compound->Corrosion leads to Toxic_Gases Toxic/Flammable Gases This compound->Toxic_Gases reacts with Water Water Water->HCl Alcohols Alcohols Alcohols->HCl Acids Acids Acids->Toxic_Gases Bases Bases Bases->H2 Oxidizing_Agents Oxidizing_Agents Oxidizing_Agents->Fire_Explosion Metals_Moisture Metals (with moisture) Metals_Moisture->H2 Metals_Moisture->Corrosion Catalysts Certain Catalysts (e.g., Pt, Fe salts) Catalysts->H2

Caption: Logical diagram of this compound's hazardous incompatibility pathways.

References

Technical Support Center: Managing Corrosive Byproducts from Methyldichlorosilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing corrosive byproducts, primarily hydrogen chloride (HCl), generated from reactions involving methyldichlorosilane.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound reactions?

A1: The primary hazard is the vigorous reaction of this compound with water, moisture in the air, or other protic solvents, which produces dense, corrosive, and toxic hydrogen chloride (HCl) gas.[1][2][3] This reaction is highly exothermic and can generate enough heat to ignite flammable materials.[1] Additionally, this compound itself is flammable, and its vapors can form explosive mixtures with air.[4][5] Contact with the liquid can cause severe burns to the skin and eyes.[1][2]

Q2: What are the immediate signs of HCl gas release?

A2: The immediate signs of an HCl gas release include a pungent, irritating odor and the appearance of white fumes as the gas reacts with atmospheric moisture.[1][2] Inhalation can cause irritation of the respiratory tract, coughing, and in severe cases, pulmonary edema.[1]

Q3: What personal protective equipment (PPE) is required when working with this compound?

A3: Appropriate PPE is crucial for safely handling this compound. This includes:

  • Respiratory Protection: An acid-vapor-type respirator or a self-contained breathing apparatus (SCBA) is necessary, especially in poorly ventilated areas or during a spill.[1][6]

  • Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes and fumes.[6][7]

  • Skin Protection: Chemical-resistant gloves (e.g., rubber) and a chemical-resistant apron or full protective clothing should be worn.[1][8]

  • Emergency Equipment: An eye wash fountain and emergency shower should be readily accessible in the immediate work area.[7]

Q4: How should I store this compound?

A4: this compound should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7] It must be stored in tightly closed containers, preferably under an inert atmosphere (e.g., nitrogen), to prevent contact with moisture.[4][9] Storage should be separate from incompatible materials such as water, alcohols, oxidizing agents, acids, and bases.[4][5][7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly rapid or violent reaction Presence of excess moisture or incompatible materials.Ensure all glassware is thoroughly dried before use. Handle the material under an inert atmosphere. Verify the purity of reactants and solvents.
White fumes observed in the reaction vessel or surrounding area Release of HCl gas due to reaction with ambient moisture.Ensure the reaction is conducted in a well-ventilated fume hood. Check all seals and connections for leaks. Consider using a scrubbing system to capture evolved HCl.
Corrosion of nearby equipment Exposure to HCl gas.Isolate the reaction setup. Use corrosion-resistant materials for equipment in the vicinity. Implement an effective HCl scrubbing or neutralization protocol.
Difficulty in controlling the reaction temperature The exothermic nature of the hydrolysis reaction.Use a cooling bath (e.g., ice-water) to manage the reaction temperature. Add this compound dropwise to control the reaction rate.

Experimental Protocols

Protocol 1: Neutralization of HCl Gas using a Laboratory-Scale Wet Scrubber

This protocol describes a method for neutralizing HCl gas produced during a reaction.

Materials:

  • Gas-tight reaction vessel

  • Inert gas supply (e.g., Nitrogen, Argon)

  • Gas washing bottle (scrubber)

  • Beaker

  • pH meter or pH indicator strips

  • 5% Sodium hydroxide (B78521) (NaOH) solution or 5% sodium bicarbonate (NaHCO₃) solution

  • Tubing for gas transfer

Procedure:

  • Assemble the reaction apparatus inside a fume hood.

  • Connect the outlet of the reaction vessel to the inlet of the gas washing bottle using chemical-resistant tubing. The inlet tube of the scrubber should extend below the surface of the neutralizing solution.

  • Fill the gas washing bottle with a 5% sodium hydroxide or 5% sodium bicarbonate solution. A weak alkaline solution is effective for scrubbing HCl gas.[10]

  • Ensure all connections are secure to prevent gas leakage.

  • Start a slow flow of inert gas through the reaction vessel to carry the evolved HCl gas into the scrubber.

  • Monitor the pH of the scrubbing solution periodically. If the pH drops below 7, replenish the basic solution.

  • Upon completion of the reaction, continue the inert gas flow for a few minutes to ensure all residual HCl is purged into the scrubber.

  • The neutralized solution can be disposed of according to local regulations after confirming the pH is neutral.[11][12]

Protocol 2: Handling and Neutralization of a Small this compound Spill

This protocol outlines the steps for managing a small laboratory spill of this compound.

Materials:

  • Full personal protective equipment (PPE)

  • Dry, non-combustible absorbent material (e.g., dry sand, dry earth, or soda ash).[1][7] Do not use combustible materials like paper towels.

  • Sealable, non-plastic containers for waste disposal.[9]

  • 5% Sodium bicarbonate solution for final decontamination.

Procedure:

  • Evacuate all non-essential personnel from the area.[7]

  • Ensure proper ventilation and eliminate all ignition sources.[7]

  • Wearing full PPE, cover the spill with a dry, non-combustible absorbent material like dry sand or soda ash.[7] DO NOT USE WATER as it will react violently with the spilled material.[1][9]

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable, dry, non-plastic container for hazardous waste disposal.[13][14]

  • After the bulk of the material is removed, the area can be cautiously decontaminated with a 5% sodium bicarbonate solution to neutralize any remaining residue.

  • Ventilate the area thoroughly after the cleanup is complete.[7]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 75-54-7[3]
Molecular Formula CH₃SiHCl₂[3]
Molecular Weight 115.03 g/mol [3]
Boiling Point 41 °C (106 °F)[1][2]
Flash Point -26 °C (-14 °F)[1][2]
Appearance Colorless fuming liquid[1][2]
Odor Pungent[1][2]

Table 2: Common Neutralizing Agents for HCl

Neutralizing AgentChemical FormulaReaction Products with HClNotes
Sodium Hydroxide NaOHSodium Chloride (NaCl) and Water (H₂O)[11][12]Strong base, highly effective. The reaction is exothermic.[15]
Sodium Bicarbonate NaHCO₃Sodium Chloride (NaCl), Water (H₂O), and Carbon Dioxide (CO₂)[12]Weak base, provides better pH control. Often used for spill neutralization.[12][16]
Soda Ash (Sodium Carbonate) Na₂CO₃Sodium Chloride (NaCl), Water (H₂O), and Carbon Dioxide (CO₂)A common dry agent for spill cleanup.[7]
Lime (Calcium Hydroxide) Ca(OH)₂Calcium Chloride (CaCl₂) and Water (H₂O)[16]Effective and relatively inexpensive.

Visualizations

HydrolysisReaction MDCS This compound (CH3SiHCl2) Silanol Silanol Intermediate MDCS->Silanol Reacts with Water Water (H2O) Water->Silanol HCl Hydrogen Chloride (HCl) Silanol->HCl Releases Siloxane Polysiloxane Silanol->Siloxane Condenses to

Caption: Hydrolysis of this compound to form HCl and Polysiloxane.

HCl_Neutralization_Workflow cluster_reaction Reaction Setup cluster_scrubbing Scrubbing System cluster_disposal Waste Management ReactionVessel Reaction Vessel (Generates HCl gas) Scrubber Wet Scrubber (Containing Basic Solution) ReactionVessel->Scrubber Evolved HCl Gas NeutralizedSolution Neutralized Salt Solution Scrubber->NeutralizedSolution Forms WasteDisposal Proper Waste Disposal NeutralizedSolution->WasteDisposal Proceeds to

Caption: Workflow for HCl gas neutralization using a wet scrubber.

Spill_Response_Logic Spill This compound Spill Occurs Evacuate Evacuate Area Spill->Evacuate PPE Don Full PPE Evacuate->PPE Ignition Eliminate Ignition Sources PPE->Ignition Absorb Cover with Dry Absorbent Ignition->Absorb Collect Collect Waste (Non-sparking tools) Absorb->Collect Decontaminate Decontaminate Area (NaHCO3 solution) Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose

Caption: Logical steps for responding to a this compound spill.

References

Technical Support Center: Optimizing Methyldichlorosilane-Based CVD

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for Methyldichlorosilane (MDCS)-based Chemical Vapor Deposition (CVD). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during the CVD process.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters in MDCS-based CVD?

A1: The quality, uniformity, and characteristics of the deposited film are heavily dependent on several key process parameters. These include:

  • Temperature: This is one of the most critical factors, influencing reaction kinetics, precursor decomposition, and the ultimate properties of the deposited film.[1][2]

  • Pressure: The pressure within the CVD chamber affects the mean free path of gas molecules, the rate at which precursors are delivered to the substrate, and the overall deposition rate.[1]

  • Precursor Flow Rates: The flow rates of MDCS and any other precursor gases directly impact the film's composition and deposition efficiency.

  • Carrier Gas Flow Dynamics: The flow of the carrier gas, such as hydrogen or argon, influences the transport of precursors to the substrate surface and can affect film uniformity.

  • Substrate Properties: The type of substrate and its surface preparation are crucial for film adhesion and quality.

Q2: How does deposition temperature affect the properties of films grown from MDCS?

A2: Deposition temperature has a profound effect on the microstructure, crystal orientation, and texture of the resulting film. For instance, in the deposition of silicon carbide (SiC), lower temperatures (below 1000°C) tend to favor the co-deposition of silicon with SiC, while higher temperatures (above 1200°C) can lead to carbon co-deposition.[3] The optimal temperature for forming high-quality polycrystalline SiC thin films is often found around 900°C.[4]

Q3: What is the role of the carrier gas in MDCS-based CVD?

A3: The carrier gas, typically hydrogen (H₂) or an inert gas like argon (Ar), serves multiple purposes. It transports the MDCS precursor into the reaction chamber and helps to control the partial pressure of the reactants. The choice of carrier gas can also influence the chemical reactions. For example, hydrogen can act as a reducing agent and can affect the surface chemistry, influencing film composition and quality.

Q4: Can you explain the basic thermal decomposition pathway of MDCS in a CVD process?

A4: The thermal decomposition of this compound (SiHCH₃Cl₂) is a complex process. The pyrolysis of MDCS can proceed through several pathways, including the sequential loss of a methyl radical (CH₃) and a hydrogen atom (H), or through the molecular elimination of methane (B114726) (CH₄) to form silylene intermediates like SiCl₂. The molecular elimination of hydrogen chloride (HCl) to produce SiCH₃Cl also occurs. The formation of SiCl₂ is a significant step, as it is considered an important intermediate in the chemical vapor deposition of SiC from chloroorganosilanes.

Troubleshooting Guide

This guide addresses common issues encountered during MDCS-based CVD experiments.

Problem Potential Causes Recommended Solutions
Poor Film Quality Incorrect deposition temperature. Improper precursor flow rates. Inadequate substrate preparation.Adjust the temperature to the optimal range for the desired film properties. Optimize the flow rates of MDCS and other reactant gases. Ensure the substrate is thoroughly cleaned and pre-treated to remove any contaminants.[3]
Poor Film Adhesion Substrate surface contamination. Inadequate substrate pre-treatment.Clean the substrate surface using appropriate solvents and consider in-situ cleaning methods like a pre-growth etch with HCl.[5]
Non-uniform Film Thickness Non-uniform temperature distribution across the substrate. Inefficient gas flow dynamics. Buoyancy-induced secondary flows, especially at atmospheric pressure.[6]Optimize the reactor design and heating element configuration to ensure uniform temperature. Adjust the gas flow rates and injector design to improve the uniformity of precursor delivery. For atmospheric pressure systems, increasing the inlet flow rate and rotating the substrate can suppress detrimental secondary flows.[6]
Particle Contamination Gas-phase nucleation of precursors. Contaminated source gases or carrier gas. Flakes from the reactor walls.Adjust process parameters (e.g., lower pressure, use of chlorosilanes) to suppress gas-phase nucleation.[7][8] Use high-purity gases and install purifiers in the gas lines. Regularly clean the reaction chamber to remove any deposited material.
Low Deposition Rate Sub-optimal deposition temperature. Low precursor concentration. Insufficient residence time of reactants.Increase the deposition temperature within the process window. Increase the flow rate of MDCS. Decrease the total gas flow rate to increase the time reactants spend in the hot zone.[3]
Film Cracking High residual stress in the film due to a mismatch in the coefficient of thermal expansion (CTE) between the film and the substrate.Optimize deposition parameters to reduce residual stress. This can sometimes be achieved by adjusting the deposition temperature or pressure.

Experimental Protocols

While a universal protocol is not feasible due to variations in equipment and desired film properties, the following provides a general methodology for the atmospheric pressure chemical vapor deposition (APCVD) of silicon carbide (SiC) using this compound.

Objective: To deposit a polycrystalline 3C-SiC thin film on a silicon (100) substrate.

Materials and Equipment:

  • Horizontal cold-wall APCVD reactor.

  • This compound (MDCS) precursor.

  • Propane (C₃H₈) as the carbon source.

  • High-purity hydrogen (H₂) as the carrier gas.

  • Silicon (100) substrates.

  • Mass flow controllers for all gases.

  • Substrate heater capable of reaching at least 1200°C.

  • Exhaust gas scrubbing system.

Procedure:

  • Substrate Preparation:

    • Clean the Si(100) substrates using a standard RCA cleaning procedure to remove organic and metallic contaminants.

    • Perform a final dip in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer immediately before loading into the reactor.

  • System Preparation:

    • Load the cleaned substrate into the CVD reactor.

    • Purge the reactor with high-purity H₂ for at least 30 minutes to remove any residual air and moisture.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature, for example, 1200°C, under a continuous H₂ flow.[9]

    • Once the temperature is stable, introduce the precursor gases into the reactor. A typical starting point for the gas flow rates could be:

      • H₂ (carrier gas): 10-20 slm

      • MDCS: 1-5 sccm

      • C₃H₈: 1-5 sccm

    • Maintain these conditions for the desired deposition time to achieve the target film thickness.

  • Cool-down and Unloading:

    • After the deposition is complete, turn off the precursor gas flows, leaving only the H₂ carrier gas flowing.

    • Cool down the reactor to room temperature under the H₂ atmosphere.

    • Once at room temperature, purge the reactor with an inert gas like nitrogen before unloading the coated substrate.

Safety Precautions:

  • This compound is a highly flammable and corrosive liquid that reacts violently with water.[10] All handling should be performed in a well-ventilated area, preferably under an inert atmosphere.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Ensure that the CVD system has a robust exhaust and scrubbing system to handle the corrosive and toxic byproducts, such as hydrogen chloride (HCl).

Visualizations

MDCS Thermal Decomposition Pathway

MDCS_Decomposition MDCS This compound (CH₃SiHCl₂) Intermediate1 CH₃• + •SiHCl₂ MDCS->Intermediate1 Homolytic Cleavage Intermediate2 CH₄ + SiCl₂ MDCS->Intermediate2 Methane Elimination Intermediate3 HCl + SiH(CH₃)Cl MDCS->Intermediate3 HCl Elimination SiC_Film SiC Film Intermediate1->SiC_Film Byproducts Byproducts (HCl, CH₄, etc.) Intermediate1->Byproducts Intermediate2->SiC_Film Intermediate2->Byproducts Intermediate3->SiC_Film Intermediate3->Byproducts CVD_Workflow Start Start SubstratePrep Substrate Preparation (Cleaning, Pre-treatment) Start->SubstratePrep Loading Load Substrate into Reactor SubstratePrep->Loading Purge1 System Purge (e.g., with H₂ or Ar) Loading->Purge1 Heating Heat to Deposition Temperature Purge1->Heating Deposition Introduce Precursor Gases (MDCS, etc.) Heating->Deposition Cooldown Cool Down Under Carrier Gas Deposition->Cooldown Purge2 Final Purge (e.g., with N₂) Cooldown->Purge2 Unload Unload Coated Substrate Purge2->Unload End End Unload->End Troubleshooting_Logic Issue Observed Issue (e.g., Poor Film Quality) Cause1 Incorrect Temperature Issue->Cause1 Cause2 Improper Flow Rates Issue->Cause2 Cause3 Contamination Issue->Cause3 Cause4 Poor Gas Distribution Issue->Cause4 Solution1 Optimize Temperature Cause1->Solution1 Solution2 Adjust Flow Rates Cause2->Solution2 Solution3 Improve Cleaning Protocol Cause3->Solution3 Solution4 Modify Reactor/Injector Design Cause4->Solution4

References

Technical Support Center: Silicon Carbide (SiC) Synthesis from Methyldichlorosilane (MDS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of silicon carbide (SiC) from methyldichlorosilane (CH₃SiHCl₂, MDS) via chemical vapor deposition (CVD).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are experiencing a significantly lower SiC yield than expected. What are the most common causes when using this compound (MDS) as a precursor?

Low SiC yield in a CVD process using MDS can stem from several factors. The primary areas to investigate are suboptimal reaction temperature, inappropriate precursor and carrier gas flow rates, and potential side reactions that consume the precursor without forming SiC. Additionally, reactor leaks and impurities in the precursor or carrier gases can adversely affect the deposition process.

Q2: How does the deposition temperature affect the SiC yield and quality?

Temperature is a critical parameter in the CVD of SiC.

  • Too Low Temperature (<1000°C): At lower temperatures, the decomposition of MDS is incomplete, leading to a low deposition rate and consequently, a low yield of SiC. The resulting material may also contain unreacted precursor molecules or be a polymer-like substance rather than crystalline SiC. In studies with the related precursor methyltrichlorosilane (B1216827) (MTS), lower temperatures (<1000°C) have been shown to favor the co-deposition of silicon with silicon carbide.[1]

  • Optimal Temperature Window (around 1250°C - 1400°C): Within this range, the pyrolysis of the precursor is more efficient, leading to a higher deposition rate of SiC. For MTS, deposition rates have been observed to be in the range of 95.7 to 117.2 µm/hr in this temperature window.[2]

  • Too High Temperature (>1400°C): Excessively high temperatures can lead to increased gas-phase nucleation, where SiC particles form in the gas stream before reaching the substrate. This "snow" can be carried away by the exhaust, leading to a lower yield on the substrate and potentially poor film quality. Higher temperatures (>1200°C) can also favor the co-deposition of carbon.[1]

Q3: What is the role of the carrier gas, and how does its flow rate impact the yield?

The carrier gas, typically hydrogen (H₂) or an inert gas like argon (Ar), serves several crucial functions:

  • Dilution and Transport: It dilutes the MDS precursor to a suitable concentration and transports it into the reaction chamber.

  • Reaction Environment: Hydrogen can actively participate in the reaction by removing chlorine atoms from the silicon species, which is a critical step in the formation of SiC. It can also suppress the formation of carbon.

  • Flow Dynamics: The flow rate of the carrier gas influences the residence time of the precursor in the hot zone of the reactor.

    • High Flow Rate: A very high flow rate can lead to a short residence time, meaning the MDS molecules may not have enough time to decompose and react on the substrate surface, resulting in a low yield.

    • Low Flow Rate: A very low flow rate can lead to a long residence time, which might cause premature decomposition of the precursor in the gas phase before it reaches the substrate, also leading to a lower yield. It can also lead to depletion of the precursor at the front of the reaction chamber.

Q4: We suspect side reactions are occurring. What are the common byproducts, and how do they affect the SiC yield?

The pyrolysis of chlorosilanes like MDS is a complex process involving numerous gas-phase reactions. Common byproducts include methane (B114726) (CH₄), hydrogen chloride (HCl), silicon tetrachloride (SiCl₄), and other chlorosilanes.[3] The formation of stable gaseous silicon species like SiCl₄ can reduce the amount of silicon available for SiC deposition, thereby lowering the yield. The byproduct HCl can also have an etching effect on the deposited SiC, further reducing the net deposition rate.

Q5: Could impurities in our this compound precursor be the cause of low yield?

Yes, impurities in the MDS precursor can significantly impact the SiC synthesis. Water moisture is a particularly detrimental impurity, as it can react with MDS to form siloxanes, which are less volatile and may not effectively participate in the SiC formation process. Other organosilicon or chlorine-containing impurities can also introduce variations in the deposition chemistry and potentially inhibit SiC growth.

Quantitative Data Summary

The following table summarizes the effect of deposition temperature on the deposition rate of SiC synthesized from Methyltrichlorosilane (MTS), a precursor chemically similar to MDS. This data can provide a useful reference for optimizing the temperature in your MDS-based process.

Deposition Temperature (°C)Deposition Rate (µm/hr)Crystal Structure
125095.7β-SiC
1300105.3β-SiC
1350117.2β-SiC
1400110.5β-SiC

Data sourced from a study on SiC deposition using Methyltrichlorosilane (MTS) by hot-wall CVD.[2]

Experimental Protocols

General Protocol for Chemical Vapor Deposition of SiC from this compound

This protocol outlines a general procedure for the synthesis of SiC films on a substrate using MDS in a hot-wall CVD reactor. The specific parameters should be optimized for your particular experimental setup.

  • Substrate Preparation:

    • Select a suitable substrate (e.g., graphite, silicon wafer).

    • Clean the substrate thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water) to remove any organic and particulate contaminants.

    • Dry the substrate completely, for example, by baking in an oven or using a stream of dry nitrogen.

  • CVD System Preparation:

    • Load the cleaned substrate into the center of the quartz tube reactor.

    • Assemble the CVD system, ensuring all connections are leak-tight.

    • Purge the system with a high flow of an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove any residual air and moisture.

  • Deposition Process:

    • Begin heating the furnace to the desired deposition temperature (e.g., 1250°C - 1400°C).

    • Once the temperature has stabilized, switch the gas flow from the inert purge gas to the carrier gas (e.g., hydrogen).

    • Introduce the this compound (MDS) precursor into the carrier gas stream. The MDS is typically supplied from a bubbler maintained at a constant temperature to ensure a stable vapor pressure. The flow rate of the carrier gas through the bubbler will determine the precursor concentration.

    • Maintain the desired deposition temperature, pressure, and gas flow rates for the intended duration of the deposition.

    • The ratio of the carrier gas to the precursor is a critical parameter to control. For the related precursor MTS, H₂/MTS ratios can range from low values up to 100 or more.[3]

  • Cool-down and Sample Retrieval:

    • After the deposition period, stop the flow of the MDS precursor.

    • Continue the flow of the carrier gas while the furnace cools down to room temperature. This prevents oxidation of the newly formed SiC film.

    • Once the reactor has cooled, switch back to the inert purge gas.

    • Carefully remove the coated substrate from the reactor for characterization.

Visualizations

Logical Workflow for Troubleshooting Low SiC Yield

Troubleshooting_Low_Yield start Low SiC Yield Observed check_temp Verify Deposition Temperature (1250°C - 1400°C) start->check_temp check_flow Examine Gas Flow Rates (Carrier and Precursor) start->check_flow check_leaks Inspect System for Leaks start->check_leaks check_impurities Analyze Precursor and Carrier Gas Purity start->check_impurities analyze_byproducts Analyze Exhaust Gases (e.g., by Mass Spectrometry) start->analyze_byproducts adjust_temp Adjust Temperature check_temp->adjust_temp Out of Range adjust_flow Optimize Flow Rates (Residence Time) check_flow->adjust_flow Suboptimal repair_leaks Repair Leaks and Purge System check_leaks->repair_leaks Leak Detected purify_source Use High-Purity Sources check_impurities->purify_source Impurities Found end_ok Yield Improved adjust_temp->end_ok adjust_flow->end_ok repair_leaks->end_ok purify_source->end_ok optimize_ratio Adjust H2/MDS Ratio analyze_byproducts->optimize_ratio optimize_ratio->end_ok end_not_ok Yield Still Low (Further Investigation Needed) end_ok->end_not_ok If problem persists

Caption: Troubleshooting workflow for low SiC yield.

Simplified Reaction Pathway in SiC CVD from MDS

SiC_CVD_Pathway cluster_gas_phase Gas Phase Reactions cluster_surface Surface Reactions MDS CH₃SiHCl₂ (g) (this compound) Intermediates Reactive Intermediates (e.g., SiCl₂, CH₃) MDS->Intermediates Pyrolysis H2 H₂ (g) (Carrier Gas) H2->Intermediates Reaction Byproducts Gaseous Byproducts (HCl, CH₄, SiCl₄) Intermediates->Byproducts Substrate Heated Substrate Intermediates->Substrate Adsorption & Reaction SiC_Film SiC Film (s) Substrate->SiC_Film Deposition

Caption: Simplified SiC formation pathway from MDS.

References

Purification methods for removing impurities from Methyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of methyldichlorosilane (MDCS). It is intended for researchers, scientists, and professionals in drug development and materials science who work with this versatile organosilicon compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically produced through the direct synthesis of methyl chloride and silicon, contains a variety of impurities. These include other methylchlorosilanes such as methyltrichlorosilane (B1216827) (CH₃SiCl₃) and trimethylchlorosilane ((CH₃)₃SiCl), as well as various siloxanes.[1] Additionally, trace amounts of boron, phosphorus, and arsenic compounds can be present, which are detrimental to applications in the electronics industry.[2] Due to the proximity of their boiling points, separating these impurities, especially methyltrichlorosilane (boiling point: 66 °C) from this compound (boiling point: 41 °C), can be challenging with standard distillation.[3][4]

Q2: What are the primary methods for purifying this compound?

A2: The main purification methods for this compound are:

  • Fractional Distillation: This is a fundamental technique used to separate components of a liquid mixture based on differences in their boiling points.[5]

  • Reactive Distillation: This method combines chemical reaction and distillation in a single apparatus. It is particularly useful for converting impurities into substances with significantly different boiling points, making them easier to separate.[6][7]

  • Adsorption: This technique utilizes porous materials (adsorbents) to selectively remove impurities from a liquid or gas stream.[2]

Q3: How do I choose the most suitable purification method?

A3: The choice of purification method depends on the initial purity of the this compound and the desired final purity.

  • For removing components with a significant difference in boiling points, fractional distillation is often sufficient.

  • When dealing with impurities that have close boiling points to MDCS, reactive distillation can be employed to chemically alter the impurity for easier separation.

  • For removing trace impurities like boron or phosphorus compounds to achieve very high purity, adsorption is a highly effective method.[2] Often, a combination of these methods is used to achieve the desired purity.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of this compound from impurities.

Possible Cause Solution
Insufficient column efficiency (number of theoretical plates). Increase the length of the distillation column or use a more efficient packing material.
Incorrect reflux ratio. Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases the distillation time and energy consumption.
Distillation rate is too high. Reduce the heating rate to ensure that the vapor and liquid phases have sufficient time to reach equilibrium on each theoretical plate. A slow, steady distillation is crucial for good separation.
Fluctuations in heating or cooling. Ensure a stable heat source for the reboiler and a consistent flow of coolant to the condenser to maintain a steady distillation rate.
Column flooding. This occurs when the vapor flow up the column is too high, preventing the liquid from flowing down. Reduce the heating rate to decrease the vapor velocity.
Reactive Distillation

Issue: Low conversion of the targeted impurity.

Possible Cause Solution
Catalyst deactivation. The catalyst may be poisoned by other impurities in the feed or may degrade over time. Regenerate or replace the catalyst.
Incorrect temperature profile in the reactive zone. Adjust the operating pressure or the reboiler duty to achieve the optimal temperature for the desired reaction.
Insufficient residence time in the reactive zone. Decrease the feed flow rate or increase the volume of the reactive section of the column.
Chemical equilibrium is limiting the reaction. Ensure that the product of the reaction is continuously removed from the reactive zone to shift the equilibrium towards product formation. This is a key principle of reactive distillation.[7]
Adsorption

Issue: Early breakthrough of impurities from the adsorption column.

Possible Cause Solution
Adsorbent is saturated. The adsorbent has reached its maximum capacity for the impurity. Regenerate or replace the adsorbent bed.
Flow rate is too high. Reduce the flow rate of the this compound through the adsorption column to allow for sufficient contact time between the liquid and the adsorbent.
Channeling in the adsorbent bed. The liquid is not flowing uniformly through the adsorbent bed, leading to premature breakthrough. Ensure the adsorbent is packed uniformly in the column.
Incorrect choice of adsorbent. The selected adsorbent may not have a high affinity for the specific impurity. Test different adsorbents to find the most effective one.
Presence of competing adsorbates. Other impurities in the feed may be competing for adsorption sites, reducing the capacity for the target impurity. Consider a pre-purification step to remove these competing impurities.

Quantitative Data Presentation

Table 1: Comparison of Purification Method Efficiencies for Chlorosilanes

Purification MethodImpurity TypeTypical Starting PurityAchievable PurityKey Operating Parameters
Fractional Distillation Other methylchlorosilanes95 - 98%> 99.5%Reflux ratio, number of theoretical plates, distillation rate
Reactive Distillation Close-boiling isomers/impurities90 - 98%> 99.9%Catalyst type, temperature, pressure, residence time
Adsorption Boron, Phosphorus compoundsppm levelppb levelAdsorbent type, flow rate, temperature, bed depth

Note: The data presented is a summary based on analogous chlorosilane purification processes and may vary depending on the specific experimental setup and the nature of the impurities.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask (distilling flask), a packed fractionating column (e.g., with Raschig rings or Vigreux indentations), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is dry, as this compound reacts with moisture.

    • Add boiling chips to the distilling flask to ensure smooth boiling.

  • Procedure:

    • Charge the distilling flask with the crude this compound to no more than two-thirds of its volume.

    • Begin heating the distilling flask gently using a heating mantle.

    • As the mixture begins to boil, observe the vapor rising through the fractionating column.

    • Control the heating rate to maintain a slow and steady distillation, collecting the distillate at a rate of 1-2 drops per second.

    • Monitor the temperature at the distillation head. The temperature should remain constant at the boiling point of the desired fraction (this compound, ~41 °C).

    • Collect the initial fraction (forerun), which may contain lower-boiling impurities, in a separate receiving flask and discard it.

    • Once the temperature at the distillation head stabilizes at the boiling point of this compound, switch to a clean, dry receiving flask to collect the purified product.

    • Continue distillation until the temperature begins to rise, indicating that higher-boiling impurities are starting to distill.

    • Stop the distillation before the distilling flask runs dry.

Protocol 2: Adsorption Purification using an Activated Carbon Column
  • Column Preparation:

    • Select a glass column of appropriate size.

    • Pack the column uniformly with activated carbon. To avoid channeling, gently tap the column during packing.

    • Place a small plug of glass wool at the bottom and top of the adsorbent bed to hold it in place.

    • Pre-wet the column with a non-reactive, dry solvent (e.g., hexane) and then drain it completely to ensure uniform flow.

  • Procedure:

    • Carefully introduce the crude this compound to the top of the column.

    • Allow the liquid to flow through the column under gravity or by applying a small, positive pressure of an inert gas (e.g., nitrogen).

    • Maintain a constant flow rate. A slower flow rate generally results in better purification.

    • Collect the purified this compound as it elutes from the bottom of the column.

    • Monitor the purity of the eluate periodically using a suitable analytical technique (e.g., gas chromatography) to determine the breakthrough point, where the adsorbent is saturated and impurities begin to elute.

    • Once breakthrough is detected, stop the purification process. The adsorbent will need to be regenerated or replaced.

Mandatory Visualizations

Experimental_Workflow_Fractional_Distillation cluster_setup Apparatus Setup cluster_distillation Distillation Process setup_flask Charge Distilling Flask setup_column Assemble Fractional Distillation Column setup_flask->setup_column setup_boiling_chips Add Boiling Chips setup_column->setup_boiling_chips heat Gently Heat the Flask setup_boiling_chips->heat monitor_temp Monitor Temperature at Distillation Head heat->monitor_temp collect_forerun Collect and Discard Forerun monitor_temp->collect_forerun Initial Temp Rise collect_product Collect Purified MDCS monitor_temp->collect_product Stable Temp at 41°C stop_distillation Stop Distillation collect_product->stop_distillation Temp Rises Again

Caption: Workflow for Fractional Distillation of this compound.

Logical_Relationship_Purification_Methods crude_mdcs Crude MDCS frac_dist Fractional Distillation crude_mdcs->frac_dist Removes bulk impurities react_dist Reactive Distillation crude_mdcs->react_dist Removes close-boiling impurities purified_mdcs Purified MDCS (>99.5%) frac_dist->purified_mdcs react_dist->purified_mdcs adsorption Adsorption high_purity_mdcs High-Purity MDCS (>99.99%) adsorption->high_purity_mdcs purified_mdcs->adsorption Removes trace impurities

Caption: Logical Relationship Between MDCS Purification Methods.

References

Technical Support Center: Decontamination and Disposal of Methyldichlorosilane (MDCS) Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe decontamination and disposal of Methyldichlorosilane (MDCS) waste. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound (MDCS)?

A1: MDCS is a highly flammable and corrosive liquid.[1][2] Its primary hazards include:

  • High Reactivity with Water: It reacts violently with water, moisture in the air, or steam to produce toxic and corrosive hydrogen chloride (HCl) gas and flammable hydrogen gas.[2][3] This reaction can be vigorous enough to cause a flash fire.[2]

  • Flammability: MDCS is a flammable liquid with a low flash point, and its vapors can form explosive mixtures with air.[1][4]

  • Corrosivity: Direct contact can cause severe burns to the skin and eyes.[1][2] Inhalation of vapors can irritate the respiratory tract and may lead to pulmonary edema.[1]

Q2: What personal protective equipment (PPE) is required when handling MDCS waste?

A2: Appropriate PPE is crucial to ensure safety. The following should be worn:[1][2][3]

  • Hand Protection: Neoprene or nitrile rubber gloves.[2]

  • Eye Protection: Chemical safety goggles and a face shield.[1] Contact lenses should not be worn.[2]

  • Skin and Body Protection: A flame-retardant lab coat or chemical-resistant apron. For larger quantities or significant risk of splashing, chemical-resistant coveralls are recommended.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[5] If there is a risk of exceeding exposure limits, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is necessary.[2]

Q3: How should I store MDCS waste before decontamination?

A3: MDCS waste should be stored in a tightly sealed, properly labeled container made of compatible materials (e.g., glass or specific polymers, not metal).[1][4] The storage area must be cool, dry, well-ventilated, and separate from incompatible materials such as acids, alcohols, oxidizing agents, and bases.[1][2] The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

Q4: Can I dispose of small amounts of MDCS waste down the drain?

A4: No, under no circumstances should MDCS or its waste be disposed of down the drain.[5] Its violent reaction with water can lead to the rapid generation of flammable hydrogen gas and corrosive HCl, potentially causing explosions and damage to the plumbing infrastructure.[1]

Q5: What is the general principle for decontaminating MDCS waste in a laboratory setting?

A5: The general principle is a two-step process:

  • Controlled Hydrolysis: Carefully and slowly react the MDCS waste with a suitable protic solvent, such as isopropanol (B130326) or a similar alcohol, to convert it to less reactive alkoxy derivatives. This is followed by the addition of water to hydrolyze these intermediates. This method is preferred over direct hydrolysis with water to control the reaction rate and prevent excessive heat and gas evolution.

  • Neutralization: The resulting acidic solution, containing hydrochloric acid, is then neutralized with a weak base, such as sodium bicarbonate.

Q6: How do I decontaminate glassware and equipment that has come into contact with MDCS?

A6: Equipment should be decontaminated in a chemical fume hood. Rinse the equipment with an inert, dry, organic solvent (e.g., hexane (B92381) or heptane) to remove residual MDCS. The solvent rinse should be treated as hazardous waste. Then, slowly add isopropanol to the equipment to react with any remaining MDCS. After the reaction has subsided, the equipment can be carefully rinsed with water, followed by a final wash with a neutralizing agent like a sodium bicarbonate solution, and then standard laboratory detergents.

Troubleshooting Guide

Problem Possible Cause Solution
Rapid gas evolution and excessive heat during decontamination. The MDCS waste was added too quickly to the hydrolysis solution, or water was added directly to the MDCS.Immediately cease adding the waste. If safe to do so, cool the reaction vessel in an ice bath. Ensure the procedure is being carried out in a well-ventilated fume hood. In the future, add the MDCS waste dropwise to the alcohol solvent with vigorous stirring.
A white solid forms during the hydrolysis step. Polysiloxane polymers are forming due to the reaction of MDCS with moisture.This is an expected byproduct of the hydrolysis. Continue the procedure, ensuring the solid does not clog any addition funnels or stirrers. The solid will be part of the final neutralized waste.
The pH of the waste solution remains acidic after adding sodium bicarbonate. Insufficient sodium bicarbonate has been added to neutralize the hydrochloric acid produced during hydrolysis.Continue to add small portions of sodium bicarbonate solution with stirring until the pH is neutral (pH 6-8), as verified by pH paper or a calibrated pH meter. Be cautious as CO2 will be evolved.[6]
A fire ignites during the handling or decontamination of MDCS. MDCS is highly flammable and may have come into contact with an ignition source. The hydrogen gas produced during hydrolysis is also highly flammable.Use a Class B fire extinguisher (dry chemical or CO2). DO NOT USE WATER as it will exacerbate the situation by reacting with the MDCS.[1]
A spill of MDCS occurs. Accidental mishandling or container failure.Evacuate the immediate area and remove all ignition sources.[1] Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[1] Do not use water or wet absorbents.[1] Collect the absorbed material into a sealable container for hazardous waste disposal. Ventilate the area thoroughly.[1]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Chemical Formula CH₄Cl₂Si[2]
Molar Mass 115.03 g/mol [7]
Boiling Point 41 °C (106 °F)[3][7]
Flash Point -26 °F (-32 °C)[3][7]
Vapor Pressure 429 mmHg at 25 °C[7]
Flammable Limits in Air 6% - 55%[8]

Experimental Protocols

Protocol for Decontamination of Small Quantities of MDCS Waste (e.g., < 50 mL)

! WARNING ! This procedure must be performed in a certified chemical fume hood while wearing all required PPE. An ice bath and a Class B fire extinguisher should be readily accessible.

Materials:

  • MDCS waste

  • Isopropanol (or another suitable alcohol)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Large beaker or flask (at least 10 times the volume of the waste)

  • Stir bar and magnetic stir plate

  • Dropping funnel

  • Ice bath

  • pH paper or pH meter

Procedure:

  • Place a stir bar in the large beaker or flask and place it on the magnetic stir plate within an ice bath.

  • Add a volume of isopropanol that is at least 10 times the volume of the MDCS waste to the beaker and begin stirring.

  • Carefully transfer the MDCS waste to a dropping funnel.

  • Slowly add the MDCS waste dropwise from the dropping funnel into the stirring isopropanol. Control the addition rate to keep the reaction temperature below 40 °C. The reaction will produce HCl gas.

  • Once the addition is complete, allow the mixture to stir for at least 30 minutes to ensure the reaction is complete.

  • While still stirring, slowly add a saturated solution of sodium bicarbonate to the mixture to neutralize the hydrochloric acid. Be cautious as this will cause the evolution of carbon dioxide gas.[6]

  • Continue adding the sodium bicarbonate solution in small portions until the pH of the solution is between 6 and 8, as tested with pH paper or a pH meter.

  • The final neutralized solution contains polysiloxanes, salts, and alcohol. This mixture should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety office.

Visualizations

DecontaminationWorkflow MDCS Waste Decontamination Workflow cluster_prep Preparation cluster_reaction Decontamination Steps cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood FireExtinguisher Ensure Fire Extinguisher is Accessible FumeHood->FireExtinguisher Start Start with MDCS Waste AddAlcohol Slowly add MDCS to Isopropanol Start->AddAlcohol Dropwise addition Stir Stir for 30 minutes AddAlcohol->Stir HCl gas evolved Neutralize Neutralize with NaHCO3 Solution Stir->Neutralize CO2 gas evolved CheckpH Check pH (6-8) Neutralize->CheckpH CheckpH->Neutralize If pH is acidic WasteCollection Collect Neutralized Waste CheckpH->WasteCollection If pH is neutral LabelWaste Label Waste Container WasteCollection->LabelWaste Dispose Dispose via EHS LabelWaste->Dispose

Caption: Workflow for the safe decontamination of MDCS waste.

SpillResponse MDCS Spill Response Logic Spill MDCS Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Ignition Remove Ignition Sources Spill->Ignition PPE Don Full PPE Evacuate->PPE Ignition->PPE Contain Cover with Dry Inert Absorbent (Sand, Lime) PPE->Contain NoWater DO NOT USE WATER Contain->NoWater Collect Collect Absorbed Material Contain->Collect Dispose Dispose as Hazardous Waste Collect->Dispose Ventilate Ventilate Spill Area Dispose->Ventilate

Caption: Decision-making process for responding to an MDCS spill.

References

Fire and explosion hazards of Methyldichlorosilane and prevention strategies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information for researchers, scientists, and drug development professionals working with Methyldichlorosilane. Please consult this resource to mitigate the fire and explosion hazards associated with this chemical.

Frequently Asked Questions (FAQs)

Q1: What are the primary fire and explosion hazards of this compound?

A1: this compound is a highly flammable liquid and vapor that poses a significant fire and explosion risk.[1][2] It can ignite under most ambient temperature conditions.[3] The vapor is heavier than air and can travel a considerable distance to an ignition source, causing a flashback.[4][5] Furthermore, it reacts violently with water, releasing flammable hydrogen gas and toxic, corrosive hydrogen chloride fumes.[3][6] This reaction can also generate enough heat to ignite combustible materials.[3] Vapor-air mixtures are explosive.[4]

Q2: What are the key physical and chemical properties of this compound I should be aware of?

A2: this compound is a colorless, fuming liquid with a pungent odor.[3][5] It is denser than water and will sink.[3] Key quantitative properties are summarized in the table below.

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with a wide range of materials, including water, moist air, steam, strong oxidizing agents, acids, and bases.[3][6][7][8] It also reacts with certain metals in the presence of water.[4] Contact with potassium permanganate, lead oxide, copper oxide, or silver oxide can cause a fire and explosion.[3][8]

Q4: What are the recommended storage conditions for this compound?

A4: Store this compound in tightly closed containers in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[1][6] The storage area should be equipped with explosion-proof electrical equipment.[1] It is crucial to prevent any contact with water or moisture.[6][9] Handle under an inert gas atmosphere.[6]

Q5: What personal protective equipment (PPE) is required when handling this compound?

A5: When handling this compound, it is imperative to use appropriate PPE. This includes chemical-resistant gloves (neoprene or nitrile rubber), chemical safety goggles or a face shield, and flame-retardant protective clothing.[6][10][11] An acid-vapor-type respirator may be necessary depending on the ventilation and scale of the experiment.[12]

Troubleshooting Guide

Scenario 1: I've detected a pungent, acrid odor near the this compound work area.

  • Immediate Action: Do not ignore the odor, as it indicates a potential leak. Evacuate the immediate area.

  • Troubleshooting Steps:

    • If it is safe to do so, and you are properly trained and equipped with the appropriate PPE, attempt to identify the source of the leak.

    • Check all connections, seals, and the integrity of the container.

    • Ensure the local exhaust ventilation is functioning correctly.

    • If the leak is significant or cannot be contained, activate the emergency response plan and evacuate the building.

Scenario 2: I see fumes rising from a container of this compound.

  • Immediate Action: This is a sign of a reaction, likely with moisture in the air. The fumes are corrosive and potentially flammable. Evacuate the immediate area.

  • Troubleshooting Steps:

    • Do not approach the container without appropriate PPE, including respiratory protection.

    • If the container is not already in a fume hood, and it is safe to do so, transfer it to one.

    • Ensure there are no ignition sources in the vicinity.

    • If the fuming is vigorous or accompanied by a hissing sound, it may indicate a more serious reaction. Activate the emergency response plan.

Scenario 3: A small amount of this compound has spilled in the fume hood.

  • Immediate Action: Keep the fume hood sash as low as possible while still allowing for safe manipulation.

  • Troubleshooting Steps:

    • Alert others in the lab of the spill.

    • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as dry sand, dry lime, or soda ash.[1] DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS.

    • Carefully collect the absorbed material using non-sparking tools and place it in a tightly sealed, properly labeled container for hazardous waste disposal.[1][11]

    • Wipe down the spill area with a suitable solvent (consult your institution's safety protocols) and then decontaminate with soap and water.

    • Ventilate the area thoroughly.[1]

Quantitative Data

PropertyValue
Flash Point-26°C to -14°F (-32°C to -25.6°F)[2][3]
Autoignition Temperature>600°F (>315°C)[3][12] or 230°C / 446°F or 290°C[4]
Lower Explosive Limit (LEL)6.0%[2][3]
Upper Explosive Limit (UEL)55%[3]
Boiling Point41°C (106°F)[3][10]
Specific Gravity1.11 at 77°F (25°C)[3]
Vapor Density (Air = 1)3.97[8]

Experimental Protocols

Emergency Spill Response Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Isolate: Isolate the spill area and eliminate all ignition sources (e.g., open flames, sparks, hot surfaces).[3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Absorb: Cover the spill with a dry, non-combustible absorbent material such as dry sand, dry lime, or soda ash.[1] Do not use water or combustible materials.

  • Collect: Using non-sparking tools, carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.[1][11]

  • Decontaminate: Clean the spill area according to your institution's hazardous material cleanup protocol.

  • Dispose: Dispose of the hazardous waste through the proper channels.

Visualizations

Methyldichlorosilane_Spill_Workflow cluster_detection Spill Detection cluster_response Immediate Response cluster_containment Containment & Cleanup cluster_decon Decontamination Spill Small this compound Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Others in the Lab Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Ignition Eliminate Ignition Sources PPE->Ignition Ventilate Ensure Proper Ventilation Ignition->Ventilate Absorb Cover with Dry, Inert Absorbent (e.g., Sand) Ventilate->Absorb NoWater DO NOT USE WATER Absorb->NoWater Critical Reminder Collect Collect with Non-Sparking Tools Absorb->Collect Container Place in Sealed Hazardous Waste Container Collect->Container Clean Clean Spill Area Container->Clean Dispose Dispose of Waste Properly Clean->Dispose

Caption: Workflow for handling a small this compound spill.

References

Validation & Comparative

A Comparative Guide to Methyldichlorosilane for Low-Temperature Chemical Vapor Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methyldichlorosilane (MDCS) with other common silicon precursors—silane (B1218182) (SiH₄), dichlorosilane (B8785471) (DCS), and trichlorosilane (B8805176) (TCS)—for use in low-temperature Chemical Vapor Deposition (CVD). The following sections detail the advantages of MDCS, present comparative experimental data, and provide standard experimental protocols.

Advantages of this compound (MDCS) in Low-Temperature CVD

This compound (CH₃SiHCl₂) is a versatile precursor for the deposition of silicon-based thin films at lower temperatures. Its unique chemical structure, containing a methyl group, a silicon-hydrogen bond, and two chlorine atoms, offers several advantages over other commonly used silicon precursors.

A primary advantage of MDCS is its ability to deposit silicon-containing films at relatively low temperatures, which is crucial for applications involving thermally sensitive substrates. While traditional silicon precursors like silane can be highly reactive and lead to gas-phase nucleation, and chlorosilanes like DCS and TCS often require higher temperatures for efficient decomposition and chlorine desorption, MDCS presents a balance. The presence of the Si-H bond allows for lower decomposition temperatures compared to fully chlorinated silanes, while the chlorine atoms can aid in surface reactions and potentially improve film quality.

Furthermore, the methyl group in MDCS makes it a suitable single-source precursor for the deposition of silicon carbide (SiC) films, eliminating the need for a separate carbon source gas. This simplifies the deposition process and can lead to better control over film stoichiometry.

Comparative Performance of Silicon Precursors

The selection of a silicon precursor significantly impacts the deposition process and the resulting film quality. This section provides a quantitative comparison of MDCS with SiH₄, DCS, and TCS.

PrecursorChemical FormulaDeposition Temperature (°C)Growth Rate (nm/min)Film QualityKey Considerations
This compound (MDCS) CH₃SiHCl₂ 600 - 900 5 - 50 Good; can be used for Si and SiC films Single-source for SiC; lower deposition temperature than TCS/DCS for comparable quality.
Silane (SiH₄)SiH₄550 - 65010 - 100Good, but prone to gas-phase nucleationPyrophoric; requires careful handling.[1][2]
Dichlorosilane (DCS)SiH₂Cl₂650 - 8501 - 20Excellent; good for selective epitaxial growthHigher deposition temperature than silane.[1][2]
Trichlorosilane (TCS)SiHCl₃800 - 11000.5 - 10Excellent; high purity filmsHigh deposition temperature; corrosive byproducts.

Experimental Protocols

This section outlines typical experimental methodologies for low-temperature CVD using the compared silicon precursors.

General CVD Experimental Setup

A typical low-pressure chemical vapor deposition (LPCVD) system is used for the deposition of silicon-based films. The setup generally consists of:

  • A quartz tube furnace capable of reaching temperatures up to 1200°C.

  • A vacuum system with roughing and high-vacuum pumps to maintain a low-pressure environment.

  • Mass flow controllers (MFCs) to precisely regulate the flow of precursor and carrier gases.

  • A substrate holder, often made of graphite (B72142) or silicon carbide.

  • A pressure gauge to monitor the chamber pressure.

  • An exhaust system with a scrubber to neutralize unreacted precursors and byproducts.

experimental_workflow cluster_prep Substrate Preparation cluster_cvd CVD Process cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning (e.g., RCA clean) Loading Loading into CVD Reactor Substrate_Cleaning->Loading Pump_down Pump Down to Base Pressure Loading->Pump_down Heating Ramp to Deposition Temperature Pump_down->Heating Gas_Flow Introduce Precursor and Carrier Gases Heating->Gas_Flow Deposition Film Deposition Gas_Flow->Deposition Cooling Cool Down in Inert Atmosphere Deposition->Cooling Unloading Unload Sample Cooling->Unloading Characterization Film Characterization (e.g., SEM, XRD) Unloading->Characterization

A typical experimental workflow for a CVD process.
Deposition using this compound (MDCS)

  • Substrate: Silicon (100) wafers.

  • Pre-deposition Cleaning: Standard RCA clean followed by a dilute HF dip to remove the native oxide.

  • Deposition Temperature: 750°C.

  • Pressure: 10 Torr.

  • Gas Flow Rates:

    • MDCS: 10 sccm

    • H₂ (carrier gas): 1000 sccm

  • Deposition Time: 20 minutes.

  • Post-deposition: Cool down in a hydrogen atmosphere.

Deposition using Silane (SiH₄)
  • Substrate: Silicon (100) wafers.

  • Pre-deposition Cleaning: Standard RCA clean followed by a dilute HF dip.

  • Deposition Temperature: 620°C.

  • Pressure: 200 mTorr.

  • Gas Flow Rates:

    • SiH₄: 50 sccm

    • H₂ (carrier gas): 500 sccm

  • Deposition Time: 10 minutes.

  • Post-deposition: Cool down in a nitrogen atmosphere.

Deposition using Dichlorosilane (DCS)
  • Substrate: Silicon (100) wafers.

  • Pre-deposition Cleaning: Standard RCA clean followed by a dilute HF dip.

  • Deposition Temperature: 800°C.

  • Pressure: 1 Torr.

  • Gas Flow Rates:

    • DCS: 20 sccm

    • H₂ (carrier gas): 1000 sccm

  • Deposition Time: 30 minutes.

  • Post-deposition: Cool down in a hydrogen atmosphere.

Deposition using Trichlorosilane (TCS)
  • Substrate: Silicon (100) wafers.

  • Pre-deposition Cleaning: Standard RCA clean followed by a dilute HF dip.

  • Deposition Temperature: 950°C.

  • Pressure: 50 Torr.

  • Gas Flow Rates:

    • TCS: 5 sccm

    • H₂ (carrier gas): 2000 sccm

  • Deposition Time: 45 minutes.

  • Post-deposition: Cool down in a hydrogen atmosphere.

Logical Relationships and Advantages of MDCS

The following diagram illustrates the logical relationships between the precursors and their key characteristics in the context of low-temperature CVD.

precursor_comparison cluster_precursors Silicon Precursors cluster_properties Key Properties for Low-Temp CVD MDCS This compound (CH3SiHCl2) Low_Temp Lower Deposition Temperature MDCS->Low_Temp Advantage Good_Quality Good Film Quality MDCS->Good_Quality SiC_Deposition Single-Source for SiC MDCS->SiC_Deposition Unique Advantage SiH4 Silane (SiH4) SiH4->Low_Temp High_Rate Higher Growth Rate SiH4->High_Rate Safety Safety Concerns SiH4->Safety Disadvantage DCS Dichlorosilane (SiH2Cl2) DCS->Low_Temp Higher than SiH4 DCS->Good_Quality TCS Trichlorosilane (SiHCl3) TCS->Low_Temp Requires High Temp TCS->Good_Quality High Purity

References

A Comparative Guide to Silicon Carbide Films: Methyldichlorosilane as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of silicon carbide (SiC) films derived from methyldichlorosilane (MDCS) against other common precursors, supported by experimental data.

This guide is intended for researchers, scientists, and drug development professionals who utilize silicon carbide films in their work. Here, we provide a detailed comparison of the properties of SiC films synthesized using this compound (MDCS) and other widely used precursors. The information is compiled from various scientific studies to offer a comprehensive overview of the material characteristics and the methodologies used to determine them.

Performance Comparison of SiC Films from Various Precursors

The choice of precursor is a critical factor that dictates the final properties of the deposited SiC films. The following table summarizes key performance metrics for SiC films derived from MDCS and other common silicon and carbon sources. The data presented is a synthesis of findings from multiple research articles.

Precursor SystemDeposition MethodDeposition Temperature (°C)CrystallinityHardness (GPa)Young's Modulus (GPa)Film Composition (Si:C)
This compound (MDCS) APCVD1173 - 1373Polycrystalline 3C-SiC--Varies with H2/MDCS ratio
Methyltrichlorosilane (MTS) / H2APCVD800 - 1100Polycrystalline β-SiC--Si-rich at lower temps, C-rich at higher temps[1]
Hexamethyldisilane (HMDS) / H2APCVD1250Epitaxial or highly textured 3C-SiC[2]--1:3 (in precursor)[2]
Silane (SiH4) + Methane (CH4)PECVD650 - 1000Crystalline[3]-88 - 310 (amorphous)[4]Controllable by gas ratio
DitertiarybutylsilaneLPCVD625 - 850Amorphous--Si-rich to C-rich with increasing temperature[5]
Dichlorosilane + AcetyleneLPCVD950 - 1050β-SiC--Stoichiometric at 4:1 ratio[5]

Experimental Protocols

The characterization of SiC films involves a suite of analytical techniques to determine their structural, mechanical, and compositional properties. Below are detailed methodologies for the key experiments cited in the literature.

X-ray Diffraction (XRD)
  • Objective: To determine the crystalline structure and orientation of the SiC films.

  • Methodology: A monochromatic X-ray beam (commonly CuKα radiation) is directed at the film surface. The detector scans a range of angles (2θ) to measure the intensity of the diffracted X-rays. The resulting diffraction pattern shows peaks at specific angles corresponding to the crystallographic planes of the material. The presence and orientation of peaks for 3C-SiC (e.g., (111), (200), (220)) confirm its crystalline nature and preferred orientation.[2] The analysis can distinguish between amorphous, polycrystalline, and single-crystal films.

Scanning Electron Microscopy (SEM)
  • Objective: To visualize the surface morphology and microstructure of the SiC films.

  • Methodology: A focused beam of high-energy electrons scans the surface of the sample. The interaction of the electrons with the sample produces various signals, primarily secondary electrons, which are collected by a detector to form an image. SEM provides high-resolution images of the surface topography, grain size, and presence of defects like voids or cracks.[2][6]

X-ray Photoelectron Spectroscopy (XPS)
  • Objective: To determine the elemental composition and chemical bonding states at the surface of the SiC films.

  • Methodology: The sample surface is irradiated with a monochromatic X-ray source, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured by an analyzer. The binding energy of the electrons is then calculated, which is characteristic of a specific element and its chemical environment. XPS can confirm the presence of Si-C bonds and detect contaminants like oxygen.[2]

Nanoindentation
  • Objective: To measure the hardness and elastic modulus of the thin films.

  • Methodology: A sharp indenter tip with a known geometry (e.g., Berkovich) is pressed into the film surface with a controlled load.[7] The load and displacement are continuously monitored during loading and unloading to generate a load-displacement curve. From this curve, the hardness and reduced Young's modulus can be calculated.[7][8][9] To avoid substrate effects, the indentation depth is typically kept to less than 10% of the film thickness.[8] Continuous Stiffness Measurement (CSM) can be employed to obtain properties as a continuous function of depth from a single indent.[7]

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the deposition and characterization of SiC films.

G cluster_0 Deposition cluster_1 Characterization Precursor Precursor Selection (e.g., MDCS) Deposition CVD Process (APCVD, LPCVD, PECVD) Precursor->Deposition Film Deposited SiC Film Deposition->Film Parameters Process Parameters (Temp, Pressure, Flow Rate) Parameters->Deposition Structural Structural Analysis Film->Structural Compositional Compositional Analysis Film->Compositional Mechanical Mechanical Analysis Film->Mechanical Electrical Electrical Analysis Film->Electrical XRD XRD Structural->XRD SEM SEM/TEM Structural->SEM XPS XPS/AES Compositional->XPS Nano Nanoindentation Mechanical->Nano FourPoint Four-Point Probe Electrical->FourPoint

Caption: Experimental workflow for SiC film deposition and characterization.

Comparison with Alternatives

Silicon carbide films can be produced via various deposition techniques, each with its own set of advantages and disadvantages.

  • Atmospheric Pressure Chemical Vapor Deposition (APCVD): This technique, often used with precursors like MDCS and MTS, allows for high deposition rates.[1] However, it typically requires high temperatures (above 1000°C), which can limit substrate compatibility.[3]

  • Low-Pressure Chemical Vapor Deposition (LPCVD): LPCVD generally provides better film uniformity and conformity compared to APCVD.[1] It is a mature technique for producing high-purity polycrystalline SiC films.[10]

  • Plasma-Enhanced Chemical Vapor Deposition (PECVD): PECVD allows for the deposition of SiC films at significantly lower temperatures (as low as 300°C), which is advantageous for temperature-sensitive substrates.[11][12] The resulting films are often amorphous, and their properties can be tailored by adjusting process parameters.[4]

  • Sputtering: This physical vapor deposition (PVD) method uses a SiC target and can produce films with good stoichiometry.[12] It offers excellent substrate versatility.[12]

  • Micro Cold Spray (MCS): A relatively new technique that deposits films without the need for high temperatures or chemical precursors.[13] The resulting films are primarily amorphous.[13]

References

Purity Analysis of Methyldichlorosilane: A Comparative Guide to Gas Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of methyldichlorosilane (MDCS), a crucial intermediate in the synthesis of silicones and other organosilicon compounds, is paramount to ensure the quality and performance of end products. Gas chromatography (GC) stands as the primary analytical technique for assessing the purity of this highly reactive compound. This guide provides a comprehensive comparison of GC methods and other analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their specific needs.

Gas Chromatography (GC) for this compound Purity Analysis

Gas chromatography is the industry standard for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity allow for the separation and quantification of closely related impurities.

The manufacturing process of this compound can lead to the presence of several impurities, primarily other chlorosilanes and related compounds. Understanding these potential impurities is crucial for developing a robust analytical method. Common impurities include:

  • Methyltrichlorosilane (CH₃SiCl₃)

  • Trimethylchlorosilane ((CH₃)₃SiCl)

  • Silicon tetrachloride (SiCl₄)

  • Trichlorosilane (HSiCl₃)

  • Dithis compound ((CH₃)₂SiCl₂)

Due to the close boiling points of these compounds with this compound (boiling point: 41°C), their separation by distillation is often challenging, making chromatographic techniques indispensable for accurate purity assessment.[1]

The selection of the GC column and detector is critical for the successful analysis of reactive chlorosilanes. Non-polar or semi-polar capillary columns are generally preferred for their ability to separate these compounds. A stabilized trifluoropropyl methyl polysiloxane phase is often recommended for its enhanced stability and inertness towards reactive analytes.[2]

Thermal Conductivity Detectors (TCD) and Flame Ionization Detectors (FID) are the most commonly employed detectors for this application. TCD is a universal detector that responds to all compounds and is non-destructive, making it suitable for identifying and quantifying a wide range of inorganic and organic impurities. FID, on the other hand, is highly sensitive to organic compounds but does not respond to inorganic impurities like silicon tetrachloride.

Table 1: Comparison of GC Columns and Detectors for this compound Analysis

ParameterGC Method 1GC Method 2
Column Stabilized Trifluoropropyl Methyl Polysiloxane (e.g., Agilent J&W Select Silanes, Restek Rtx-200)10% Diethyl phthalate (B1215562) on 6201 support (Packed Column)
Detector Thermal Conductivity Detector (TCD)Thermal Conductivity Detector (TCD)
Typical Impurities Detected Methyltrichlorosilane, Trimethylchlorosilane, Silicon tetrachloride, TrichlorosilaneGeneral chlorosilanes
Advantages High resolution, good inertness for reactive compounds, suitable for a broad range of impurities.Simple, rapid, and good precision for general chlorosilane analysis.[3]
Considerations Requires careful handling to prevent moisture contamination and column degradation.Lower resolution compared to capillary columns, may not separate all closely related impurities.

Experimental Protocol: GC-TCD Analysis of this compound

This protocol outlines a standard procedure for the purity analysis of this compound using a gas chromatograph equipped with a thermal conductivity detector.

1. Instrumentation and Materials:

  • Gas Chromatograph with a Thermal Conductivity Detector (TCD)

  • Capillary Column: Stabilized trifluoropropyl methyl polysiloxane (e.g., 30 m x 0.32 mm ID, 1.0 µm film thickness)

  • Carrier Gas: Helium or Hydrogen (high purity)

  • Injector: Split/splitless inlet

  • Data Acquisition System

  • Gastight syringes for liquid sample injection

  • Anhydrous solvent (e.g., hexane) for sample dilution (if necessary)

  • This compound sample and certified reference standards of expected impurities.

2. GC Operating Conditions:

ParameterValue
Injector Temperature 110°C[3]
Detector Temperature 140°C[3]
Oven Temperature Program Initial: 60°C, hold for 5 min, then ramp to 150°C at 10°C/min, hold for 5 min[3]
Carrier Gas Flow Rate 2 mL/min (constant flow)
Split Ratio 20:1
Injection Volume 1 µL

3. Sample Preparation and Handling:

  • Caution: this compound is a highly flammable, corrosive, and moisture-sensitive liquid.[1][4] All handling must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Due to its high reactivity with water, all glassware and syringes must be thoroughly dried before use.

  • If dilution is required, use an anhydrous, non-reactive solvent.

  • Prepare calibration standards by accurately weighing and dissolving certified reference standards of the expected impurities in the anhydrous solvent.

4. Analysis Procedure:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject a blank (anhydrous solvent) to ensure the system is clean.

  • Inject the calibration standards to generate a calibration curve for each impurity.

  • Inject the this compound sample.

  • Identify the peaks in the chromatogram based on the retention times of the standards.

  • Quantify the impurities by comparing their peak areas to the calibration curves.

5. Data Analysis:

  • Calculate the percentage purity of the this compound sample by subtracting the total percentage of all identified impurities from 100%.

Alternative Analytical Methods

While GC is the predominant technique, other methods can be employed for specific aspects of this compound analysis or as complementary techniques.

Table 2: Comparison of Alternative Analytical Methods

MethodPrincipleApplicationAdvantagesLimitations
Distillation Separation based on differences in boiling points.Purification of this compound.Can remove impurities with significantly different boiling points.Ineffective for separating impurities with close boiling points, such as trichlorosilane.[1]
Catalytic Conversion Chemical conversion of impurities into more easily separable compounds.Removal of specific impurities.Can target and remove problematic impurities.Requires additional reaction and purification steps.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Elemental analysis based on ionization in plasma and mass-to-charge ratio separation.Quantification of trace metallic impurities.Extremely sensitive for trace element analysis.Does not provide information on organic impurities.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups based on the absorption of infrared radiation.Qualitative identification of this compound and potential functional group impurities.Rapid and non-destructive.Not suitable for quantitative analysis of trace impurities and complex mixtures.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the purity analysis of this compound.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample MDCS Sample Handling Inert Atmosphere Handling Sample->Handling Dilution Anhydrous Solvent Dilution (optional) Handling->Dilution Injection GC Injection Dilution->Injection Separation Column Separation Injection->Separation Detection TCD Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Standards Integration->Quantification Purity Purity Calculation Quantification->Purity Analytical_Method_Selection cluster_methods Analytical Methods cluster_application Primary Application Goal Purity Analysis Goal GC Gas Chromatography (GC) Goal->GC Distillation Distillation Goal->Distillation ICPMS ICP-MS Goal->ICPMS FTIR FTIR Goal->FTIR GC_App Quantitative Purity & Impurity Profiling GC->GC_App Dist_App Bulk Purification Distillation->Dist_App ICPMS_App Trace Metal Analysis ICPMS->ICPMS_App FTIR_App Qualitative Identification FTIR->FTIR_App

References

A Comparative Study of Catalysts for Methyldichlorosilane Disproportionation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The disproportionation of methyldichlorosilane (MDCS) is a critical reaction in the silicon industry, primarily for the production of trichlorosilane (B8805176) (TCS) and methyltrichlorosilane (B1216827) (MTCS), which are key precursors for high-purity silicon and organosilicon compounds. The choice of catalyst is paramount in controlling the reaction rate, selectivity, and overall efficiency. This guide provides a comparative analysis of common catalysts employed in MDCS disproportionation, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal catalytic system for their specific applications.

Performance Comparison of Catalysts

The selection of a catalyst for MDCS disproportionation hinges on a balance between activity, selectivity, stability, and cost. The two main classes of catalysts used for this reaction are Lewis acids, such as aluminum chloride (AlCl₃), and basic catalysts, like anion-exchange resins.

Catalyst TypeCatalyst ExampleSupportReaction Temp. (°C)MDCS Conversion (%)SelectivityKey Findings & Limitations
Lewis Acid Aluminum Chloride (AlCl₃)Activated Carbon150 - 350~70-85Good selectivity towards TCS and MTCS.High activity but prone to sublimation and deactivation by moisture. The support enhances stability.
Aluminum Chloride (AlCl₃)γ-Al₂O₃200 - 400Moderate to HighFavorable for TCS and MTCS production.Support modification can tune acidity and improve catalyst lifetime.
Anion-Exchange Resin Weakly Basic Resin (e.g., D301)Polymeric100 - 160~60High selectivity for the conversion of MDCS to MTCS in the presence of a chlorine donor like SiCl₄.Operates at lower temperatures, easy to handle, and minimizes corrosion issues. Lower thermal stability compared to inorganic catalysts.[1][2]
Strong Base Resin (e.g., Amberlyst A21)Polymeric60 - 100ModerateEffective for chlorosilane redistribution.Good catalytic activity at mild conditions, but thermal degradation can be a concern at higher temperatures.

Note: The performance data presented is a synthesis from various literature sources and may vary depending on the specific experimental conditions, such as reactant ratios, space velocity, and reactor design.

Experimental Protocols

Catalyst Preparation: Supported Aluminum Chloride on Activated Carbon

This protocol describes a general impregnation method for preparing a supported AlCl₃ catalyst.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Activated Carbon (high surface area, e.g., 800-1200 m²/g)

  • Anhydrous solvent (e.g., carbon tetrachloride or hexane)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Activation of Support: Dry the activated carbon at 150-200°C under vacuum or a flow of inert gas for 4-6 hours to remove any adsorbed moisture.

  • Impregnation: In an inert atmosphere (glove box or Schlenk line), dissolve a calculated amount of anhydrous AlCl₃ in the anhydrous solvent. The amount of AlCl₃ is typically between 5-15 wt% of the final catalyst weight.

  • Slowly add the activated carbon to the AlCl₃ solution with constant stirring.

  • Continue stirring for 2-4 hours to ensure uniform impregnation.

  • Solvent Removal: Remove the solvent by rotary evaporation under reduced pressure.

  • Drying and Activation: Dry the resulting catalyst powder at 100-120°C under a flow of inert gas for 2-4 hours to remove any residual solvent and to fix the AlCl₃ onto the support.

  • Store the prepared catalyst under an inert atmosphere to prevent deactivation.

This compound Disproportionation in a Fixed-Bed Reactor

This protocol outlines a general procedure for carrying out the MDCS disproportionation reaction in a continuous flow fixed-bed reactor.

Equipment:

  • Fixed-bed reactor (e.g., quartz or stainless steel tube)

  • Tube furnace with temperature controller

  • Mass flow controllers for gas and liquid feeds

  • Evaporator/Vaporizer for MDCS

  • Condenser and collection system for products

  • Gas chromatograph (GC) for online or offline analysis

Procedure:

  • Catalyst Loading: Pack a known amount of the catalyst into the reactor tube, securing it with quartz wool plugs.

  • System Purge: Purge the entire system with an inert gas (e.g., Nitrogen) for at least one hour to remove air and moisture.

  • Heating: Heat the reactor to the desired reaction temperature under a continuous flow of inert gas.

  • Reaction Initiation: Once the temperature is stable, introduce the MDCS vapor into the reactor at a controlled flow rate using the mass flow controller and evaporator. If a co-reactant (e.g., SiCl₄) is used, it should be introduced simultaneously at the desired molar ratio.

  • Product Collection: The reactor effluent is passed through a condenser to liquefy the products, which are then collected in a cooled trap. Non-condensable gases can be vented or collected for further analysis.

  • Product Analysis: Analyze the collected liquid products using a gas chromatograph (GC) equipped with a suitable column (e.g., a capillary column with a non-polar stationary phase) and a thermal conductivity detector (TCD) or a mass spectrometer (MS).[3]

  • Data Analysis: Calculate the conversion of MDCS and the selectivity for each product based on the GC analysis results.

Signaling Pathways and Experimental Workflows

To visualize the reaction pathways and experimental workflow, the following diagrams are provided in the DOT language for Graphviz.

MDCS_Disproportionation cluster_reaction Primary Reaction MDCS This compound (MDCS) CH₃SiHCl₂ TCS Trichlorosilane (TCS) SiHCl₃ MDCS->TCS Disproportionation MTCS Methyltrichlorosilane (MTCS) CH₃SiCl₃ MDCS->MTCS Disproportionation Catalyst Catalyst (e.g., AlCl₃ or Anion Resin) TCS->MDCS Redistribution MTCS->MDCS Redistribution

Caption: Primary reaction pathway for the disproportionation of this compound (MDCS).

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis Support_Activation Support Activation Impregnation Impregnation with Catalyst Precursor Support_Activation->Impregnation Drying_Activation Drying and Activation Impregnation->Drying_Activation Catalyst_Loading Catalyst Loading in Reactor Drying_Activation->Catalyst_Loading System_Purge System Purge with Inert Gas Catalyst_Loading->System_Purge Heating Heating to Reaction Temperature System_Purge->Heating Reaction_Start Introduction of MDCS Heating->Reaction_Start Product_Collection Product Collection Reaction_Start->Product_Collection GC_Analysis Gas Chromatography Analysis Product_Collection->GC_Analysis Data_Analysis Data Analysis (Conversion & Selectivity) GC_Analysis->Data_Analysis

Caption: Generalized experimental workflow for the catalytic disproportionation of MDCS.

References

Validating SiC Deposition: A Comparative Guide to Methyldichlorosilane Models and Experimental Realities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials development, the ability to accurately predict and validate the deposition of high-purity materials like silicon carbide (SiC) is paramount. Methyldichlorosilane (MDS, CH₃SiHCl₂) has emerged as a significant precursor in chemical vapor deposition (CVD) for SiC thin films. This guide provides a comprehensive comparison of experimental results with theoretical models for MDS deposition, offering insights into the underlying chemical kinetics and process optimization.

This analysis leverages extensive data from the closely related precursor, Methyltrichlorosilane (MTS, CH₃SiCl₃), to build a foundational understanding, which is then extrapolated to the specific case of MDS.

Unveiling the Deposition Landscape: Experimental Data Insights

Experimental investigations into the CVD of SiC from chlorosilane precursors have revealed a complex interplay of various process parameters. The deposition rate and the quality of the resulting SiC film are highly sensitive to temperature, pressure, the ratio of hydrogen (H₂) carrier gas to the precursor, and the geometry of the reactor.

A consistent observation in the thermal decomposition of these precursors is the non-linear relationship between temperature and deposition rate. Studies on the MTS/H₂ system, for instance, have shown that the deposition rate initially increases with temperature, reaching a peak before declining. This behavior is attributed to the competition between surface reaction kinetics and mass transport limitations at different temperature regimes. At lower temperatures, the growth is often limited by the rate of surface reactions, while at higher temperatures, it can be limited by the diffusion of reactants to the substrate surface.

The composition of the gas phase is also a critical factor. The pyrolysis of MTS leads to the formation of various gas-phase species, including methane (B114726) (CH₄), trichlorosilane (B8805176) (SiHCl₃), and silicon tetrachloride (SiCl₄). The relative concentrations of these species, influenced by temperature and residence time, play a crucial role in the deposition chemistry.

Theoretical Frameworks: Modeling the Deposition Process

Theoretical models of the SiC deposition process from chlorosilanes aim to describe the underlying chemical and physical phenomena. These models can be broadly categorized into thermodynamic and kinetic models.

Thermodynamic models predict the stable solid phases (e.g., SiC, Si, C) that can form under specific conditions of temperature, pressure, and elemental composition. These models are useful for identifying the process window for depositing stoichiometric SiC.

Kinetic models , on the other hand, provide a more detailed picture by considering the reaction pathways and rates of the chemical species involved. These models typically include both gas-phase and surface reaction mechanisms. The gas-phase chemistry involves the decomposition of the precursor and subsequent reactions of the resulting radicals and stable molecules. The surface chemistry describes the adsorption of film precursors, their surface reactions, and the incorporation of Si and C atoms into the growing film.

For the MTS-H₂ system, detailed kinetic models have been developed that incorporate a large number of elementary reactions. These models have been instrumental in identifying the key gas-phase species that contribute to SiC growth.

Bridging the Gap: Validating Theory with Experiment

The true power of theoretical modeling lies in its ability to predict and explain experimental observations. The validation of these models is a critical step in advancing our understanding and control of the CVD process.

The following table summarizes key quantitative data from experimental studies on MTS deposition, which serves as a valuable reference for understanding and modeling MDS deposition.

ParameterExperimental Value (MTS)Theoretical Model PredictionKey Observations
Deposition Temperature 800 - 1200 °CConsistent with thermodynamic predictions for SiC stabilityDeposition rate shows a non-linear dependence on temperature, often with an intermediate maximum.
H₂/Precursor Ratio 1:1 to 100:1Higher H₂ ratios can influence surface chemistry and etching ratesHydrogen plays a significant role in the deposition rate and the composition of the deposited material.
Pressure 10 - 100 kPaAffects gas-phase residence time and reaction pathwaysLower pressures can favor surface-kinetically controlled growth.
Key Gas-Phase Species CH₄, SiHCl₃, SiCl₄Kinetic models predict the formation of these and other radical species.The composition of the gas phase evolves with temperature and residence time.
Apparent Activation Energy Varies with temperature regimeCan be calculated from kinetic modelsDifferent activation energies in different temperature ranges suggest changes in the rate-limiting steps.

Experimental Protocols: A Glimpse into the Lab

The experimental data discussed is typically generated using hot-wall CVD reactors. A typical experimental protocol involves the following steps:

  • Substrate Preparation: A suitable substrate, often silicon or graphite, is cleaned and loaded into the reactor.

  • System Evacuation and Purging: The reactor is evacuated to a base pressure and then purged with an inert gas to remove any residual contaminants.

  • Heating: The reactor is heated to the desired deposition temperature under a flow of hydrogen carrier gas.

  • Precursor Introduction: The chlorosilane precursor (e.g., MDS or MTS) is introduced into the reactor at a controlled flow rate.

  • Deposition: The deposition process is carried out for a specific duration to achieve the desired film thickness.

  • Cooling and Characterization: The system is cooled down, and the deposited film is characterized using various analytical techniques such as Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Raman Spectroscopy to determine its morphology, crystal structure, and purity.

Visualizing the Process: From Precursor to Film

The logical flow of validating experimental results with theoretical models for this compound deposition can be visualized as a continuous feedback loop, essential for refining our understanding and optimizing the CVD process.

G cluster_exp Experimental Workflow cluster_theory Theoretical Modeling exp_setup Experimental Setup (CVD Reactor) process_params Process Parameters (Temp, Pressure, Flow Rates) exp_setup->process_params deposition SiC Deposition process_params->deposition characterization Film Characterization (SEM, XRD, Raman) deposition->characterization exp_data Quantitative Experimental Data (Deposition Rate, Composition) characterization->exp_data model_prediction Model Predictions (Growth Rate, Species Concentration) exp_data->model_prediction Comparison & Validation thermo_model Thermodynamic Model (Phase Stability) simulation CFD Simulation thermo_model->simulation kinetic_model Kinetic Model (Gas-phase & Surface Reactions) kinetic_model->simulation simulation->model_prediction model_prediction->process_params Model-driven Optimization precursor This compound (MDS) Precursor precursor->exp_setup precursor->kinetic_model

Validation workflow for MDS deposition.

Comparison with Alternative Precursors

While MDS is a viable precursor for SiC deposition, other chlorosilanes and silane (B1218182) itself are also widely used. The choice of precursor can significantly impact the deposition process and the properties of the resulting film.

PrecursorKey AdvantagesKey DisadvantagesTypical Deposition Temperature Range (°C)
This compound (MDS) Lower chlorine content compared to MTS, potentially reducing etching effects.Less studied than MTS.800 - 1200
Methyltrichlorosilane (MTS) Well-established precursor with a large body of research. Good for stoichiometric SiC.Higher chlorine content can lead to etching of the substrate and growing film.900 - 1300
Dichlorosilane (DCS) Can be used with a separate carbon source, allowing for more control over the C/Si ratio.Requires careful control of precursor ratios to achieve stoichiometry.1000 - 1300
Silane (SiH₄) Chlorine-free process, avoiding HCl-related issues.Prone to gas-phase nucleation (powder formation), which can degrade film quality.1100 - 1400

The presence of chlorine in MDS, MTS, and DCS plays a dual role. It can enhance the surface mobility of adatoms, leading to better crystal quality, but it can also lead to the formation of corrosive HCl gas, which can etch the growing film. The lower chlorine content in MDS compared to MTS may offer a favorable balance, potentially reducing the etching effects while still benefiting from the presence of chlorine.

Conclusion

The validation of experimental results with theoretical models is a cornerstone of advancing the science and technology of SiC deposition from this compound. While a substantial body of research on the analogous MTS system provides a strong foundation, further experimental and theoretical work focused specifically on MDS is needed to fully elucidate its deposition kinetics and optimize its use in producing high-quality SiC films. The continuous feedback loop between predictive modeling and experimental verification will be instrumental in unlocking the full potential of this promising precursor for a wide range of applications in the semiconductor and advanced materials industries.

A Comparative Performance Analysis of Methyldichlorosilane-Derived Silicones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Silicone Performance Based on Experimental Data

Methyldichlorosilane (MDCS) serves as a crucial precursor in the synthesis of specialized silicone polymers. The incorporation of the Si-H bond from MDCS into the polysiloxane backbone imparts unique reactivity and allows for the tailoring of polymer architecture and properties. This guide provides a comprehensive comparison of the performance of silicones derived from this compound against other common silicone alternatives, supported by experimental data from peer-reviewed studies and standardized testing methodologies.

Executive Summary

Silicones derived from this compound offer a versatile platform for creating materials with a wide range of properties. While comprehensive, direct comparative data against all other silicone types is not always available in a single source, this guide synthesizes available experimental results to highlight key performance differences. Generally, the properties of the final silicone elastomer or resin are highly dependent on the overall formulation, including the type and concentration of crosslinkers, fillers, and other additives.

Performance Comparison

The following sections detail the performance of silicones across key metrics. The data presented is a synthesis of findings from various studies and should be considered in the context of the specific experimental conditions outlined.

Mechanical Properties

The mechanical integrity of silicone elastomers is critical for their application in areas such as medical devices and advanced drug delivery systems. Key parameters include tensile strength, elongation at break, and hardness.

Table 1: Comparison of Mechanical Properties of Various Silicone Elastomers

PropertyMDCS-Derived Silicone (General)Polydimethylsiloxane (PDMS) (Typical)Phenyl Silicone (Typical)Test Method
Tensile Strength (MPa) 0.2 - 0.6[1]3.0 - 10.05.0 - 8.0ASTM D412
Elongation at Break (%) 70 - 360[1]100 - 800100 - 500ASTM D412
Hardness (Shore A) 30 - 8020 - 90[2]30 - 80ASTM D2240

Note: The values for MDCS-derived silicones are based on elastomers prepared from Si-H functionalized polymers, which are commonly synthesized using MDCS. The properties of PDMS and Phenyl Silicones can vary widely based on formulation.

Thermal Stability

The thermal stability of silicones is a key advantage over many organic polymers. This property is typically evaluated using Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature.

Table 2: Thermal Stability of Different Silicone Resins (TGA Data in Nitrogen Atmosphere)

Silicone TypePrecursor TypeT5% (°C) (Temp. at 5% weight loss)Char Yield at 800°C (%)Reference
Methyl Silicone ResinMethyl Silanes374-[3]
Methyl Phenyl Silicone ResinMethyl and Phenyl Silanes511 - 54285.3[4]
Phenyl-Modified Silicone GelPhenyl Silanes>350-[5]
Silicone Resin (SR-OH)Phenyl Silanes60691.1[4]

T5% is a common metric for the onset of thermal degradation.

Chemical Resistance

The chemical resistance of silicones is a critical factor in their use in drug delivery and medical applications, where they may come into contact with a variety of substances. Silicones are generally known for their good chemical inertness.[6]

Table 3: General Chemical Resistance of Silicones

Chemical ClassGeneral Silicone ResistanceSpecific ConsiderationsTest Method
Acids (dilute) Good to ExcellentStrong, concentrated acids can cause degradation.[6][7]ASTM D543
Bases (dilute) Good to ExcellentConcentrated strong bases can attack the siloxane backbone.[6][7]ASTM D543
Organic Solvents (non-polar) Fair to PoorSwelling is common with non-polar solvents like toluene (B28343) and hexane.[6]ASTM D543
Polar Solvents (e.g., alcohols) Good to ExcellentGenerally good resistance.ASTM D543
Oils Good to ExcellentResistance can vary based on the type of oil.ASTM D543

Note: Specific chemical resistance data for MDCS-derived silicones is limited and highly dependent on the final cured polymer structure.

Gas Permeability

The high gas permeability of silicones is a distinguishing feature, making them suitable for applications such as contact lenses and gas separation membranes. Polydimethylsiloxane (PDMS) is known for its high permeability.[8][9]

Table 4: Gas Permeability Coefficients of PDMS at 25°C

GasPermeability Coefficient (Barrer)*Reference
Oxygen (O₂) 600[10]
Nitrogen (N₂) 280[10]
Carbon Dioxide (CO₂) 3250[10]
Methane (CH₄) 950[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are based on internationally recognized standards.

Mechanical Properties Testing

ASTM D412: Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension [11][12] This test method is used to determine the tensile properties of silicone elastomers.

  • Specimen Preparation: Dumbbell-shaped specimens are die-cut from a cured silicone sheet of a specified thickness.[12]

  • Procedure: The specimen is placed in the grips of a universal testing machine. A constant rate of extension is applied until the specimen ruptures.[12] The force and elongation are recorded throughout the test.

  • Key Parameters Measured:

    • Tensile Strength: The maximum stress applied to the specimen before it breaks.[13]

    • Ultimate Elongation: The maximum strain or elongation at the point of rupture.[13]

    • Tensile Modulus: The stress at a specific elongation.[13]

ASTM D2240: Standard Test Method for Rubber Property—Durometer Hardness [14][15] This standard specifies the procedure for determining the indentation hardness of soft materials like silicone rubber.

  • Apparatus: A durometer, typically Type A for soft silicones, is used.[15]

  • Procedure: The indenter of the durometer is pressed into the surface of the silicone specimen under a specified force. The depth of indentation is measured and converted to a hardness value on a scale of 0 to 100.[14] Multiple readings are taken at different locations on the specimen and averaged.[16]

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) TGA is a standard technique for measuring the thermal stability of polymers.[17][18]

  • Apparatus: A thermogravimetric analyzer consisting of a precision balance, a furnace, and a programmable temperature controller.[17]

  • Procedure: A small sample of the silicone material is placed in a sample pan and heated at a constant rate in a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative conditions).[18] The weight of the sample is continuously monitored as a function of temperature.[17]

  • Key Parameters Measured:

    • Onset of Decomposition: The temperature at which significant weight loss begins.

    • Tx%: The temperature at which a certain percentage (e.g., 5% or 10%) of weight loss has occurred.

    • Char Yield: The percentage of residual mass at the end of the experiment.

Chemical Resistance Evaluation

ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents [3][4][19] This standard provides procedures for assessing the chemical resistance of plastics and elastomers.

  • Procedure (Immersion Test): Specimens of the silicone material are completely immersed in the chemical reagent for a specified time and temperature.[3]

  • Evaluation: After exposure, the specimens are removed, cleaned, and evaluated for changes in:

    • Weight and dimensions.[3]

    • Appearance (e.g., color change, swelling, cracking).[3]

    • Mechanical properties (e.g., tensile strength, hardness) compared to unexposed control specimens.[4]

Gas Permeability Measurement

Static or Continuous-Flow Methods The permeability of a silicone membrane to a specific gas is determined by measuring the rate at which the gas passes through the membrane under a defined pressure gradient.[20][21]

  • Apparatus: A permeability cell that separates a high-pressure gas chamber from a low-pressure chamber with the silicone membrane.[20]

  • Procedure: The test gas is introduced into the high-pressure chamber. The rate of pressure increase in the low-pressure chamber or the flux of gas through the membrane is measured using a pressure transducer or a gas chromatograph.[21]

  • Calculation: The permeability coefficient is calculated based on the gas flux, membrane thickness, and the partial pressure difference across the membrane.[10]

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key processes related to the synthesis and evaluation of silicones.

Synthesis_Workflow MDCS This compound (MDCS) Hydrolysis Hydrolysis MDCS->Hydrolysis + H₂O Condensation Condensation Polymerization Hydrolysis->Condensation Silicone Silicone Polymer (with Si-H bonds) Condensation->Silicone Crosslinking Crosslinking (e.g., Hydrosilylation) Silicone->Crosslinking + Crosslinker Elastomer Silicone Elastomer Crosslinking->Elastomer Performance_Evaluation_Workflow cluster_synthesis Material Synthesis cluster_testing Performance Testing cluster_data Data Analysis MDCS MDCS-derived Silicone Mechanical Mechanical Tests (ASTM D412, D2240) MDCS->Mechanical Thermal Thermal Analysis (TGA) MDCS->Thermal Chemical Chemical Resistance (ASTM D543) MDCS->Chemical Permeability Gas Permeability MDCS->Permeability DMDCS DMDCS-derived Silicone (PDMS) DMDCS->Mechanical DMDCS->Thermal DMDCS->Chemical DMDCS->Permeability Phenyl Phenyl-derived Silicone Phenyl->Mechanical Phenyl->Thermal Phenyl->Chemical Phenyl->Permeability Comparison Comparative Data Analysis Mechanical->Comparison Thermal->Comparison Chemical->Comparison Permeability->Comparison Silicone_Family_Tree Silane_Precursors Silane Precursors MDCS This compound (CH₃SiHCl₂) Silane_Precursors->MDCS DMDCS Dithis compound ((CH₃)₂SiCl₂) Silane_Precursors->DMDCS PTCS Phenyltrichlorosilane (C₆H₅SiCl₃) Silane_Precursors->PTCS Other Other Functional Silanes Silane_Precursors->Other Methyl_Silicone Methyl Silicone (Si-H functional) MDCS->Methyl_Silicone PDMS Polydimethylsiloxane (PDMS) DMDCS->PDMS Phenyl_Silicone Phenyl Silicone PTCS->Phenyl_Silicone Functional_Silicone Other Functional Silicones Other->Functional_Silicone Silicone_Polymers Silicone Polymers

References

Methyldichlorosilane vs. Other Silane Precursors: An Economic and Efficiency Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of specialty chemicals, silane (B1218182) precursors are fundamental building blocks for a vast array of materials, from silicone polymers to advanced semiconductors and solar cells. For researchers and professionals in drug development and material science, the choice of silane precursor is a critical decision that balances economic viability with process efficiency and final product quality. This guide provides an objective comparison of Methyldichlorosilane (MDC) against other common silane precursors, namely Trichlorosilane (B8805176) (TCS), Dichlorosilane (B8785471) (DCS), and Silicon Tetrachloride (STC), with a focus on their economic and efficiency aspects, supported by available data.

Economic Comparison

The economic viability of a silane precursor is determined by its production cost, which is influenced by raw material prices, energy consumption, and the complexity of the synthesis and purification processes.

Production Costs and Market Prices:

The direct process, also known as the Müller-Rochow process, is the primary industrial method for producing methylchlorosilanes, including this compound.[1] This process involves the reaction of methyl chloride with silicon metal in a fluidized bed reactor.[2] The production cost of Trichlorosilane is estimated to be in the range of US$1.50 to $2.00/kg, depending on various factors such as production volume and raw material costs.[3]

Silicon Tetrachloride is a common by-product of the Siemens process for polysilicon production and its price is influenced by the dynamics of the semiconductor and solar industries.[4] The price of Silicon Tetrachloride has seen volatility, with prices in the US market reaching approximately USD 2,618/MT in the second quarter of 2024.[5]

PrecursorProduction MethodEstimated Production Cost ($/kg)Energy Consumption (kWh/kg)
This compound (MDC) Direct Process (Müller-Rochow)Data not readily availableData not readily available
Trichlorosilane (TCS) Direct Chlorination / Hydrochlorination1.50 - 2.00[3]65-90 (Direct Chlorination) / 120-200 (from SiCl4)[6]
Dichlorosilane (DCS) Disproportionation of TCSData not readily availableLower than TCS route to silane[7][8]
Silicon Tetrachloride (STC) By-product of Polysilicon ProductionMarket Price Driven (approx. 2.62/kg in Q2 2024)[5]N/A (as by-product)

Efficiency Comparison

The efficiency of a silane precursor can be evaluated from two perspectives: the efficiency of its synthesis process (yield, selectivity, and energy consumption) and its performance in downstream applications (e.g., deposition rate and purity of the final product).

Synthesis Efficiency:

The direct process for methylchlorosilanes can achieve yields of 85% to 90%.[9] The selectivity towards a specific methylchlorosilane, such as Dithis compound, can be optimized by adjusting reaction conditions.[1] The hydrochlorination process for producing Trichlorosilane can achieve yields of 80-90%.[6]

The production of Dichlorosilane via the disproportionation of Trichlorosilane is a key step in the production of high-purity silane. Utilizing reactive distillation for this process can significantly reduce energy consumption to less than 25% of conventional fixed-bed reactor systems.[7][8] When using DCS as a feedstock for silane production, the energy consumption can be reduced to approximately 22-35% of that when TCS is used.[7][8]

Application Efficiency:

In the context of producing high-purity silicon for the semiconductor and solar industries, Trichlorosilane is the principal precursor.[6] However, the use of Dichlorosilane is also prominent, particularly for lower-temperature deposition processes.[10] The choice of precursor can impact the deposition rate and the quality of the resulting silicon layer. For instance, in the production of silicon nanocrystals, using silicon tetrachloride as a precursor requires the addition of hydrogen and higher power input compared to using silane.[11]

The following table provides a comparative overview of the efficiency parameters of the different silane precursors.

PrecursorKey Synthesis ProcessTypical Yield (%)Key Efficiency Aspects
This compound (MDC) Direct Process85-90 (overall methylchlorosilanes)[9]Precursor for silicones and amino silanes.[12]
Trichlorosilane (TCS) Direct Chlorination / Hydrochlorination80-90[6]Primary precursor for high-purity polysilicon.[6]
Dichlorosilane (DCS) Disproportionation of TCSHigh conversion in reactive distillationEnergy-efficient route to high-purity silane.[7][8]
Silicon Tetrachloride (STC) By-productN/ACan be recycled to produce TCS.[13]

Experimental Protocols

Detailed experimental protocols for the industrial-scale synthesis of these silane precursors are often proprietary. However, based on the available literature, the following provides a general overview of the key experimental methodologies.

1. Synthesis of Methylchlorosilanes (including this compound) via the Direct Process:

  • Objective: To produce a mixture of methylchlorosilanes, including this compound, by the direct reaction of methyl chloride with silicon.

  • Apparatus: Fluidized bed reactor, condenser, and distillation columns.

  • Materials: Metallurgical-grade silicon powder, methyl chloride gas, copper catalyst, and promoters (e.g., zinc, tin).

  • Procedure:

    • Finely ground silicon is mixed with a copper-based catalyst and promoters.

    • The mixture is introduced into a fluidized bed reactor.

    • Gaseous methyl chloride is passed through the fluidized bed at a temperature of 280-350°C and a pressure of 1-10 bar.[9]

    • The resulting mixture of methylchlorosilanes is cooled and condensed.

    • The individual methylchlorosilanes, including this compound, are separated by fractional distillation.

2. Synthesis of Trichlorosilane via Hydrochlorination:

  • Objective: To produce Trichlorosilane by reacting metallurgical-grade silicon with hydrogen chloride.

  • Apparatus: Fluidized bed reactor, condenser, and distillation columns.

  • Materials: Powdered metallurgical-grade silicon, anhydrous hydrogen chloride gas.

  • Procedure:

    • Powdered silicon is placed in a fluidized bed reactor.

    • Hydrogen chloride gas is passed through the reactor at a temperature of approximately 300°C.[6]

    • The reaction produces Trichlorosilane along with by-products such as silicon tetrachloride and dichlorosilane.

    • The product stream is cooled, and the Trichlorosilane is separated and purified by distillation.

Visualizing the Silane Production Landscape

The following diagrams illustrate the key relationships and process flows in the production of these silane precursors.

Silane_Production_Pathway cluster_raw_materials Raw Materials cluster_processes Synthesis Processes cluster_products Silane Precursors Si Silicon (Si) Direct_Process Direct Process (Müller-Rochow) Si->Direct_Process Hydrochlorination Hydrochlorination Si->Hydrochlorination STC_Recycling STC Recycling Si->STC_Recycling MeCl Methyl Chloride (CH3Cl) MeCl->Direct_Process HCl Hydrogen Chloride (HCl) HCl->Hydrochlorination H2 Hydrogen (H2) H2->STC_Recycling MDC This compound (MDC) Direct_Process->MDC Other_MCS Other Methyl- chlorosilanes Direct_Process->Other_MCS TCS Trichlorosilane (TCS) Hydrochlorination->TCS STC Silicon Tetrachloride (STC) Hydrochlorination->STC Disproportionation Disproportionation (Reactive Distillation) DCS Dichlorosilane (DCS) Disproportionation->DCS Disproportionation->STC STC_Recycling->TCS TCS->Disproportionation STC->STC_Recycling

Overview of Silane Precursor Synthesis Pathways.

Economic_Efficiency_Factors cluster_economic Economic Factors cluster_efficiency Efficiency Factors center_node Precursor Selection Cost Production Cost ($/kg) center_node->Cost Energy Energy Consumption (kWh/kg) center_node->Energy Raw_Material Raw Material Cost & Availability center_node->Raw_Material Capex Capital Expenditure center_node->Capex Yield Process Yield (%) center_node->Yield Selectivity Selectivity to Desired Product center_node->Selectivity Throughput Process Throughput center_node->Throughput Downstream Downstream Performance center_node->Downstream

Key Factors in Silane Precursor Selection.

Conclusion

The selection of an optimal silane precursor is a multifaceted decision that requires a thorough evaluation of both economic and efficiency parameters. This compound, primarily produced through the direct process, is a key intermediate for silicones and amino silanes. Trichlorosilane remains the workhorse for high-purity polysilicon production, with established production routes and cost structures. Dichlorosilane is emerging as an energy-efficient alternative for producing high-purity silane, particularly when coupled with reactive distillation technology. Silicon Tetrachloride, often a by-product, plays a crucial role in the circular economy of silane production through its recycling to Trichlorosilane.

For researchers and professionals, the choice will depend on the specific application, required purity, and the overall cost-sensitivity of the end product. While this guide provides a comparative overview based on available data, it is crucial to consult with suppliers and conduct process-specific evaluations to make the most informed decision. Further research and publication of direct comparative techno-economic analyses would greatly benefit the scientific and industrial communities in this field.

References

A Spectroscopic Comparison of Methyldichlorosilane and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of methyldichlorosilane (MDCS) and its primary reaction products resulting from hydrolysis and alcoholysis. The information presented is supported by experimental data to aid in the identification and characterization of these silicon-containing compounds.

Overview of Reactions

This compound is a reactive organosilane that readily undergoes nucleophilic substitution at the silicon-chlorine bonds. The two primary reactions discussed in this guide are:

  • Hydrolysis: Reaction with water to form silanols, which are unstable and rapidly condense to produce poly(methylsilsesquioxane) (PMSQ), a complex, cross-linked polymer.

  • Alcoholysis: Reaction with alcohols, such as methanol (B129727) or ethanol, to yield the corresponding alkoxysilanes, in this case, methyldimethoxysilane (B100820) and methyldiethoxysilane, respectively.

These reactions are fundamental in silicone chemistry and are crucial for the synthesis of a wide array of organosilicon materials.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its reaction products.

Table 1: ¹H NMR Spectroscopic Data
CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentSolvent
This compound 0.8Triplet2.8Si-CHCDCl₃
5.2Quartet2.8Si-H CDCl₃
Poly(methylsilsesquioxane) ~0.1-0.3Broad Singlet-Si-CHCDCl₃
Methyldimethoxysilane 0.19Singlet-Si-CHCDCl₃
3.56Singlet-O-CHCDCl₃
4.53Singlet-Si-H CDCl₃
Methyldiethoxysilane 0.20Triplet~0.8Si-CHCDCl₃
1.24Triplet7.0O-CH₂-CHCDCl₃
3.81Quartet7.0O-CH ₂-CH₃CDCl₃
4.58Heptet~0.8Si-H CDCl₃
Table 2: ¹³C NMR Spectroscopic Data
CompoundChemical Shift (δ, ppm)AssignmentSolvent
This compound 4.5Si-C H₃Not Specified
Poly(methylsilsesquioxane) ~-4.0Si-C H₃CDCl₃
Methyldimethoxysilane -9.0Si-C H₃Not Specified
50.9O-C H₃Not Specified
Methyldiethoxysilane -7.2Si-C H₃Not Specified
18.3O-CH₂-C H₃Not Specified
58.8O-C H₂-CH₃Not Specified
Table 3: ²⁹Si NMR Spectroscopic Data
CompoundChemical Shift (δ, ppm)AssignmentSolvent
This compound -4.5Si H(CH₃)Cl₂Not Specified
Poly(methylsilsesquioxane) -58 to -68T³ (Si -O)₃(CH₃)Solid-State or CDCl₃
Methyldimethoxysilane -37.5Si H(CH₃)(OCH₃)₂Not Specified
Methyldiethoxysilane -40.2Si H(CH₃)(OCH₂CH₃)₂Not Specified
Table 4: Infrared (IR) Spectroscopic Data
CompoundWavenumber (cm⁻¹)Assignment
This compound ~2980, ~2920C-H stretching
~2200Si-H stretching
~1410CH₃ deformation
~1260Si-CH₃ rocking
~800Si-Cl stretching
Poly(methylsilsesquioxane) ~2970C-H stretching
~1270Si-CH₃ symmetric deformation
~1100-1000Si-O-Si asymmetric stretching (broad)
~800Si-C stretching, CH₃ rocking
Methyldimethoxysilane ~2960, ~2840C-H stretching
~2170Si-H stretching
~1460CH₃ deformation
~1260Si-CH₃ rocking
~1080Si-O-C stretching
Methyldiethoxysilane ~2970, ~2880C-H stretching
~2160Si-H stretching
~1440, ~1390CH₃/CH₂ deformation
~1260Si-CH₃ rocking
~1100-1070Si-O-C stretching
Table 5: Mass Spectrometry Data (Key Fragments, m/z)
CompoundMolecular Ion (M⁺)Key Fragments (m/z) and Interpretation
This compound 114 (with isotopic pattern for 2 Cl)99 [M-CH₃]⁺, 80 [M-Cl]⁺, 63 [SiCl]⁺, 45 [SiHCH₃]⁺
Poly(methylsilsesquioxane) Not applicable (polymer)Pyrolysis-GC-MS reveals cyclic and linear siloxane fragments.
Methyldimethoxysilane 10691 [M-CH₃]⁺, 75 [M-OCH₃]⁺, 61 [SiH(OCH₃)]⁺
Methyldiethoxysilane 134119 [M-CH₃]⁺, 105 [M-C₂H₅]⁺, 89 [M-OC₂H₅]⁺

Experimental Protocols

Synthesis of Poly(methylsilsesquioxane) (Hydrolysis of MDCS)

Materials:

  • This compound (MDCS)

  • Deionized water

  • A suitable organic solvent (e.g., toluene (B28343) or isopropanol)

  • A base catalyst (optional, e.g., triethylamine)

Procedure:

  • A solution of this compound in the chosen organic solvent is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

  • An excess of deionized water is added dropwise to the MDCS solution with vigorous stirring. The reaction is exothermic and produces hydrochloric acid as a byproduct. If a catalyst is used, it is added to the reaction mixture.

  • After the addition is complete, the mixture is stirred for a specified period (e.g., 1-2 hours) at room temperature to ensure complete hydrolysis and condensation.

  • The organic layer is separated, washed with deionized water to remove residual acid and catalyst, and then dried over an anhydrous salt (e.g., sodium sulfate).

  • The solvent is removed under reduced pressure to yield poly(methylsilsesquioxane) as a solid or viscous liquid.

Synthesis of Alkoxysilanes (Alcoholysis of MDCS)

Materials:

  • This compound (MDCS)

  • Anhydrous alcohol (methanol or ethanol)

  • A hydrogen chloride scavenger (e.g., pyridine (B92270) or triethylamine) or an inert gas purge.

  • Anhydrous organic solvent (e.g., diethyl ether or hexane)

Procedure:

  • A solution of this compound in the anhydrous organic solvent is prepared in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • The hydrogen chloride scavenger is added to the solution.

  • The anhydrous alcohol is added dropwise to the stirred solution at a controlled temperature (typically 0 °C to room temperature).

  • After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

  • The resulting salt (e.g., pyridinium (B92312) chloride) is removed by filtration.

  • The solvent and any excess reagents are removed from the filtrate by distillation. The product, methyldimethoxysilane or methyldiethoxysilane, is then purified by fractional distillation.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or by using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI). The samples are introduced directly or via a gas chromatograph (GC-MS). The mass-to-charge ratio (m/z) of the ions is reported.

Visualizations

ReactionPathways cluster_hydrolysis Hydrolysis Pathway cluster_alcoholysis Alcoholysis Pathway MDCS This compound (CH₃SiHCl₂) Silanol Methylsilanetriol (CH₃Si(OH)₃) (Unstable Intermediate) MDCS->Silanol Hydrolysis Alkoxysilane Alkoxysilane (CH₃SiH(OR)₂) MDCS->Alkoxysilane Alcoholysis Water H₂O Water->Silanol Alcohol R-OH (e.g., CH₃OH, C₂H₅OH) Alcohol->Alkoxysilane PMSQ Poly(methylsilsesquioxane) ([CH₃SiO₁.₅]n) Silanol->PMSQ Condensation Condensation (-H₂O) HCl1 + 2HCl HCl2 + 2HCl

Caption: Reaction pathways of this compound.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start This compound Reaction Reaction Start->Reaction Reactant Reactant (H₂O or R-OH) Reactant->Reaction Product Reaction Product Reaction->Product NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Product->NMR Characterization IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Experimental workflow for synthesis and analysis.

A Comparative Guide to the Environmental Impact of Methyldichlorosilane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Environmental Footprints

Methyldichlorosilane (MDCS) is a pivotal chemical intermediate in the synthesis of a wide array of silicon-based products, including silicones and amino silanes.[1][2] However, growing environmental scrutiny necessitates a thorough evaluation of its impact compared to viable alternatives. This guide provides a comprehensive comparison of the environmental profiles of this compound, its traditional alternative trichlorosilane (B8805176), and emerging "green" alternatives, supported by available data and standardized experimental protocols.

Executive Summary

This guide indicates that while this compound and trichlorosilane are effective precursors, their environmental impact is shaped by their chlorine content and the energy-intensive nature of their production. The hydrolysis of these chlorosilanes in water, leading to the formation of corrosive hydrochloric acid, is a primary environmental concern.[2][3][4] Emerging green alternatives, such as alkoxysilanes produced through chlorine-free pathways, present a promising route to mitigate these environmental burdens.[5][6]

Comparative Environmental Impact Assessment

Environmental MetricThis compound (CH₃SiHCl₂)Trichlorosilane (HSiCl₃)Alkoxysilanes (e.g., Methylmethoxysilanes)
Global Warming Potential (GWP) Data not available3.2 to 4.9 kg CO₂-eq/kg[7]Potentially lower due to chlorine-free synthesis, but comprehensive LCA data is limited.[5]
Primary Environmental Hazard Reacts with water to form hydrochloric acid (HCl) and is flammable.[2]Reacts with water to form hydrochloric acid (HCl) and is flammable.[3]Generally considered more environmentally friendly; hydrolysis yields alcohols instead of HCl.[5][6]
Aquatic Toxicity Acute toxicity is primarily due to the formation of HCl upon hydrolysis.[8]Acute toxicity is primarily due to the formation of HCl upon hydrolysis.[8]Lower aquatic toxicity is expected as they do not produce strong acids upon hydrolysis.[9]
Biodegradability Not readily biodegradable.[1]Not readily biodegradable.Varies depending on the specific compound, but some are more readily biodegradable.
Production Process Müller-Rochow process, which is energy-intensive.[10][11]Produced from metallurgical grade silicon and hydrogen chloride at high temperatures.[12]Can be synthesized through direct, chlorine-free methods from silicon and alcohols or dimethyl ether.[5][6]

In-Depth Analysis of Environmental Impacts

Hydrolysis and Aquatic Toxicity:

The most significant immediate environmental impact of chlorosilanes like this compound and trichlorosilane is their reaction with water. This hydrolysis process rapidly produces hydrochloric acid (HCl), which can acidify aquatic environments and harm aquatic life.[2][3][4] The acute toxicity of these compounds to aquatic organisms is primarily attributed to the corrosive effects of the generated HCl.[8]

In contrast, alkoxysilanes hydrolyze to form alcohols and silanols, which are generally less harmful to the aquatic environment than strong acids.[9] This fundamental difference in their reaction with water makes alkoxysilanes a more attractive alternative from an aquatic toxicity perspective.

Greenhouse Gas Emissions:

The production of chlorosilanes is an energy-intensive process, contributing to their overall carbon footprint. A life cycle assessment of trichlorosilane production indicates a Global Warming Potential (GWP) ranging from 3.2 to 4.9 kg of CO₂ equivalent per kg of trichlorosilane, depending on the manufacturing process.[7] While specific GWP data for this compound is not available, its production via the similar Müller-Rochow process suggests a comparable carbon footprint.[10][11]

The direct synthesis of methylmethoxysilanes from silicon and dimethyl ether represents a "green" alternative that avoids the use of chlorinated intermediates.[5] This chlorine-free route has the potential to significantly reduce the greenhouse gas emissions associated with silicone precursor production, although comprehensive life cycle assessments are still needed to quantify the full extent of these benefits.

Experimental Protocols for Environmental Impact Assessment

To ensure consistent and comparable data, standardized experimental protocols are essential. The following outlines key methodologies for assessing the environmental impact of substances like this compound and its alternatives.

Hydrolysis as a Function of pH (OECD Guideline 111)

This test is crucial for substances that are reactive with water, such as chlorosilanes.

Objective: To determine the rate of abiotic hydrolysis of a chemical as a function of pH.[3][13][14][15][16]

Methodology:

  • Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are used.[14]

  • Procedure: The test substance is added to the buffer solutions and incubated in the dark at a constant temperature.[14]

  • Analysis: At various time intervals, the concentration of the test substance and any major hydrolysis products are determined using appropriate analytical methods (e.g., chromatography).[14]

  • Data: The rate of hydrolysis is expressed as a half-life (DT50) at each pH.[16]

Fish, Acute Toxicity Test (OECD Guideline 203)

This test is a standard method for assessing the short-term toxicity of chemicals to fish.

Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.[17][18][19][20][21]

Methodology:

  • Test Organisms: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[21]

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment for 96 hours. For substances that hydrolyze rapidly, the test setup needs to ensure that the exposure concentrations are maintained and the effects of the hydrolysis products are considered.[18]

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[19]

  • Data: The 96-hour LC50, which is the concentration estimated to be lethal to 50% of the test fish, is calculated.[17]

Visualizing the Path to Greener Silicones

The following diagram illustrates the logical workflow for assessing the environmental impact of silicone precursors and the progression towards more sustainable alternatives.

Environmental_Impact_Assessment_Workflow cluster_0 Traditional Chlorosilane Pathway cluster_1 Environmental Impact Assessment cluster_2 Key Environmental Concerns cluster_3 Greener Alternative Pathways MDCS This compound (MDCS) LCA Life Cycle Assessment (GWP, etc.) MDCS->LCA Hydrolysis Hydrolysis Studies (OECD 111) MDCS->Hydrolysis TCS Trichlorosilane (TCS) TCS->LCA TCS->Hydrolysis Energy_Consumption High Energy Consumption LCA->Energy_Consumption GHG_Emissions Greenhouse Gas Emissions LCA->GHG_Emissions HCl_Formation HCl Formation Hydrolysis->HCl_Formation Toxicity Aquatic Toxicity (OECD 203) HCl_Formation->Toxicity Alkoxysilanes Alkoxysilanes HCl_Formation->Alkoxysilanes Mitigated by Direct_Synthesis Direct Synthesis of Methylmethoxysilanes Energy_Consumption->Direct_Synthesis Addressed by GHG_Emissions->Direct_Synthesis Reduced by

References

Safety Operating Guide

Proper Disposal Procedures for Methyldichlorosilane: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, logistical information, and step-by-step procedures for the proper handling and disposal of methyldichlorosilane, tailored for research, scientific, and drug development professionals. Adherence to these guidelines is critical due to the hazardous nature of this chemical.

Warning: this compound is a highly flammable, corrosive, and water-reactive liquid.[1][2][3] It reacts violently with water and moisture to produce toxic and corrosive hydrogen chloride (HCl) gas and flammable hydrogen gas.[2][4] All handling and disposal operations must be conducted with extreme caution in a controlled environment by trained personnel.

Immediate Safety and Handling Protocols

Before any handling or disposal procedure, ensure all safety measures are in place.

  • Ventilation: All work must be performed in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces.[1][2][7] Use non-sparking tools and explosion-proof equipment.[1][5][6][7]

  • Grounding: Metal containers and transfer lines must be grounded and bonded to prevent static electricity buildup.[1][7]

  • Inert Atmosphere: For transfers and reactions, handle under an inert gas like nitrogen to protect from moisture and prevent the formation of explosive gas mixtures.[7]

  • Emergency Equipment: Ensure immediate access to emergency eye wash fountains, safety showers, and appropriate fire extinguishers (dry chemical, CO2, or alcohol-resistant foam).[1][7] DO NOT USE WATER to extinguish a this compound fire.[1][2][3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent contact and inhalation.

PPE CategorySpecification
Hand Protection Neoprene or nitrile rubber gloves.[7]
Eye Protection Chemical splash goggles and a face shield.[4][7] Contact lenses should not be worn.[8]
Skin Protection Wear suitable protective clothing to prevent skin contact.[5][6] An emergency shower should be available.[1]
Respiratory A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended if ventilation is inadequate.[7][9]

Disposal and Decontamination Procedures

The proper disposal route for this compound depends on the quantity and local regulations.

Method 1: Licensed Hazardous Waste Disposal (Preferred Method)

For all quantities, the safest and most compliant disposal method is to use a licensed chemical destruction facility.[5][6]

  • Containment: Collect waste this compound in a suitable, properly labeled, and tightly closed container.[5][6] Ensure the container is dry.

  • Storage: Store the container in a cool, dry, well-ventilated, and locked area away from incompatible materials such as water, acids, alcohols, and oxidizing agents.[1][5][7]

  • Arrangement: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor to arrange for pickup and disposal.

  • Packaging: Contaminated packaging, such as empty containers, should be triple-rinsed with a suitable inert solvent (e.g., heptane) in a fume hood. The rinsate must also be collected as hazardous waste. Alternatively, the packaging can be punctured to render it unusable and disposed of according to regulations.[5][6]

Method 2: Laboratory-Scale Spill Cleanup and Neutralization

In the event of an accidental spill, immediate and correct action is required. This procedure is for small spills only.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[1][6]

  • Ventilate: Ensure the area is well-ventilated to disperse flammable and corrosive vapors.

  • Contain Spill: Cover the spill with a dry, inert, non-combustible absorbent material such as dry lime, sand, or soda ash.[1] DO NOT USE WATER OR WET METHODS. [1]

  • Collect Absorbent: Using non-sparking tools, carefully sweep or shovel the contaminated absorbent material into a dry, sealable container for hazardous waste disposal.[7]

  • Decontaminate Area: Once the material is collected, the area should be ventilated and washed.[1]

Experimental Protocol: Controlled Hydrolysis and Neutralization

This procedure should only be performed by experienced chemists in a controlled laboratory setting for very small quantities of residual this compound. The reaction is highly exothermic and releases flammable hydrogen gas.

Objective: To slowly hydrolyze this compound and neutralize the resulting hydrochloric acid.

Materials:

  • Waste this compound

  • A non-reactive, high-boiling point solvent (e.g., heptane (B126788) or toluene)

  • A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber or vent line.

  • Ice bath

  • Nitrogen source for inerting the atmosphere

  • Neutralizing agent: a slurry of soda ash (sodium carbonate) or lime (calcium hydroxide) in water.

Procedure:

  • Inert the System: Purge the entire apparatus with dry nitrogen gas to remove all air and moisture.[4] This is critical to prevent the formation of an explosive hydrogen-air mixture.[4]

  • Dilution: Place a suitable amount of the non-reactive solvent in the three-necked flask and cool it in an ice bath.

  • Slow Addition: Begin stirring the solvent and slowly add the waste this compound dropwise from the dropping funnel. Maintain a slow addition rate to control the reaction temperature.

  • Hydrolysis: After the this compound is added, slowly and carefully add water to the reaction mixture. This step will generate hydrogen chloride and flammable hydrogen gas and must be done with extreme care under a continuous nitrogen purge.[4] The resulting byproducts will be hydrochloric acid and methylsilanetriol, which will polymerize to form siloxanes.

  • Neutralization: Once the hydrolysis is complete, slowly add the soda ash or lime slurry to neutralize the hydrochloric acid. Monitor the pH to ensure complete neutralization.

  • Disposal of Products: The final reaction products may include liquid siloxanes and an aqueous salt solution.[4] These should be collected and disposed of as hazardous waste in accordance with local regulations.

Quantitative Data Summary

PropertyValueSource(s)
UN Number UN1242[5][10]
Hazard Class 4.3 (Dangerous When Wet), Subsidiary 3 (Flammable), 8 (Corrosive)[3][10]
Boiling Point 41°C (106°F)[3][11]
Flash Point -26°F (-32°C)[11]
Flammable Limits in Air 6% - 55%[3]
Vapor Density 3.97 (Air = 1)[11]
NFPA 704 Ratings Health: 3, Flammability: 3, Instability: 2, Special: W (Water-reactive)[3]

Mandatory Visualizations

Logical Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of this compound.

G cluster_prep Preparation cluster_action Action cluster_disposal Disposal Path cluster_final Final Steps assess Assess Situation (Waste vs. Spill) ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, etc.) assess->ppe spill Spill Occurs ppe->spill waste Routine Waste Collection ppe->waste contain Contain Spill with Dry Inert Absorbent (Sand, Lime, Soda Ash) spill->contain collect_waste Place Waste in a Dry, Labeled Container waste->collect_waste licensed_facility Arrange for Pickup by Licensed Waste Facility contain->licensed_facility Always an option neutralize Small Scale Lab Neutralization (Extreme Caution - Hydrolysis) contain->neutralize If small & permitted collect_waste->licensed_facility final_disposal Final Disposal of All Generated Waste Streams licensed_facility->final_disposal neutralize->final_disposal decon Decontaminate Area & Equipment final_disposal->decon

Caption: Workflow for this compound Handling and Disposal.

References

Essential Guide to Handling Methyldichlorosilane: Personal Protective Equipment, Operational Plans, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemicals is paramount. This guide provides essential, immediate safety and logistical information for Methyldichlorosilane, a highly flammable and corrosive compound. Adherence to these procedures is critical to ensure a safe laboratory environment.

This compound is a substance that reacts violently with water, releasing flammable gases that may ignite spontaneously. It causes severe skin burns, and serious eye damage, and may cause respiratory irritation.[1] Therefore, stringent safety protocols must be followed during its handling, storage, and disposal.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment are the first lines of defense against the hazards associated with this compound. The following table summarizes the required PPE.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Tightly fitting safety goggles or a full-face shield.[1][2][3]Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[2] Contact lenses should not be worn.[1][3]
Skin/Body Flame retardant and antistatic protective clothing.[2] Chemical-resistant suit.All protective clothing (suits, gloves, footwear, headgear) should be clean, available each day, and put on before work.[3]
Hands Neoprene or nitrile rubber gloves.[1]Gloves must be inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[4]
Respiratory NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator or a self-contained breathing apparatus (SCBA).[1][2]Required when vapors/aerosols are generated or in case of inadequate ventilation.[2]

Hazard and Safety Data

The following table provides a summary of key quantitative data for this compound, crucial for risk assessment and safe handling.

Parameter Value Source
Flash Point -32 °C / -25.6 °F[5]
Flammable Limits in Air 6% - 55% by volume[6]
Autoignition Temperature 230 °C / 446 °F[5]
Vapor Pressure 471 hPa @ 20 °C[5]
Specific Gravity 1.100[5]
Boiling Point 40 - 45 °C / 104 - 113 °F @ 760 mmHg[5]

Operational Plan: Step-by-Step Handling Procedure

prep_ppe 1. Don Appropriate PPE prep_workspace 2. Prepare Workspace (Fume Hood, Inert Atmosphere) prep_emergency 3. Ensure Emergency Equipment is Accessible (Eyewash, Shower, Fire Extinguisher) handle_ground 4. Ground and Bond Containers prep_emergency->handle_ground handle_transfer 5. Use Non-Sparking Tools for Transfer handle_reaction 6. Conduct Reaction Under Inert Gas handle_avoid 7. Avoid Contact with Water/Moisture cleanup_decontaminate 8. Decontaminate Equipment handle_avoid->cleanup_decontaminate cleanup_ppe 9. Remove and Decontaminate PPE cleanup_wash 10. Wash Hands and Exposed Skin disposal_collect 11. Collect Waste in Designated, Labeled Containers cleanup_wash->disposal_collect disposal_store 12. Store Waste in a Cool, Dry, Well-Ventilated Area disposal_professional 13. Arrange for Professional Hazardous Waste Disposal

Safe Handling Workflow for this compound

Detailed Experimental Protocol for Handling:

  • Preparation:

    • Always work in a well-ventilated area, preferably under a chemical fume hood.[1][2]

    • Ensure that an emergency eye wash fountain and safety shower are readily available in the immediate vicinity of any potential exposure.[1]

    • Keep away from open flames, hot surfaces, and sources of ignition.[2] Use explosion-proof electrical, ventilating, and lighting equipment.[2]

    • Handle under an inert gas atmosphere and protect from moisture.[1]

  • Handling:

    • Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

    • Use only non-sparking tools.[1]

    • Avoid all eye and skin contact and do not breathe vapor and mist.[1]

    • Never allow the product to come into contact with water during storage or handling.[2]

  • Post-Handling:

    • Immediately change any contaminated clothing.[2]

    • Wash hands and face thoroughly after handling the substance.[2]

    • Contaminated work clothes should be laundered by individuals who have been informed of the hazards.[3]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Spill or Leak Evacuate personnel not wearing protective equipment from the area.[3] Remove all ignition sources.[3] Cover the spill with dry lime, sand, or soda ash and place it in covered containers for disposal.[3] DO NOT USE WATER.[3] Ventilate the area after clean-up is complete.[3]
Eye Contact Immediately flush with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower lids.[3] Seek immediate medical attention.[3]
Skin Contact Quickly remove contaminated clothing.[3] Immediately wash the affected area with large amounts of soap and water.[3] Seek immediate medical attention.[3]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[2] Immediately call a POISON CENTER or doctor.[2] If breathing has stopped, give artificial respiration.[6]
Ingestion Rinse mouth. Do NOT induce vomiting.[2] Immediately call a POISON CENTER or doctor.[2]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[4] DO NOT USE WATER OR FOAM ON THE FIRE itself, as it reacts violently with this compound.[6] Water can be used to cool adjacent containers.[2]

Disposal Plan

Proper disposal of this compound and its contaminated materials is a critical step in the safety protocol.

  • Waste Collection:

    • Collect waste in suitable and closed containers that are clearly labeled.[4][7]

    • Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[4][7]

  • Storage of Waste:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • Disposal Method:

    • Dispose of contents and container to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]

    • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[7] Do not discharge to sewer systems.[7]

    • Handle empty containers with care as residual vapors are flammable.[1] They can be triply rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make them unusable for other purposes and disposed of in a sanitary landfill.[7]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.